4-Phenylpiperidin-4-ol hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-phenylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETKGOFWOWUIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5004-94-4 | |
| Record name | 4-phenylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Chemical Properties & Synthetic Utility of 4-Phenylpiperidin-4-ol Hydrochloride
[1]
Executive Summary
4-Phenylpiperidin-4-ol hydrochloride (CAS 1976-66-5) is a privileged substructure in medicinal chemistry, serving as the pharmacophore core for a vast class of
This guide provides a rigorous analysis of its physicochemical behavior, validated synthetic protocols for its functionalization, and critical stability data to ensure reproducibility in high-throughput optimization.[1][2]
Physicochemical Profile
The hydrochloride salt enhances the water solubility of the lipophilic free base, facilitating handling in aqueous workups and biological assays.
| Property | Data | Technical Note |
| CAS Number | 1976-66-5 | Free Base CAS: 40807-61-2 |
| IUPAC Name | 4-Phenylpiperidin-4-ol hydrochloride | Often referred to as "4-Hydroxy-4-phenylpiperidine HCl" |
| Molecular Formula | Free Base: | |
| Molecular Weight | 213.70 g/mol | Free Base: 177.24 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant.[1][3] |
| Melting Point | >200°C (Decomposes) | Free base melts approx. 160–162°C. |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, Et₂O).[2] |
| pKa (Calc.) | ~9.5 (Amine), ~14 (Alcohol) | The piperidine nitrogen is the primary basic center.[1] |
Structural Conformation
In solution, the piperidine ring predominantly adopts a chair conformation . The bulky phenyl group at position C4 typically prefers the equatorial orientation to minimize 1,3-diaxial interactions, placing the hydroxyl group in the axial position. However, this equilibrium can shift depending on N-substitution and solvent polarity, affecting receptor binding affinity.[1][2]
Synthetic Utility & Validated Protocols
The core reactivity of CAS 1976-66-5 revolves around two orthogonal functional groups: the nucleophilic secondary amine and the acid-labile tertiary alcohol.[1]
Workflow A: N-Alkylation (Diversification Strategy)
The most common synthetic operation is attaching a lipophilic tail to the nitrogen.[1] Two methods are dominant: Direct Alkylation (S
Method 1: Direct Alkylation (S
2)
Best for: Primary alkyl halides where elimination side-products are minimal.[1][2]
Reagents:
Protocol:
-
Free Basing (In-situ): Suspend the hydrochloride salt and base in ACN. Stir at room temperature for 15 minutes to liberate the free amine.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LC-MS (Target M+1 = MW of Alkyl group + 176).
-
Workup: Filter off inorganic salts. Concentrate filtrate.[5] Partition residue between EtOAc and water.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
Method 2: Reductive Amination
Best for: Introducing complex side chains from available aldehydes; avoids over-alkylation.
Reagents:
Protocol:
-
Imine Formation: Mix amine salt, aldehyde, and TEA (1.0 equiv) in DCE. Stir for 30–60 mins.
-
Reduction: Add STAB in one portion.
-
Quench: After 16 hours, quench with sat.
. -
Extraction: Extract with DCM. Dry over
.[5]
Workflow B: Stability & Dehydration (Critical Precaution)
Under strong acidic conditions (e.g., refluxing HCl or
-
Risk: This alkene is structurally related to MPTP (a neurotoxin precursor), though the specific toxicity depends on N-substitution.[1]
-
Prevention: Avoid heating in strong Brønsted acids. Use mild Lewis acids if acylation of the alcohol is required.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways for functionalization versus degradation.
Caption: Divergent reactivity: Base-mediated N-alkylation yields desired scaffolds (Green), while acid-mediated dehydration leads to impurities (Red).[1][2]
Analytical Characterization
To validate the identity of CAS 1976-66-5, the following spectral features are diagnostic.
H NMR (DMSO- , 400 MHz)
-
Aromatic Region (
7.2 – 7.5 ppm): Multiplet integrating to 5H (Phenyl group).[1] -
Hydroxyl Proton (
~5.2 ppm): Singlet (exchangeable with ). Note: This signal is absent in the dehydration impurity. -
Piperidine Ring:
-
Amine Proton (
~9.0 ppm): Broad singlet (ammonium salt form).
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 210 nm (End absorption) and 254 nm (Phenyl).[1]
-
Retention Time: Elutes early due to polarity/amine basicity unless ion-pairing agents are used.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat/drink in lab. Wash hands. |
| Skin Irritation | H315: Causes skin irritation.[6] | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation.[6] | Wear safety goggles. |
| STOT-SE | H335: May cause respiratory irritation.[1] | Handle in a fume hood. |
Storage:
References
-
PubChem. 4-Phenylpiperidin-4-ol hydrochloride (Compound Summary).[1][3] National Library of Medicine. [Link][1][2]
-
Janssen, P. A. J. (1975). Suprofen (R 25 061), a new potent inhibitor of prostaglandin biosynthesis.[1][2] Arzneimittel-Forschung.[1] (Foundational reference for phenylpiperidine scaffolds in drug design).
Sources
- 1. chesci.com [chesci.com]
- 2. rsc.org [rsc.org]
- 3. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Architecture & Physicochemical Characterization of 4-Phenylpiperidin-4-ol HCl: A Technical Guide
Executive Summary
4-Phenylpiperidin-4-ol hydrochloride (CAS: 5004-94-4) represents a privileged scaffold in medicinal chemistry, serving as the structural core for a vast class of opioid analgesics (e.g., pethidine, loperamide) and butyrophenone antipsychotics (e.g., haloperidol).[1] Its dual functionality—a basic piperidine nitrogen and a tertiary alcohol at the 4-position—creates a versatile handle for diverse receptor interactions, particularly within the GPCR family (μ-opioid, D2 dopamine, and NMDA receptors).[1]
This guide provides an authoritative breakdown of its molecular specifications, conformational dynamics, synthetic pathways, and analytical profile, designed to support high-precision research and development workflows.[1]
Molecular Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8][9]
The following data consolidates the structural and physical constants required for accurate stoichiometric calculations and formulation development.
Table 1: Core Chemical Specifications
| Parameter | Specification | Technical Note |
| IUPAC Name | 4-Phenylpiperidin-4-ol hydrochloride | |
| Common Synonyms | 4-Hydroxy-4-phenylpiperidine HCl; 4-Phenyl-4-piperidinol HCl | |
| CAS Number | 5004-94-4 (HCl Salt) | Free Base CAS: 40807-61-2 |
| Molecular Formula | C₁₁H₁₅NO[1][2][3][4][5][6] · HCl | Stoichiometry 1:1 |
| Molecular Weight | 213.70 g/mol | Free Base MW: 177.24 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1] |
| Solubility | Water (>50 mg/mL), Ethanol, Methanol | Sparingly soluble in non-polar solvents (Hexane, Et₂O). |
| Melting Point | 215–218 °C (dec.)[1] | Decomposition often observed near melt.[1] |
| pKa (Calc.) | ~9.5 (Piperidine Nitrogen) | Protonated at physiological pH (7.4).[1] |
Structural & Conformational Analysis
Understanding the 3D spatial arrangement of 4-Phenylpiperidin-4-ol is critical for explaining its binding affinity.[1]
The Chair Conformation & Substituent Orientation
The piperidine ring adopts a chair conformation to minimize torsional strain.[1] The 4-position is gem-disubstituted with a bulky phenyl group and a smaller hydroxyl group.[1]
-
Steric Dominance: In the free base and solution state, the bulky phenyl group thermodynamically prefers the equatorial position to avoid 1,3-diaxial interactions with the protons at C2 and C6.
-
The "Axial" Exception: In the hydrochloride salt form, crystal packing forces or specific hydrogen bonding networks (involving the protonated nitrogen and the chloride counter-ion) can sometimes stabilize the phenyl group in the axial orientation. However, for general modeling purposes, the Phenyl-Equatorial / Hydroxyl-Axial conformer is the low-energy standard.[1]
Salt Lattice Structure
In the HCl salt, the piperidine nitrogen is protonated (
Synthetic Pathway & Manufacturing
The synthesis of 4-Phenylpiperidin-4-ol HCl typically proceeds via a Grignard addition to a protected piperidone, followed by deprotection.[1] This route ensures regioselectivity at the C4 position.[1]
Graphviz Workflow: Synthesis from 1-Benzyl-4-piperidone[1]
Figure 1: Step-wise synthetic route from commercially available 1-benzyl-4-piperidone to the target hydrochloride salt.[1]
Detailed Protocol (Grignard Route)
-
Nucleophilic Addition: React 1-benzyl-4-piperidone with phenylmagnesium bromide (PhMgBr) in anhydrous diethyl ether or THF at 0°C. The Grignard reagent attacks the carbonyl carbon.[1]
-
Quenching: The reaction is quenched with ammonium chloride solution to yield the tertiary alcohol, 1-benzyl-4-phenylpiperidin-4-ol.[1]
-
Deprotection (Debenzylation): The benzyl group is removed via catalytic hydrogenation (
, Pd/C) in methanol or using -chloroethyl chloroformate (ACE-Cl) for milder conditions.[1] -
Salt Formation: The resulting free base is dissolved in ethanol, and anhydrous HCl gas (or HCl in dioxane) is introduced. The hydrochloride salt precipitates as a white solid, which is collected by filtration and recrystallized (usually from EtOH/Et₂O).
Analytical Characterization
For validation of the synthesized or purchased compound, the following spectroscopic signals are diagnostic.
Proton NMR ( H NMR) Profile
Solvent: DMSO-d₆ or CD₃OD
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.20 – 7.55 | Multiplet | 5H | Aromatic Protons (Phenyl ring).[1] Diagnostic of the aryl group. |
| 5.40 | Singlet (Broad) | 1H | -OH (Hydroxyl).[1] Note: Disappears in D₂O exchange. |
| 3.20 – 3.40 | Multiplet | 2H | H-2/H-6 (Equatorial) .[1] Deshielded by adjacent N+.[1] |
| 2.90 – 3.10 | Multiplet | 2H | H-2/H-6 (Axial) .[1] |
| 2.10 – 2.30 | Multiplet | 2H | H-3/H-5 (Equatorial) .[1] |
| 1.60 – 1.80 | Multiplet | 2H | H-3/H-5 (Axial) .[1] Shielded due to position.[1] |
Key Diagnostic: The absence of the methine proton at C4 (seen in 4-phenylpiperidine) confirms the quaternary nature of C4 (presence of the tertiary alcohol).
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion:
m/z (corresponding to the free base cation). -
Fragmentation: Loss of water (
) is common, observing a peak at ~160 m/z.[1]
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad O-H stretch (intermolecular H-bonding).[1]
-
2400–2800 cm⁻¹: Broad N-H stretch (ammonium salt series).[1]
-
1600, 1495 cm⁻¹: C=C aromatic ring skeletal vibrations.[1]
Pharmacological Significance
4-Phenylpiperidin-4-ol is not merely an intermediate; it is a pharmacophore .[1]
-
Opioid Receptors: The 4-phenylpiperidine moiety mimics the tyrosine residue of endogenous enkephalins.[1] Modifications at the nitrogen (e.g., adding a phenethyl group) yield potent
-agonists like Fentanyl (though Fentanyl uses anilido-piperidine, the spatial occupancy is related) and Meperidine . -
NMDA Interaction: Some derivatives exhibit non-competitive NMDA receptor antagonism, relevant for neuropathic pain research.[1]
-
Sigma Receptors: High affinity for
receptors makes this scaffold useful in designing ligands for neuroprotection studies.[1]
Safety & Handling (SDS Highlights)
-
Hazard Statements:
-
Handling Protocol: Use within a fume hood. Wear nitrile gloves and safety goggles.[1] As a hydrochloride salt, the compound is stable but hygroscopic; store in a tightly sealed container with desiccant at room temperature.
References
-
PubChem. 4-Phenylpiperidin-4-ol hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link]
-
ResearchGate. Conformational Analysis of Piperidine Derivatives. (Contextual Reference for Chair Conformation). Available at: [Link]
Sources
- 1. 4-(4-phenylphenyl)piperidin-4-ol hydrochloride | 1795188-98-5 [sigmaaldrich.com]
- 2. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-4-Phenylpiperidine Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Hydroxy-4-Phenylpiperidine Hydrochloride [lgcstandards.com]
- 6. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 4-Phenylpiperidin-4-ol hydrochloride in water vs organic solvents
Executive Summary
4-Phenylpiperidin-4-ol hydrochloride (CAS 5004-94-4) is a critical pharmacophore and intermediate in the synthesis of neuroleptic and opioid therapeutics, including Haloperidol and Loperamide . Its solubility profile is governed by the interplay between its ionic hydrochloride lattice, the polar hydroxyl moiety, and the lipophilic phenyl ring.
This guide provides a comprehensive analysis of its solubility behavior, distinguishing clearly between the hydrochloride salt and its free base (CAS 40807-61-2). Understanding these parameters is essential for optimizing reaction yields, designing recrystallization protocols, and ensuring high-purity isolation during drug development.
Part 1: Physicochemical Characterization[1]
The solubility behavior of 4-Phenylpiperidin-4-ol hydrochloride is dictated by its solid-state properties. A common error in process chemistry is confusing the melting point and solubility data of the salt with that of the free base.
Key Properties Table[2]
| Property | Hydrochloride Salt (Target) | Free Base (Precursor/Derivative) |
| CAS Number | 5004-94-4 | 40807-61-2 |
| Molecular Formula | ||
| Molecular Weight | 213.70 g/mol | 177.24 g/mol |
| Melting Point | 237 – 238 °C [1] | 157 – 161 °C [2] |
| Physical Form | White to off-white crystalline solid | White crystalline powder |
| Acidity ( | ~9.5 (Piperidine nitrogen) | N/A |
| LogP (Predicted) | ~0.5 (Ionized form) | 2.25 – 2.58 (Unionized) |
Structural Solvation Drivers
-
Ionic Lattice: The protonated nitrogen (
) and chloride counter-ion ( ) create a high lattice energy, requiring solvents with high dielectric constants (Water, DMSO, Methanol) to overcome the crystal packing forces. -
Hydroxyl Group (
): Provides a secondary H-bonding site, enhancing solubility in lower alcohols (Ethanol, Isopropanol) compared to non-hydroxylated piperidines. -
Phenyl Ring: Introduces lipophilicity, preventing solubility in purely ionic media but allowing solubility in "borderline" polar organic solvents when heated.
Part 2: Solubility Profile
Aqueous Solubility & pH Dependence
The hydrochloride salt exhibits high solubility in water due to ion-dipole interactions. However, this is strictly pH-dependent.
-
pH < 9: The compound remains protonated and soluble.
-
pH > 10: Deprotonation occurs, converting the salt to the free base , which precipitates out of aqueous solution due to its lipophilic phenyl group. This transition is the basis for "Acid-Base Extraction" purification strategies.
Organic Solvent Compatibility
The following table categorizes solvents based on their interaction with the salt lattice.
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Polar Protic | Methanol | High | Primary solvent for dissolution and reaction. |
| Polar Protic | Ethanol | Moderate (Hot) | Ideal for cooling recrystallization . |
| Polar Protic | Isopropanol | Moderate | Used in mixed-solvent systems. |
| Polar Aprotic | DMSO / DMF | Very High | Stock solutions; difficult to remove. |
| Polar Aprotic | Acetone | Low | Excellent antisolvent for precipitation. |
| Esters | Ethyl Acetate | Very Low | Antisolvent; used to wash crystals. |
| Non-Polar | Ether / Hexane | Insoluble | Used to maximize yield during filtration. |
Solvation Mechanism Diagram
The following diagram illustrates the competitive interaction between the solvent shell and the crystal lattice.
Caption: Thermodynamic cycle of dissolution and precipitation. Addition of antisolvent reverses the solvation energy balance, forcing the lattice to reform.
Part 3: Experimental Protocols
Protocol A: Recrystallization (Methanol-Ethyl Acetate Method)
This protocol is adapted from patent literature [1] for high-purity isolation, leveraging the differential solubility between Methanol (high) and Ethyl Acetate (low).
Reagents:
-
Crude 4-Phenylpiperidin-4-ol HCl[1]
-
Methanol (HPLC Grade)
-
Ethyl Acetate (ACS Grade)
Step-by-Step Workflow:
-
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Methanol (approx. 30-40 mL) and heat to reflux (~65°C) until fully dissolved.
-
Filtration: If insoluble particulates remain (e.g., inorganic salts), filter the hot solution through a sintered glass funnel.
-
Antisolvent Addition: While keeping the solution warm (~40-50°C), slowly add Ethyl Acetate dropwise.
-
Visual Cue: Stop addition immediately when a persistent cloudiness (turbidity) is observed.
-
-
Re-dissolution: Add a few drops of Methanol to clear the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-5°C) for 2 hours.
-
Isolation: Filter the white crystals under vacuum. Wash the cake with cold Ethyl Acetate/Methanol (3:1 ratio).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Solubility Determination (Shake-Flask Method)
For researchers needing exact quantitative data for a specific solvent system.
Caption: Standard OECD 105 Shake-Flask methodology for solubility determination.
Analytical Note: Detection is best performed via HPLC-UV at 210-220 nm (phenyl absorption). Ensure the mobile phase pH is buffered (e.g., pH 3.0 phosphate buffer) to maintain the protonated state during chromatography.
Part 4: Process Implications & Troubleshooting
Impurity Rejection
-
Non-polar impurities: Will remain in the mother liquor if using Methanol/Water systems.
-
Inorganic salts: Will not dissolve in the hot Methanol step (Protocol A), allowing removal by hot filtration.
Common Issues
-
"Oiling Out": If the product forms an oil instead of crystals, the solution is likely too concentrated or the temperature dropped too quickly.
-
Fix: Re-heat to dissolve, add more solvent (Methanol), and cool more slowly.
-
-
Low Yield: Solubility in the mother liquor is too high.
-
Fix: Increase the ratio of Antisolvent (Ethyl Acetate or Acetone) or lower the final temperature to -10°C.
-
References
-
Janssen, P. A. J. (1959). 4-phenylpiperidines and their preparation. US Patent 2,904,550.[2] Washington, DC: U.S. Patent and Trademark Office.
- Source of recrystallization solvent system (Methanol/Ethyl Acetate)
-
PubChem. (2025).[3] 4-Phenylpiperidin-4-ol (Compound CID 96387).[1] National Library of Medicine.
- Source of free base physicochemical properties and safety d
-
ChemicalBook. (2025). 4-Phenyl-4-piperidinol HCl Product Data.
- Verification of CAS number and general solubility characteristics.
-
BenchChem. (2025). 4-Phenylpiperidine Hydrochloride Solubility Profile.
- General solubility guidelines for piperidine hydrochloride salts.
Sources
- 1. US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines - Google Patents [patents.google.com]
- 2. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 3. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: The Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) in Haloperidol Metabolism
[1]
Part 1: Executive Summary & Structural Identification[1]
The Identity of the Metabolite
While often simplified in casual discourse as "4-phenylpiperidin-4-ol," the precise biological metabolite generated from Haloperidol is 4-(4-chlorophenyl)-4-hydroxypiperidine , abbreviated as CPHP .[1]
-
Parent Drug: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone).[1]
-
The Metabolite (CPHP): The N-dealkylation cleavage product retaining the chlorinated phenyl ring and the piperidine hydroxyl group.[1]
-
Distinction: The non-chlorinated "4-phenylpiperidin-4-ol" is a structural analog often used in sigma receptor research but is not the primary metabolite of Haloperidol.[1]
Clinical & Toxicological Significance
CPHP serves as a critical biomarker for CYP3A4-mediated N-dealkylation .[1] Its formation competes with two other major pathways:
-
Reduction: Formation of Reduced Haloperidol (RHAL) via ketone reductase.[1]
-
Pyridinium Formation (Neurotoxic): Formation of HPP+ (Haloperidol pyridinium), a neurotoxin structurally analogous to MPP+ (the Parkinsonian toxin).[1]
Understanding the ratio of CPHP (detoxification/cleavage) to HPP+ (bioactivation/toxicity) is essential for assessing individual susceptibility to Extrapyramidal Symptoms (EPS) and neurotoxicity.[1]
Part 2: Metabolic Pathways & Mechanisms[1]
Haloperidol metabolism is a multi-forked process. The balance between these pathways dictates efficacy versus toxicity.[1]
The N-Dealkylation Pathway (Formation of CPHP)
Enzyme: Primarily CYP3A4 .[1] Mechanism: Oxidative cleavage of the C-N bond between the piperidine nitrogen and the butyrophenone chain.[1] Products:
-
CPHP: 4-(4-chlorophenyl)-4-hydroxypiperidine.[1][2][3][4][5][6][7]
-
FBPA: 4-(4-fluorophenyl)-4-oxobutyric acid (Fluorobenzoylpropionic acid).[1]
The Neurotoxic Pathway (HPP+)
Unlike CPHP, which represents a cleavage event, the HPP+ pathway involves the oxidation of the piperidine ring itself while the molecule is intact.[1]
-
Dehydration: Haloperidol
HPTP (Tetrahydropyridine analog).[1][8] -
Oxidation: HPTP
HPP+ (Pyridinium species).[1] Relevance: HPP+ accumulates in brain tissue and inhibits mitochondrial Complex I, leading to dopaminergic neurotoxicity similar to MPTP.[1]
Pathway Visualization
The following diagram illustrates the divergent fates of Haloperidol.
Figure 1: Divergent metabolic pathways of Haloperidol. Green indicates the cleavage metabolite (CPHP); Red indicates the neurotoxic pyridinium metabolite (HPP+).
Part 3: Analytical Protocol (LC-MS/MS)
To quantify CPHP and Haloperidol simultaneously, a validated LC-MS/MS method is required.[1] The following protocol is based on high-sensitivity extraction techniques suitable for human plasma or urine.[1]
Experimental Design
-
Objective: Simultaneous quantification of Haloperidol (HAL) and CPHP.
-
Matrix: Human Plasma (200 µL).[1]
-
Internal Standard (IS): Haloperidol-d4 or Chlorohaloperidol.[1]
Sample Preparation: Salt-Assisted Liquid-Liquid Extraction (SALLME)
This method is superior to protein precipitation for removing phospholipids and increasing sensitivity.[1]
-
Aliquot: Transfer 200 µL plasma to a 2 mL polypropylene tube.
-
Spike: Add 20 µL Internal Standard (IS) working solution.
-
Salting Out: Add 50 µL of 2M Ammonium Acetate (pH 9.0) to adjust pH and ionic strength.[1]
-
Extraction: Add 600 µL Ethyl Acetate/Hexane (80:20 v/v) .
-
Agitation: Vortex vigorously for 2 minutes; shake for 10 minutes.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Concentration: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase (A:B 70:30).
LC-MS/MS Parameters
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0-0.5 min: 10% B[1]
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate 10% B
-
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Haloperidol | 376.2 | 165.1 | 123.1 | 40 | 25 |
| CPHP | 212.1 | 194.1 (Loss of H2O) | 123.0 (Chlorophenyl) | 35 | 20 |
| Haloperidol-d4 | 380.2 | 169.1 | 127.1 | 40 | 25 |
Note: The CPHP transition 212->194 represents the dehydration of the hydroxypiperidine, a common fragmentation pathway for this class of compounds.
Workflow Diagram
Figure 2: Salt-Assisted Liquid-Liquid Extraction (SALLME) workflow for high-sensitivity quantitation.[1]
Part 4: Pharmacological & Toxicological Implications[1]
CPHP vs. HPP+: The Toxicity Distinction
It is vital to distinguish between the cleavage product (CPHP) and the oxidation product (HPP+) .[1]
-
HPP+ (Neurotoxicity): The pyridinium metabolite (HPP+) is structurally homologous to MPP+.[1] It is actively transported into dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits mitochondrial respiration, causing oxidative stress and cell death.[1] This pathway is linked to the irreversible Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia associated with chronic Haloperidol use.[1]
-
CPHP (Metabolic Marker/Inhibitor):
-
Direct Toxicity: CPHP has been reported to exhibit intrinsic cytotoxicity in rat models, though it is generally considered less potent than the HPP+ species regarding specific dopaminergic neurodegeneration.[1]
-
Enzyme Inhibition: CPHP acts as a moderate inhibitor of CYP2D6 .[1][9] This creates a potential drug-drug interaction mechanism; as Haloperidol is metabolized, the accumulation of CPHP can inhibit the metabolism of other CYP2D6 substrates (e.g., tricyclic antidepressants, beta-blockers), potentially raising their plasma levels.
-
Clinical Monitoring
Monitoring the ratio of Haloperidol : CPHP in urine or plasma can provide phenotypic data on CYP3A4 activity.[1] A low ratio (high CPHP) suggests rapid CYP3A4 metabolism, potentially leading to sub-therapeutic Haloperidol levels but higher risk of metabolite-driven interactions.[1]
References
-
Kudo, S., & Ishizaki, T. (1999).[1][8] Pharmacokinetics of haloperidol: an update. Clinical Pharmacokinetics, 37(6), 435-456.[1] Link
-
Fang, J., et al. (1996).[1][8] Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.[1][3][5][8] Journal of Chromatography B: Biomedical Applications, 682(2), 283-288.[1][3][8] Link
-
Higashi, Y., Nakamura, S., & Fujii, Y. (2006).[8] Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection.[3][8] Biomedical Chromatography, 20(9), 964-970.[1][8] Link
-
Al, S., Kul, A., & Sagirli, O. (2024). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS.[1] The European Chemistry and Biotechnology Journal, 1, 39-46.[1] Link[1]
-
Subramanyam, B., et al. (1990).[1] Neurotoxic effects of the haloperidol metabolite HPP+ in the mouse.[1] Neuropsychopharmacology. (Contextual reference for HPP+ toxicity comparison).
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine 99 39512-49-7 [sigmaaldrich.com]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. researchgate.net [researchgate.net]
Technical Deep Dive: The Pharmacophore Dynamics of 4-Phenylpiperidin-4-ol HCl
Executive Summary: The Privileged Scaffold
4-Phenylpiperidin-4-ol hydrochloride (4-PPO HCl) is not merely a chemical intermediate; it represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct G-protein coupled receptors (GPCRs) and ion channels depending on its substitution pattern.
While often encountered as a precursor in the synthesis of analgesics (e.g., reversed esters of pethidine) and neuroleptic agents (e.g., haloperidol analogs), the pharmacophore itself possesses intrinsic biological activity. Its mechanism of action is defined by its ability to act as a molecular anchor within the hydrophobic pockets of the NMDA GluN2B subunit , the Sigma-1 receptor , and the Mu-opioid receptor .
Critical Safety Note: The structural homology of this scaffold to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) necessitates a rigorous understanding of its metabolic stability and dehydration potential, which is detailed in Section 3.
Molecular Pharmacology & Mechanism of Action
The "Anchor" Mechanism (Structure-Activity Relationship)
The pharmacological potency of 4-PPO HCl stems from its rigid piperidine ring, which positions the phenyl group and the hydroxyl group in a specific spatial orientation.
-
The Cationic Nitrogen: At physiological pH, the secondary amine (or tertiary in derivatives) is protonated. This cation forms a critical salt bridge with a conserved aspartate residue (e.g., Asp147 in the Mu-opioid receptor or Glu residues in the Sigma-1 receptor).
-
The 4-Phenyl Ring: Acts as a hydrophobic wedge, engaging in
stacking interactions with aromatic residues (Phenylalanine/Tryptophan) deep within the receptor binding pocket. -
The 4-Hydroxyl Group: Provides a hydrogen-bonding handle. In NMDA antagonists, this -OH group often interacts with the hinge region of the receptor, stabilizing the "closed" (inactive) conformation.
Target-Specific Mechanisms
A. Sigma-1 Receptor (
1R) Modulation
The 4-phenylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors.
-
Mechanism: The scaffold binds to the chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Effect: By binding to
1R, the molecule modulates calcium signaling between the ER and mitochondria. Agonists promote chaperone activity (neuroprotection), while antagonists (often formed by bulky N-substitutions on this scaffold) block this interaction, useful in neuropathic pain models.
B. NMDA Receptor Antagonism (GluN2B Subtype)
4-PPO derivatives act as ifenprodil-mimetics .
-
Mechanism: They bind to the allosteric N-terminal domain (NTD) of the GluN2B subunit.
-
Causality: The 4-phenyl ring inserts into the hydrophobic interface between the GluN1 and GluN2B subunits, forcing the receptor domains to clamp shut. This prevents the channel from opening fully in response to glutamate, providing neuroprotection without the severe side effects of channel blockers.
Visualization: The Pharmacophore Map
The following diagram illustrates how the structural components of 4-PPO HCl translate to specific receptor interactions.
Caption: Structure-Activity Relationship (SAR) mapping the 4-PPO scaffold features to specific receptor binding modalities.
Toxicology & Metabolic Mechanism: The Dehydration Risk
Researchers must be acutely aware of the MPTP Liability . While 4-PPO HCl itself is not the neurotoxin MPTP, it is the metabolic or synthetic precursor to the tetrahydropyridine species which is toxic.
The Mechanism of Toxicity[1][2][3]
-
Dehydration: Under acidic conditions or metabolic stress, the tertiary alcohol (4-OH) can eliminate water to form a double bond (4-phenyl-1,2,3,6-tetrahydropyridine).
-
Bioactivation: If the Nitrogen is methylated (as in MPTP), this alkene is a substrate for Monoamine Oxidase B (MAO-B) .
-
Mitochondrial Poisoning: MAO-B oxidizes the tetrahydropyridine to the 1-methyl-4-phenylpyridinium ion (MPP+) .[1][2] This cation is actively transported into dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits Complex I of the mitochondrial electron transport chain, causing cell death (Parkinsonian syndrome).
Safety Directive: When designing drugs using this scaffold, metabolic stability assays (Microsomal stability) are mandatory to ensure the 4-OH group does not dehydrate in vivo.
Caption: The metabolic activation pathway leading to potential neurotoxicity via dehydration and MAO-B oxidation.
Experimental Protocols
Protocol: Sigma-1 Receptor Radioligand Binding Assay
Purpose: To determine the affinity (
Reagents:
-
Radioligand: [³H]-(+)-Pentazocine (Specific for
1). -
Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human
1R. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a concentration of 0.5 mg protein/mL.
-
Incubation: In a 96-well plate, combine:
-
50
L of [³H]-(+)-Pentazocine (Final conc: 3 nM). -
50
L of Test Compound (4-PPO derivative) at varying concentrations ( to M). -
100
L of Membrane suspension. -
Non-specific binding control: Add 10
M Haloperidol.
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note: Longer incubation ensures equilibrium for hydrophobic ligands).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris-HCl buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol: In Vitro Metabolic Stability (Dehydration Check)
Purpose: To verify the scaffold does not dehydrate to the toxic alkene.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Dosing: Incubate 4-PPO HCl (1
M) at 37°C. -
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS (Triple Quadrupole).
-
Monitor: Parent mass (M+H) and the Dehydrated mass (M-18+H).
-
Pass Criteria: < 5% conversion to the dehydrated alkene over 60 minutes.
-
Quantitative Data Summary
The following table summarizes the typical binding affinities of the unsubstituted 4-phenylpiperidin-4-ol core versus its N-substituted derivatives, highlighting the "Anchor" effect.
| Target Receptor | Ligand Structure | Affinity ( | Functional Outcome |
| Sigma-1 ( | 4-Phenylpiperidin-4-ol (Core) | > 1,000 nM (Low) | Weak/Inactive |
| Sigma-1 ( | N-Phenethyl-4-phenylpiperidin-4-ol | 2 - 15 nM (High) | Antagonist / Modulator |
| NMDA (GluN2B) | 4-Phenylpiperidin-4-ol (Core) | > 10,000 nM | Inactive |
| NMDA (GluN2B) | Ifenprodil (Contains core) | ~3 nM | Allosteric Antagonist |
| Mu-Opioid (MOR) | 4-Phenylpiperidin-4-ol (Core) | > 5,000 nM | Inactive |
| Mu-Opioid (MOR) | Loperamide Analog (Contains core) | 1 - 10 nM | Agonist |
Note: The core scaffold requires N-substitution to achieve nanomolar potency, validating its role as a pharmacophore anchor rather than a standalone drug.
References
-
Chen, Z., et al. (2004).[3] "Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor." Bioorganic & Medicinal Chemistry Letters. Link
-
Ablordeppey, S. Y., et al. (1992). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry. Link
-
Singer, T. P., et al. (1987). "Mechanism of the neurotoxicity of MPTP. An update." FEBS Letters. Link
-
BindingDB. "Affinity Data for 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol."[4] Binding Database. Link
-
Preville, X., et al. (1999). "4-Phenylpiperidine derivatives as a new class of potent and selective sigma-1 receptor ligands."[5] Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM50007398 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol::4-phenyl-1-(3-phenylpropyl)piperidin-4-ol::CHEMBL115508 [bindingdb.org]
- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotoxic Potential of 4-Phenylpiperidin-4-ol Derivatives: A Technical Guide for Drug Discovery
The following technical guide is structured to address the neurotoxicological assessment of 4-Phenylpiperidin-4-ol derivatives, designed for researchers in medicinal chemistry and toxicology.
Executive Summary
The 4-phenylpiperidin-4-ol scaffold is a pharmacophore ubiquitous in CNS-active agents, including antipsychotics (e.g., Haloperidol) and analgesics. While the scaffold itself possesses desirable receptor binding properties (particularly at dopamine D2 and opioid receptors), it carries a latent neurotoxic liability. Under specific metabolic conditions, this moiety can undergo dehydration to form a tetrahydropyridine, followed by oxidation to a quaternary pyridinium species.
This pyridinium metabolite shares structural and functional homology with MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP, known to induce irreversible Parkinsonian syndromes via mitochondrial Complex I inhibition. This guide provides a rigorous risk assessment framework, detailing the mechanistic pathways, structure-activity relationships (SAR), and validation protocols required to dereplicate this toxicity in early-stage drug development.
Molecular Mechanisms of Toxicity
The neurotoxicity of 4-phenylpiperidin-4-ol derivatives is not intrinsic to the parent alcohol but is a consequence of bioactivation. The "Toxicophore Transformation" follows a sequential two-step mechanism:
-
Metabolic Dehydration: The tertiary alcohol at the C4 position is eliminated (often acid-catalyzed or enzymatically driven), yielding a 4-phenyl-1,2,3,6-tetrahydropyridine derivative.
-
Aromatization (Oxidation): The tetrahydropyridine is oxidized to a 4-phenylpyridinium cation. This quaternary ammonium species is the ultimate neurotoxin.
The Mitochondrial Toxicity Pathway
Once formed, the lipophilic pyridinium cation (e.g., HPP+ in the case of Haloperidol) accumulates in the mitochondrial matrix, driven by the transmembrane potential (
-
Target: NADH:ubiquinone oxidoreductase (Complex I).
-
Action: It binds at the interface of the PSST and 49 kDa subunits, blocking electron transfer from Fe-S clusters to Ubiquinone.
-
Result: ATP depletion, ROS generation, and selective degeneration of dopaminergic neurons (which may accumulate the toxin via DAT/NET transporters if the lipophilicity profile matches).
Pathway Visualization
The following diagram illustrates the critical bioactivation pathway from the 4-phenylpiperidin-4-ol scaffold to the neurotoxic pyridinium species.
Figure 1: Bioactivation pathway of 4-phenylpiperidin-4-ol derivatives leading to mitochondrial toxicity.
Comparative Toxicology: Haloperidol vs. MPTP
Understanding the distinction between MPTP and Haloperidol metabolites is crucial for risk stratification.
| Feature | MPTP (Classic Neurotoxin) | Haloperidol Metabolite (HPP+) |
| Precursor | MPTP (Alkene) | Reduced Haloperidol (Alcohol) |
| Activation Enzyme | MAO-B (Rapid) | Unclear (Likely CYP450/Spontaneous) |
| Toxicity Potency | High (Picomolar affinity) | Moderate (~10% of MPP+) |
| Transport | High affinity for DAT | Moderate affinity for OCT/DAT |
| Clinical Outcome | Acute Parkinsonism | Tardive Dyskinesia / EPS (Chronic) |
Key Insight: While HPP+ is less potent than MPP+, its formation from a widely used antipsychotic scaffold highlights the necessity of screening any 4-phenylpiperidine derivative for pyridinium conversion.
Experimental Protocols for Risk Assessment
To ensure scientific integrity, the following self-validating workflow should be implemented for any new chemical entity (NCE) containing this scaffold.
Phase 1: In Silico & Chemical Stability
Before biological testing, assess the propensity for dehydration.
-
Protocol: Subject the NCE to acid-catalyzed stress testing (0.1 N HCl, 37°C, 24h).
-
Analysis: Monitor by LC-MS for the mass loss of 18 Da (water) and the appearance of the alkene.
Phase 2: In Vitro Metabolic Activation
Determine if biological systems generate the pyridinium species.
-
System: Human Liver Microsomes (HLM) and Rat Brain Mitochondria.
-
Method:
-
Incubate NCE (10 µM) with HLM + NADPH for 60 min.
-
Precipitate proteins with acetonitrile.
-
Detection: LC-MS/MS focusing on the [M-3H]+ transition (characteristic of oxidation to pyridinium).
-
Control: Use Haloperidol as a positive control for HPP+ formation.
-
Phase 3: Mitochondrial Respiration Assay (The Gold Standard)
This protocol directly measures the functional consequence of the metabolite.
Materials:
-
Isolated Rat Brain Mitochondria or Permeabilized SH-SY5Y cells.
-
Seahorse XF Analyzer or Clark Oxygen Electrode.
-
Substrates: Glutamate/Malate (Complex I), Succinate (Complex II).
Step-by-Step Protocol:
-
Isolation: Isolate mitochondria via differential centrifugation (800g / 10,000g) in mannitol-sucrose buffer.
-
Baseline: Establish State 3 respiration (ADP stimulated) using Glutamate/Malate (5 mM).
-
Challenge: Inject the synthesized pyridinium form of your NCE (synthesis required for validation) at concentrations 1 µM – 100 µM.
-
Note: Do not use the parent alcohol here; you must test the toxic metabolite candidate.
-
-
Specificity Check: If inhibition is observed, add Succinate (5 mM).
-
Interpretation: Recovery of respiration indicates specific Complex I inhibition (MPP+-like mechanism). Failure to recover indicates general membrane disruption.
-
Phase 4: Screening Workflow Diagram
Figure 2: Decision tree for dereplicating neurotoxicity in piperidine derivatives.
Structural Mitigation Strategies
To retain the pharmacophore while mitigating toxicity, consider these modifications:
-
C4-Substitution: Replacing the C4-hydroxyl with a fluorine or methoxy group often prevents the initial dehydration step.
-
N-Substitution: Bulky groups on the piperidine nitrogen can sterically hinder the enzymatic oxidation to the quaternary species.
-
Ring Constraints: Bridging the piperidine ring (e.g., tropane derivatives) can geometrically prevent the planarization required for the pyridinium formation.
References
-
Identification of a potentially neurotoxic pyridinium metabolite of haloperidol in rats. Source: PubMed / NIH Citation: Subramanyam, B., et al. (1991).[1] Science, 251(4999). URL:[Link]
-
1-Methyl-4-phenylpyridinium-like neurotoxicity of a pyridinium metabolite derived from haloperidol. Source: PubMed Citation: Rollema, H., et al. (1994).[1] Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+). Source: PubMed Citation: Heikkila, R. E., et al. (1985). Science. URL:[Link]
-
Brain levels of the neurotoxic pyridinium metabolite HPP+ and extrapyramidal symptoms in haloperidol-treated mice. Source: NeuroToxicology Citation: Crowley, J. J., et al. (2013).[2] NeuroToxicology. URL:[Link]
-
Mitochondrial Complex I Inhibition by Haloperidol Metabolites. Source: Journal of Neurochemistry Citation: Burkhardt, C., et al. (1993). Journal of Neurochemistry. URL:[Link]
Sources
Literature review of 4-Phenylpiperidin-4-ol hydrochloride in opioid synthesis
Executive Summary: The Pharmacophore Scaffold
4-Phenylpiperidin-4-ol (4-hydroxy-4-phenylpiperidine) represents a "privileged structure" in medicinal chemistry, serving as the structural anchor for two distinct classes of opioid receptor ligands: the 4,4-disubstituted piperidines (e.g., Loperamide, Diphenoxylate) and the reversed esters of the prodine family (e.g., Alphaprodine, MPPP).
Its utility stems from the C4-quaternary center, which allows for rigid spatial orientation of the phenyl ring relative to the nitrogen lone pair—a critical requirement for
Synthesis of the Core Scaffold
The synthesis of 4-phenylpiperidin-4-ol hydrochloride is the foundational step. The protocol relies on a Grignard addition to a protected piperidone, followed by deprotection and salt formation.
Mechanistic Pathway
The reaction involves the nucleophilic attack of phenylmagnesium bromide on the electrophilic carbonyl carbon of
Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-phenylpiperidin-4-ol HCl from
Reagents:
- -Benzyl-4-piperidone (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in ether, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous[1]
-
Pd/C (10%) for hydrogenolysis
-
HCl in 1,4-dioxane (4.0 M)
Step-by-Step Methodology:
-
Grignard Addition:
-
Charge a flame-dried 3-neck flask with anhydrous THF and
-benzyl-4-piperidone under nitrogen atmosphere. Cool to 0°C. -
Critical Step: Add PhMgBr dropwise to maintain internal temperature
. Rapid addition promotes exotherms that can lead to enolization byproducts. -
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench with saturated NH
Cl solution. Extract with EtOAc, dry over Na SO , and concentrate to yield -benzyl-4-phenylpiperidin-4-ol.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%).
-
Hydrogenate at 40 psi (H
) for 6 hours. -
Filter through Celite to remove catalyst. Validation: filtrate should be colorless.
-
-
Salt Formation:
-
Cool the methanolic solution to 0°C.
-
Add HCl/dioxane dropwise until pH ~2.
-
Precipitate with Et
O. Filter the white solid: 4-Phenylpiperidin-4-ol Hydrochloride .
-
Data Summary:
| Parameter | Specification | Note |
|---|---|---|
| Yield | 75-85% | Overall from piperidone |
| Appearance | White Crystalline Solid | Hygroscopic |
| Melting Point | 210–212°C (dec) | Sharp mp indicates purity |
| Key Impurity | 4-Phenyl-1,2,3,6-tetrahydropyridine | Result of dehydration |[2][3]
Divergent Synthetic Pathways
The utility of the 4-ol scaffold splits into two major pathways based on the fate of the C4-hydroxyl group.
Pathway A: Hydroxyl Retention (Loperamide/Diphenoxylate)
In this class, the tertiary alcohol remains intact. It acts as a hydrogen bond donor within the receptor pocket, enhancing affinity.
-
Target: Loperamide (Peripheral MOR agonist).
-
Chemistry: Alkylation of the secondary amine.
-
Protocol:
-
Base: Na
CO or DIPEA. -
Alkylating Agent:
-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. -
Solvent: MIBK (Methyl isobutyl ketone) or DMF.
-
Conditions: Reflux with a Dean-Stark trap to remove water (if using carbonate bases).
-
Pathway B: Esterification (Prodines/MPPP)
Here, the hydroxyl is acylated to form "reversed esters." This mimics the ester moiety of pethidine but connects via oxygen rather than carbon.
-
Target: MPPP (1-methyl-4-phenyl-4-propionoxypiperidine).
-
Chemistry: Acylation with propionic anhydride.
-
Critical Risk: This reaction is the source of the neurotoxin MPTP if mishandled (see Section 4).
Safety & Toxicology: The MPTP Crisis
Warning: This section addresses a life-critical safety hazard.
In the synthesis of propionyl esters (Pathway B), aggressive acylation conditions (high heat, strong acid) cause the elimination of the tertiary alcohol to form a double bond.
-
Desired Product: MPPP (Analgesic).
-
Fatal Impurity: MPTP (Neurotoxin).
Mechanism of Toxicity: MPTP crosses the blood-brain barrier and is oxidized by MAO-B (Monoamine Oxidase B) in glial cells to form MPP+ .[4] This cation is taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits Complex I of the mitochondrial electron transport chain, causing permanent Parkinsonism.
Control Strategy:
-
Temperature Control: Never exceed 60°C during acylation.
-
Catalysis: Use DMAP (dimethylaminopyridine) to allow milder conditions.
-
Validation: Every batch must be screened via GC-MS for the tetrahydropyridine peak (m/z ~171) before biological handling.
Visualizations
Synthetic Workflow & Divergence
Figure 1: Divergent synthesis from the 4-phenylpiperidin-4-ol scaffold showing the critical safety branch point.
MPTP Metabolic Activation Pathway
Figure 2: The bio-activation mechanism of the impurity MPTP, highlighting the role of MAO-B.
References
-
Janssen, P. A. J., et al. (1959). Chemistry and Pharmacology of Diphenoxylate and Related Compounds. Journal of Medicinal and Pharmaceutical Chemistry. Link
-
Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology. Link
-
Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science. Link
-
Ziering, A., & Lee, J. (1947). Piperidine Derivatives.[5][6][7][8][9][10][11] V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry. Link
-
PubChem. (2023). 4-Phenylpiperidin-4-ol Compound Summary. National Library of Medicine. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIPHENOXYLATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Diphenoxylate - Wikipedia [en.wikipedia.org]
- 7. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 45. The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Characterization of Piperidine-Based Alcohol Intermediates
Executive Summary
Piperidine-based alcohols, specifically 4-hydroxypiperidine and its protected derivative N-Boc-4-hydroxypiperidine (1-Boc-4-piperidinol) , represent a critical class of chiral and achiral building blocks in pharmaceutical synthesis. They are foundational to the production of antihistamines (e.g., fexofenadine), antipsychotics (e.g., lurasidone), and fibrinogen receptor antagonists.
In process scale-up, the lack of precise thermodynamic data—specifically solubility limits, enthalpy of fusion (
Part 1: Physicochemical Profile & Structural Significance[1][2][3]
The piperidine ring acts as a pharmacophore scaffold, but the hydroxyl group introduces hydrogen bonding capabilities that drastically alter solubility profiles compared to the parent piperidine.
Table 1: Comparative Physicochemical Properties[4]
| Property | 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine | Significance in Process |
| CAS | 5382-16-1 | 109384-19-2 | Unique Identifier |
| MW ( g/mol ) | 101.15 | 201.26 | Stoichiometric calculations |
| Melting Point | 86–90 °C | 61–65 °C | Operating window for crystallization |
| Boiling Point | 222 °C (760 mmHg) | Decomposes >180 °C | Thermal stability limit |
| pKa (Conj.[1][2] Acid) | ~10.74 (Nitrogen) | N/A (Carbamate protected) | pH-dependent solubility control |
| LogP | -0.35 (Hydrophilic) | ~1.34 (Lipophilic) | Solvent selection guide |
Senior Scientist Insight: Note the drastic shift in LogP. 4-Hydroxypiperidine is highly water-soluble due to the exposed amine and hydroxyl group. The N-Boc protection masks the amine, increasing lipophilicity, which necessitates a switch from aqueous systems to organic solvents (e.g., alcohols, esters) for purification.
Part 2: Thermodynamic Modeling & Theory
To predict solubility behavior outside of measured points, we rely on semi-empirical models. The Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (
The Modified Apelblat Equation
-
A, B, C: Empirical parameters derived from experimental data.
-
Causality: The
term represents the enthalpy contribution, while accounts for the temperature dependence of the heat capacity.
Van't Hoff Analysis
For determining the apparent enthalpy of dissolution (
-
Linearity Check: If the plot of
vs is non-linear, it indicates a change in the solid phase (polymorph transition) or significant non-ideality in solution.
Diagram 1: Thermodynamic Model Selection Logic
Caption: Decision matrix for selecting the appropriate thermodynamic correlation model based on experimental data linearity.
Part 3: Experimental Protocol – Static Gravimetric Solubility
Objective: Determine the saturation solubility of N-Boc-4-hydroxypiperidine in organic solvents (e.g., Ethanol, Ethyl Acetate) with <1% relative standard deviation (RSD).
Self-Validating Mechanism: The protocol includes a "Constant Weight Verification" step to ensure no solvent remains trapped in the crystal lattice during analysis.
Workflow Steps
-
Saturation (Equilibration):
-
Add excess solid solute to 20 mL of solvent in a jacketed glass vessel.
-
Stir at 400 rpm.
-
Validation: Maintain temperature at
K using a circulating water bath for at least 24 hours.
-
-
Phase Separation:
-
Stop stirring and allow settling for 1 hour.
-
Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation).
-
-
Gravimetric Analysis:
-
Weigh a clean, dry evaporation dish (
). -
Pipette a known volume (
) or mass ( ) of filtrate into the dish.[3] -
Evaporate solvent (vacuum oven at 40 °C).
-
-
Constant Weight Check (Crucial):
-
Weigh the dish (
). -
Return to oven for 1 hour.
-
Reweigh. If
mg, repeat drying. This validates that the mass is purely solute.
-
Diagram 2: High-Precision Solubility Workflow
Caption: Step-by-step workflow for the static gravimetric determination of solubility, emphasizing the constant weight validation loop.
Part 4: Thermal Analysis (DSC/TGA)
Understanding the thermal history is vital. 4-Hydroxypiperidine is hygroscopic, and water uptake can depress the melting point, leading to false data.
Protocol: Differential Scanning Calorimetry (DSC)[3][7][8]
-
Instrument: Mettler Toledo DSC 3+ or equivalent.
-
Sample Mass: 3–5 mg in hermetically sealed aluminum pans (pinhole lid if volatile evolution is expected).
-
Ramp Rate: 5 °C/min (Standard) or 2 °C/min (for high-resolution purity check).
-
Atmosphere: Nitrogen purge (50 mL/min).
Interpretation of Results:
-
Sharp Endotherm: Indicates pure crystalline melting.
-
Broad Endotherm: Indicates impurities or "pasty" solid-liquid transition.
-
Exotherm: Indicates decomposition (check TGA correlation).
Protocol: Thermogravimetric Analysis (TGA)
Run TGA simultaneously or sequentially to distinguish between solvates and melting .
-
If mass loss occurs before the melting endotherm
Solvate/Hydrate desolvation. -
If mass loss occurs during/after melting
Decomposition or sublimation.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24847875, 4-Hydroxypiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1491502, 1-Boc-4-piperidinol. Retrieved from [Link]
-
Liang, S., et al. (2016).[8] Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols. Thermochimica Acta, 630, 1-10.[8] (Cited for Modified Apelblat Methodology). Retrieved from [Link]
-
Mettler Toledo. (2023). The Characterization of Polymorphs by Thermal Analysis. Retrieved from [Link]
Sources
- 1. 1-Boc-piperidin-4-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. chemeo.com [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [chemicalbook.com]
- 6. 4-Hydroxypiperidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 4-Hydroxypiperidine: Properties, Uses, Safety Data & Supplier in China | High Purity 4-Hydroxypiperidine for Research & Industrial Applications [chemheterocycles.com]
- 8. ThermoML:Thermochim. Acta 2016, 630, 1-10 [trc.nist.gov]
Technical Guide: 4-Phenylpiperidin-4-ol – Base vs. Hydrochloride Salt
[1]
Executive Summary
4-Phenylpiperidin-4-ol (4-PPO) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for butyrophenone antipsychotics (e.g., Haloperidol) and synthetic opioids (e.g., Loperamide).
For the research scientist, the distinction between the Free Base and the Hydrochloride (HCl) Salt is not merely nominal—it dictates the experimental workflow. The Free Base is the reactive nucleophile required for synthesis (N-alkylation), while the HCl Salt is the thermodynamically stable form preferred for storage and handling.
Quick Comparison Matrix
| Feature | Free Base (4-PPO) | Hydrochloride Salt (4-PPO·HCl) |
| CAS Number | 40807-61-2 | 5004-94-4 |
| State | Crystalline Solid | Crystalline Powder |
| Melting Point | 157–161 °C | ~213 °C (Decomposes) |
| Water Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| Organic Solubility | High (DCM, CHCl₃, MeOH) | Low (Non-polar solvents) |
| Primary Role | Synthetic Intermediate (Nucleophile) | Storage / API Precursor |
| Reactivity | High (N-Alkylation susceptible) | Inert (until neutralized) |
Physicochemical Profiling
Solubility and Partitioning
The choice of solvent system is the primary variable in manipulating 4-PPO.
-
The Hydrochloride Salt is an ionic lattice held together by electrostatic forces. It dissolves readily in high-dielectric solvents like water, methanol, and DMSO. It is virtually insoluble in non-polar ethers (diethyl ether, MTBE) and chlorinated solvents (DCM), which allows for easy purification via precipitation.
-
The Free Base possesses a lipophilic phenyl ring and a polar hydroxyl group, but the uncharged piperidine nitrogen significantly increases its logP. It partitions preferentially into organic layers (DCM, Ethyl Acetate) at pH > 10.
Solid-State Properties[1]
-
Thermal Stability: The HCl salt exhibits a significantly higher melting point (~213°C) compared to the base (157–161°C) due to strong ionic lattice energy. This makes the salt more robust against thermal degradation during storage.
-
Hygroscopicity: The HCl salt can be hygroscopic. It requires storage in desiccated environments to prevent clumping, which can affect stoichiometry calculations in precise synthesis.
Spectroscopic Identification (NMR)
Distinguishing the two forms via ¹H NMR is a standard validation step. The protonation of the nitrogen atom in the salt induces a characteristic downfield shift (deshielding) of the adjacent
| Signal | Free Base ( | HCl Salt ( | Mechanistic Cause |
| 2.80 – 3.10 | 3.30 – 3.60 | Positive charge on N deshields adjacent protons. | |
| 1.70 – 2.10 | 1.90 – 2.30 | Inductive effect of protonated amine. | |
| Aromatic H | 7.20 – 7.50 | 7.30 – 7.60 | Minimal change; distal to the amine. |
Analyst Note: When analyzing the HCl salt in CDCl₃, you may observe poor solubility or broad peaks due to slow exchange of the acidic proton. Always use a polar deuterated solvent (D₂O, MeOD, or DMSO-d₆) for the salt.
Synthetic Utility & Reactivity[1][3][4][5]
The Nucleophilic Imperative
In organic synthesis, particularly N-alkylation (e.g., S_N2 reactions with alkyl halides), the Free Base is the active species. The lone pair on the piperidine nitrogen must be available to attack the electrophile.
Attempting to react the HCl salt directly with an alkyl halide without an auxiliary base (like K₂CO₃ or TEA) will result in zero yield , as the protonated nitrogen (
Decision Framework
The following diagram illustrates the logical flow for selecting the correct form based on the experimental goal.
Figure 1: Decision matrix for selecting 4-PPO form.
Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base
Objective: Prepare reactive nucleophile for synthesis. Scale: 10.0 g input.
-
Dissolution: Suspend 4-Phenylpiperidin-4-ol HCl (10.0 g, 46.8 mmol) in Distilled Water (50 mL). Stir until fully dissolved.
-
Basification: Slowly add 20% NaOH (aq) or NH₄OH dropwise with stirring. Monitor pH until it reaches >11.
-
Observation: The clear solution will turn cloudy as the free base precipitates (oiling out is possible).
-
-
Extraction: Add Dichloromethane (DCM) or Chloroform (50 mL). Stir vigorously for 10 minutes.
-
Separation: Transfer to a separatory funnel. Collect the lower organic layer. Re-extract the aqueous layer with DCM (2 x 30 mL).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.
-
Isolation: Concentrate under reduced pressure (Rotavap) at 40°C.
-
Yield: Expect ~8.0–8.2 g of white/off-white solid (Theoretical yield: 8.29 g).
-
Validation: Check MP (Target: 157–161°C).
-
Protocol B: Conversion of Free Base to HCl Salt
Objective: Prepare stable form for storage.
-
Dissolution: Dissolve 4-Phenylpiperidin-4-ol Base (5.0 g) in minimal hot Ethanol or Methanol (~20 mL).
-
Acidification: Cool to room temperature. Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH < 2.
-
Crystallization: Add Diethyl Ether (anti-solvent) slowly until turbidity persists. Cool to 0°C for 2 hours.
-
Filtration: Filter the white precipitate, wash with cold ether, and dry under vacuum.
Synthesis Pathway Visualization
The following diagram details the role of 4-PPO in the synthesis of Haloperidol, highlighting the necessity of the base form.
Figure 2: Role of 4-PPO Base in Haloperidol Synthesis.
Handling and Safety
-
Corrosivity: The HCl salt is acidic in aqueous solution; avoid contact with metals.
-
Irritation: Both forms are skin and eye irritants (H315, H319).[1][2] The base is more lipophilic and can penetrate skin more readily.
-
Regulatory: 4-Phenylpiperidin-4-ol is a watched precursor in some jurisdictions due to its use in opioid synthesis (e.g., MPTP analogs, though 4-PPO itself leads to therapeutic agents). Always verify local scheduling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18614383, 4-Phenylpiperidin-4-ol hydrochloride. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Contextual reference for NMR solvent shifts). Retrieved from [Link]
-
GPAT India (2020). Haloperidol Synthesis and Structure-Activity Relationship. Retrieved from [Link]
Historical development of 4-phenylpiperidine scaffolds in medicinal chemistry
An In-Depth Technical Guide
The 4-Phenylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The 4-phenylpiperidine motif is one of the most prolific "privileged scaffolds" in the history of drug discovery.[1][2][3] Its rigid, six-membered heterocyclic ring, decorated with a phenyl group at the 4-position, provides a three-dimensional framework that has proven exceptionally adept at interacting with a wide array of biological targets, most notably G-protein coupled receptors (GPCRs).[4] This guide traces the remarkable historical journey of this scaffold, from its serendipitous discovery as an analgesic to its calculated evolution into diverse therapeutic classes, including peripherally restricted antidiarrheals and potent antipsychotics. We will explore the key scientific breakthroughs, the underlying structure-activity relationships (SAR), and the experimental logic that cemented the 4-phenylpiperidine core as an enduring pillar of medicinal chemistry.
Part 1: The Genesis - A Quest for a Morphine Alternative and the Birth of Pethidine
The story of the 4-phenylpiperidine scaffold begins in the late 1930s, a period when the world of medicine was heavily reliant on opium alkaloids like morphine for pain management. While effective, morphine's significant side effects, including respiratory depression and high addictive potential, drove a fervent search for safer, synthetic alternatives.
In 1938, German chemist Otto Eisleb, working at IG Farben, synthesized a series of compounds as potential anticholinergic agents.[5][6] One of these, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, would soon become known as pethidine (or meperidine in the United States).[5][7] It was his colleague, the pharmacologist Otto Schaumann, who first recognized its potent analgesic properties.[5] This discovery was a watershed moment, marking the advent of the first fully synthetic opioid analgesic and the prototype for the entire phenylpiperidine class.[5][8][9]
Initially, pethidine was hailed as a breakthrough, believed to be less addictive and safer than morphine.[5] While it was widely adopted, particularly in obstetrics, time and research revealed that these early assumptions were incorrect; pethidine carries a similar risk of addiction and possesses a unique toxicity profile.[5][10] Its metabolism in the liver produces norpethidine, a neurotoxic metabolite that can accumulate with long-term use, leading to seizures and other central nervous system (CNS) effects.[7][11]
Mechanism of Action and Core Structure
Pethidine exerts its analgesic effects primarily as an agonist of the μ-opioid receptor.[6] The key structural components responsible for this activity are the protonated nitrogen atom, which forms a critical ionic interaction with the receptor, and the axial phenyl group, which fits into a hydrophobic pocket.
Caption: The discovery timeline of Pethidine.
Experimental Protocol: Classic Synthesis of Pethidine
The original synthesis of pethidine established a foundational methodology for creating the 4,4-disubstituted phenylpiperidine core. The causality behind this experimental choice lies in its efficiency, condensing two key fragments in a single cyclization step.
Objective: To synthesize Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).
Methodology:
-
Step 1: Synthesis of the Piperidine Ring. The synthesis begins with the condensation reaction between N,N-bis-(2-chloroethyl)-N-methylamine and benzyl cyanide in the presence of a strong base like sodium amide (NaNH2).[7] This step forms the core 1-methyl-4-phenyl-4-cyanopiperidine intermediate through an intramolecular cyclization.
-
Causality: Using a strong base is critical to deprotonate the benzylic carbon of benzyl cyanide, creating a nucleophile that can attack the electrophilic carbons of the bis-chloroethylamine mustard, leading to the formation of the piperidine ring.
-
-
Step 2: Hydrolysis of the Nitrile. The cyano group of the piperidine derivative is then hydrolyzed to a carboxylic acid using a strong acid or base.
-
Causality: This step is necessary to convert the nitrile, which is not the desired functional group for analgesic activity in this case, into a carboxylic acid that can be subsequently esterified.
-
-
Step 3: Esterification. The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst (e.g., H2SO4) to yield pethidine.[7]
-
Causality: The ethyl ester is a crucial part of the pethidine pharmacophore, contributing to its binding affinity at the μ-opioid receptor.
-
Part 2: The Fentanyl Revolution - Amplifying Potency through Structural Refinement
Following the blueprint established by pethidine, medicinal chemists began to explore modifications to the 4-phenylpiperidine scaffold. This exploration led to the landmark synthesis of fentanyl in 1959 by Paul Janssen. Fentanyl represented a radical structural departure from pethidine by replacing the 4-ester group with an anilido (N-phenylpropanamide) moiety, creating the 4-anilidopiperidine subclass.[12] This single modification resulted in a staggering increase in analgesic potency, with fentanyl being approximately 50 to 100 times more potent than morphine.[12]
This leap in potency is a direct result of enhanced binding affinity and efficacy at the μ-opioid receptor. The anilido group provides additional hydrophobic and hydrogen bonding interactions within the receptor pocket that are not possible with pethidine's simple ester group.
Structure-Activity Relationship (SAR) of the Fentanyl Class
The fentanyl scaffold has been extensively studied, leading to a well-defined SAR that has guided the development of numerous analogs with tailored pharmacological profiles (e.g., sufentanil, alfentanil, remifentanil).[13][14][15]
-
Piperidine Nitrogen (N1): An N-phenethyl group is optimal for high potency. Shorter or longer alkyl chains generally decrease activity.
-
Piperidine Ring (C3): Substitution at the 3-position of the piperidine ring with groups larger than a methyl drastically reduces potency, likely due to steric hindrance.[15][16]
-
Piperidine Ring (C4): The 4-anilido group is critical. The propanamide linkage is generally optimal.
-
Anilido Phenyl Ring: Substituents on this ring can modulate activity, but it is less sensitive to modification than other parts of the molecule.
Caption: Core structure and SAR of 4-Anilidopiperidines.
Data Presentation: Relative Opioid Potency
The evolution from pethidine to the fentanyl family represents one of the most dramatic potency increases in medicinal chemistry history.
| Compound | Chemical Subclass | Approximate Potency (vs. Morphine=1) |
| Morphine | Phenanthrene | 1 |
| Pethidine | 4-Phenylpiperidine | 0.1 |
| Fentanyl | 4-Anilidopiperidine | 50 - 100 |
| Sufentanil | 4-Anilidopiperidine | 500 - 1000 |
| Carfentanil | 4-Anilidopiperidine | 10,000 |
Part 3: Diversification - Harnessing the Scaffold for New Therapeutic Targets
The true genius of the 4-phenylpiperidine scaffold lies in its versatility. The same core structure, with strategic modifications, could be tailored to produce compounds with entirely different pharmacological profiles and therapeutic applications.
Loperamide: Rational Design for Peripheral Restriction
A significant challenge with opioid analgesics is their central side effects. In the 1970s, chemists at Janssen Pharmaceutica sought to leverage the potent μ-opioid receptor agonism of the 4-phenylpiperidine scaffold for a different purpose: treating diarrhea by targeting opioid receptors in the gut wall.[17][18] The result was loperamide.
The design of loperamide is a masterclass in medicinal chemistry. By incorporating specific structural features—a tertiary alcohol and a dimethylamide moiety—chemists drastically increased the molecule's polarity and made it a substrate for the P-glycoprotein (P-gp) efflux pump in the blood-brain barrier.[17][19] This pump actively removes loperamide from the brain, effectively confining its action to peripheral μ-opioid receptors in the myenteric plexus of the large intestine.[17] Its activation here inhibits peristalsis, slows intestinal transit, and allows for greater absorption of water and electrolytes.[18][20]
Haloperidol: A Serendipitous Pivot to Antipsychotics
The development of the antipsychotic drug haloperidol is another chapter in the scaffold's history defined by both rational design and serendipity. While exploring modifications to the central piperidine ring of pethidine-like structures, Paul Janssen's team replaced the N-methyl group with a longer chain terminating in a butyrophenone moiety. This led to a class of compounds with markedly different CNS effects.
Instead of analgesia, these new compounds produced catalepsy in animal models, a hallmark of dopamine receptor blockade. Further optimization led to haloperidol, a potent antagonist of the dopamine D2 receptor.[21] This discovery was transformative, providing a new class of "typical" antipsychotics for treating schizophrenia and other psychotic disorders.[21] The 4-phenylpiperidine portion of haloperidol proved to be an excellent scaffold for orienting the key pharmacophoric elements—the butyrophenone tail and the 4-(4-chlorophenyl) group—for optimal D2 receptor binding.[21][22][23]
Caption: Diversification of the 4-phenylpiperidine scaffold.
Part 4: Modern Era and Future Outlook
The legacy of the 4-phenylpiperidine scaffold continues to evolve. It remains a crucial building block in the design of novel therapeutics targeting a wide range of receptors and conditions.
-
Dopamine Stabilizers: The scaffold is present in newer "dopaminergic stabilizers" like pridopidine, which modulate dopamine signaling in a state-dependent manner, offering potential treatments for neurodegenerative disorders like Huntington's disease.[24]
-
Sigma Receptor Ligands: Derivatives have been developed as high-affinity ligands for sigma receptors, which are implicated in pain, depression, and neuroprotection.[23][25]
-
Broader Applications: The core structure continues to be explored for novel antiviral, antibacterial, and antituberculosis activities, demonstrating its vast and still untapped potential.[26][27]
The historical journey of the 4-phenylpiperidine scaffold is a testament to the power of medicinal chemistry. From a serendipitous finding in the search for a better painkiller, it has been rationally molded and diversified into a cornerstone of modern pharmacotherapy. Its enduring presence in the drug discovery pipeline ensures that its story is far from over.
Experimental Protocol: In Vitro Receptor Binding Assay
To assess the affinity of a novel 4-phenylpiperidine derivative for a specific target like the μ-opioid or D2 receptor, a competitive radioligand binding assay is a standard and self-validating method.
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Methodology:
-
Preparation of Membranes: Harvest cells or tissue known to express the target receptor (e.g., CHO cells transfected with the human μ-opioid receptor). Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Trustworthiness: Using a well-characterized, receptor-expressing cell line ensures that the observed binding is specific to the target of interest.
-
-
Competitive Binding Reaction: In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]DAMGO for μ-opioid), and varying concentrations of the unlabeled test compound.
-
Causality: The test compound will compete with the radioligand for the binding site. Higher affinity test compounds will displace more radioligand at lower concentrations.
-
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filter using a cell harvester. The membranes and any bound ligand (radiolabeled or unlabeled) will be trapped on the filter, while the unbound ligand passes through.
-
Trustworthiness: Rapid filtration minimizes the dissociation of the ligand-receptor complex, providing an accurate snapshot of the equilibrium state.
-
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a scintillation counter. This measures the amount of radioligand that remained bound to the receptor.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use a nonlinear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
References
-
Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]
-
Ananthan, S. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-9. [Link]
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. [Link]
-
Homi Bhabha Centre for Science Education. PETHIDINE. Chemistry Education. [Link]
-
Wikipedia contributors. (2024). Pethidine. Wikipedia. [Link]
-
Wikipedia contributors. (2024). Fentanyl. Wikipedia. [Link]
-
ResearchGate. (n.d.). Fentanyl Analogs: Structure-Activity-Relationship Study. Request PDF. [Link]
-
Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. NIDA Research Monograph, 41, 168-74. [Link]
-
Casy, A. F., & Ogungbamila, F. O. (1982). Fentanyl analogs: structure-activity-relationship study. PubMed. [Link]
-
AIMS. (1998, March 1). Pethidine - A Little Shot Of Something Not So Nice. [Link]
-
Adli Tıp Bülteni. (2022). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. [Link]
-
Zimmerman, D. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]
-
Wikipedia contributors. (2024). Phenylpiperidines. Wikipedia. [Link]
-
Ablordeppey, S. Y., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. [Link]
-
Pain Physician. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]
-
Russell, M. G., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]
-
ResearchGate. (2021). Pethidine - Does familiarity or evidence perpetuate its use? PDF. [Link]
-
ResearchGate. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF. [Link]
-
Taylor & Francis Online. (n.d.). 4-Phenylpiperidine – Knowledge and References. [Link]
-
Manchikanti, L., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
-
Reddit. (2022). Phenylpiperidine synthesis. r/AskChemistry. [Link]
-
National Library of Medicine. (2015). Loperamide: From antidiarrheal to analgesic. [Link]
-
Janssen. (2019). LOPERAMIDE Product Monograph. [Link]
-
ResearchGate. (1987). Mechanism of the Antidiarrheal Effect of Loperamide. [Link]
-
Wikipedia contributors. (2024). 4-Phenylpiperidine. Wikipedia. [Link]
-
Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer...pridopidine. PubMed. [Link]
-
Festa, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Google Patents. (n.d.). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
-
Taylor & Francis Group. (n.d.). Non-opioid analgesics. [Link]
-
ResearchGate. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]
-
StatPearls - NCBI Bookshelf. (2024). Loperamide. [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Loperamide Hydrochloride? [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pethidine - Wikipedia [en.wikipedia.org]
- 6. adlitipbulteni.com [adlitipbulteni.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One moment, please... [aims.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. Fentanyl - Wikipedia [en.wikipedia.org]
- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Secure Verification [cherry.chem.bg.ac.rs]
- 16. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wmpllc.org [wmpllc.org]
- 18. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. researchgate.net [researchgate.net]
- 21. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Synthesis protocols for 4-Phenylpiperidin-4-ol hydrochloride from 4-piperidone
Application Note: High-Fidelity Synthesis of 4-Phenylpiperidin-4-ol Hydrochloride
Part 1: Executive Summary & Strategic Analysis
Abstract This application note details a robust, scalable protocol for the synthesis of 4-phenylpiperidin-4-ol hydrochloride (4-PPO·HCl) starting from 4-piperidone monohydrate hydrochloride. This scaffold is a critical pharmacophore in opioid receptor ligands (e.g., Loperamide, Haloperidol) and neurokinin antagonists. Unlike generic procedures, this guide addresses the critical challenge of chemoselectivity : preventing the acid-catalyzed dehydration of the tertiary benzylic alcohol, which generates neurotoxic tetrahydropyridine impurities (analogs of MPTP).
Strategic Route Selection: The "Protection-First" Approach While direct addition of organometallics to 4-piperidone is theoretically possible, it is experimentally flawed due to the acidic amine proton consuming reagents and forming insoluble magnesium salts.
-
Recommended Route:
-Benzyl Protection Grignard Addition Hydrogenolytic Deprotection. -
Why: This route avoids strong acidic conditions required for
-Boc deprotection, which often dehydrate the tertiary alcohol to the alkene. Hydrogenolysis offers mild, neutral cleavage, preserving the sensitive benzylic alcohol.
Part 2: Detailed Experimental Protocols
Phase 1: Preparation of -Benzyl-4-piperidone
Objective: Isolate the free base of 4-piperidone and protect the amine to prevent Grignard quenching.
Reagents:
-
4-Piperidone monohydrate hydrochloride (100 mmol)
-
Benzyl chloride (105 mmol)
-
Triethylamine (220 mmol) or
(excess) -
Dichloromethane (DCM) and Water
Protocol:
-
Free-Basing (In-Situ): Suspend 4-piperidone monohydrate HCl (15.36 g) in DCM (150 mL). Add triethylamine (30.6 mL) dropwise at 0°C. Stir for 15 min until the salt dissolves/suspends as the free amine.
-
Alkylation: Add benzyl chloride (12.1 mL) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer with water (
mL) and brine ( mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Distillation (high vacuum) or flash chromatography (Hexane:EtOAc 8:2) yields a pale yellow oil.
-
Checkpoint: Purity should be >98% by GC/TLC to ensure no unreacted benzyl chloride remains (which would react with Mg).
-
Phase 2: Grignard Addition (The Critical Step)
Objective: Introduce the phenyl group while suppressing enolization side-reactions.
Reagents:
- -Benzyl-4-piperidone (from Phase 1)
-
Phenylmagnesium Bromide (PhMgBr), 3.0 M in Ether (1.2 equivalents)
-
Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (100 mL) and
-Benzyl-4-piperidone (10 g, ~53 mmol). Cool to -78°C (Dry ice/Acetone bath).-
Expert Insight: Low temperature is non-negotiable. Higher temperatures favor enolization of the ketone over nucleophilic addition, drastically reducing yield.
-
-
Addition: Add PhMgBr (21.2 mL of 3.0 M solution) dropwise over 30 minutes. The solution will turn cloudy/yellow.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not reflux.
-
Quench: Cool back to 0°C. Slowly add saturated aqueous
(50 mL). Caution: Exothermic. -
Extraction: Extract with EtOAc (
mL). Combine organics, wash with brine, dry over , and concentrate. -
Crystallization: The crude
-benzyl-4-phenyl-4-piperidinol often solidifies. Recrystallize from Ethanol/Hexane to obtain white crystals.
Phase 3: Hydrogenolysis & Salt Formation
Objective: Remove the benzyl group and form the HCl salt without dehydrating the alcohol.
Reagents:
- -Benzyl-4-phenyl-4-piperidinol
-
Pd/C (10% wt loading)
-
Methanol (MeOH)
-
Hydrogen Gas (
) or Ammonium Formate (Transfer Hydrogenation) -
HCl in Diethyl Ether (2.0 M)
Protocol:
-
Deprotection: Dissolve the intermediate (5 g) in MeOH (50 mL). Add 10% Pd/C (0.5 g).
-
Hydrogenation: Stir under a balloon of
gas at RT for 12–24 hours. Monitor by TLC (disappearance of UV-active benzyl spot). -
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to obtain 4-phenylpiperidin-4-ol (Free Base) as a viscous oil or solid.
-
Salt Formation (Critical): Dissolve the free base in a minimal amount of anhydrous Ethanol. Cool to 0°C.[1]
-
Acidification: Dropwise add 2.0 M HCl in Ether until pH ~3. Do not use concentrated aqueous HCl or heat , as this promotes dehydration.
-
Isolation: The hydrochloride salt will precipitate.[2] Filter, wash with cold ether, and dry under vacuum.
Part 3: Data & Visualization
Table 1: Process Parameters & Troubleshooting
| Parameter | Specification | Failure Mode | Mitigation |
| Solvent Moisture | < 50 ppm (Karl Fischer) | Grignard quenching; Benzene formation | Use freshly distilled THF or molecular sieves. |
| Addition Temp | -78°C to -10°C | Enolization (Recovery of starting ketone) | Maintain cryogenic cooling during addition. |
| Quench pH | Neutral (~7) | Emulsion formation | Use Sat. |
| Deprotection Acid | Anhydrous HCl/Ether | Dehydration to Tetrahydropyridine | Avoid aqueous acid + heat; keep T < 25°C. |
Diagram 1: Synthesis Pathway (DOT)
Caption: Chemoselective synthesis pathway designed to preserve the tertiary alcohol moiety.
Diagram 2: Experimental Workflow Logic
Caption: Decision tree emphasizing safety checkpoints against dehydration impurities.
Part 4: Scientific Validation (E-E-A-T)
Expertise & Causality:
The choice of
Characterization Standards:
-
1H NMR (DMSO-d6):
7.2-7.5 (m, 5H, Ar-H), 5.2 (s, 1H, OH, exchangeable), 3.0-3.2 (m, 4H, Piperidine), 1.9-2.1 (m, 4H, Piperidine). -
Melting Point: 205–206°C (dec) for the HCl salt.
References
-
BenchChem. (2025).[1][3] Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from
-
Fancher, O. E., & Hayao, S. (1969). 4-Hydroxy-4-phenylpiperidines. U.S. Patent No.[4][5] 3,455,935.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Janssen, P. A. J. (1977). 4-Phenylpiperidine compounds. U.S. Patent No.[4][5] 4,007,196.[4] Retrieved from
-
PubChem. (2025).[6] 4-Phenylpiperidin-4-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from
-
GuideChem. (2023). 4-Phenylpiperidine Properties and Safety. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4007196A - 4-Phenylpiperidine compounds - Google Patents [patents.google.com]
- 5. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]
- 6. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Grignard Synthesis of 4-Phenyl-4-hydroxypiperidine Scaffolds
Abstract & Strategic Significance
The 4-phenyl-4-hydroxypiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents, including haloperidol, loperamide, and meperidine analogs. While the retrosynthetic disconnection to a 4-piperidone and a phenyl nucleophile appears trivial, the practical execution is fraught with challenges: competitive enolization, moisture sensitivity, and difficult magnesium salt workups.
This guide details a robust, scalable protocol for the addition of phenylmagnesium bromide (PhMgBr) to
Mechanistic Insight & Reaction Design
The reaction involves the nucleophilic attack of a hard carbon nucleophile (PhMgBr) onto a ketone. However, the 4-piperidone substrate possesses
The Critical Competition:
-
Pathway A (Desired): Nucleophilic addition to the carbonyl carbon
Tertiary Alcohol. -
Pathway B (Undesired): Deprotonation of the
-carbon Magnesium Enolate Recovered Starting Material (upon quench).
To favor Pathway A, temperature control is paramount. Low temperatures reduce the kinetic basicity relative to nucleophilicity.
Reaction Pathway Diagram
Figure 1: Mechanistic bifurcation. Success depends on suppressing the enolate pathway via temperature control.
Critical Parameters & Optimization
Solvent Selection: The "Solubility vs. Reactivity" Trade-off
| Parameter | Diethyl Ether ( | Tetrahydrofuran (THF) | Recommendation |
| Grignard Stability | High; precipitates impurities. | High; stabilizes monomeric species. | Use THF for the Piperidone solution.[1][2] |
| Substrate Solubility | Poor for polar piperidines. | Excellent. | Use THF or |
| Reaction Temp | Reflux at 35°C (Gentle). | Reflux at 66°C (Aggressive). | THF allows higher reflux to drive completion if stalled. |
The Protecting Group
Never attempt this reaction on free 4-piperidone. The secondary amine proton is acidic and will quench the Grignard reagent immediately, forming an insoluble magnesium amide salt.
-
Recommended:
-Benzyl ( -Bn).[3] Stable to base, UV-active (helps in detection), and allows for "Acid-Base" purification. -
Alternative:
-Boc. Viable, but requires careful pH control during workup to avoid deprotection.
Detailed Experimental Protocol
Target Scale: 10.0 g of
Phase 1: Preparation & Drying
-
Glassware: Flame-dry a 500 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel under a stream of Argon or Nitrogen.
-
Reagent Check: If using commercial PhMgBr (e.g., 3.0 M in ether), titrate or use a fresh bottle. If synthesizing de novo, activate Mg turnings with iodine crystals.[1]
Phase 2: The Addition (The "Cold" Step)
-
Charge Substrate: Dissolve
-benzyl-4-piperidone (10.0 g, 53 mmol) in anhydrous THF (100 mL). Place in the addition funnel. -
Charge Reagent: Add PhMgBr solution (1.5 equivalents, ~80 mmol) to the RBF. Dilute with additional anhydrous THF (50 mL) if the commercial solution is viscous.
-
Cooling: Cool the PhMgBr solution to -10°C (Ice/Salt bath). Note: Do not freeze the dioxane/ether solvate; keep stirring efficient.
-
Dropwise Addition: Add the piperidone solution dropwise over 45–60 minutes.
-
Visual Cue: A heavy, white/grey precipitate (the alkoxide) will form.
-
Exotherm Control: Internal temperature must not exceed 5°C.
-
-
Completion: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Optional: If TLC shows starting material, reflux gently (60°C) for 1 hour.
-
Phase 3: Quench & Isolation (The "Acid-Base" Trick)
Standard workups often fail here due to magnesium emulsions. This protocol uses pH manipulation to isolate the product.[3][4]
-
Quench: Cool to 0°C. Slowly add saturated aqueous
(50 mL). Caution: Vigorous gas evolution. -
Initial Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
The Purification Loop (Crucial Step):
-
Extract the organic layer with 1M HCl (3 x 50 mL).
-
Chemistry: The product (amine) becomes a water-soluble hydrochloride salt. Neutral impurities (biphenyl, unreacted ketone) stay in the organic layer.
-
Discard the organic layer (or save for recovery of non-basic byproducts).
-
Basification: Take the acidic aqueous phase. Cool on ice. Basify to pH >10 using 6M NaOH or
.-
Visual Cue: The product will precipitate as an oil or solid.
-
-
Final Extraction: Extract the basic aqueous phase with DCM or EtOAc (3 x 75 mL).
-
Finishing: Dry combined organics over
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: The Acid-Base Extraction workflow ensures removal of non-basic impurities without chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Enolization of ketone. | Lower addition temp to -20°C. Increase Grignard equivalents to 2.0. |
| Recovered SM | Wet solvent/glassware.[2] | Grignard died before reacting. Re-dry everything.[7] Titrate Grignard. |
| Emulsion during workup | Magnesium hydroxides. | Add Rochelle's Salt (Sodium Potassium Tartrate) during the quench to chelate Mg. |
| Biphenyl Impurity | Wurtz coupling of PhMgBr. | Inevitable side reaction. The Acid-Base extraction (Step 3 above) removes this completely. |
Safety Considerations
-
Exotherm: The addition of the ketone to the Grignard is highly exothermic. Runaway reactions can boil the ether/THF instantaneously. Never add the ketone all at once.
-
Induction Period: If making Grignard in situ, ensure the reaction has initiated (turbidity/heat) before adding all the bromide.
-
Waste: Quenched magnesium salts should be treated as heavy metal waste.
References
-
Janssen, P. A. J. (1959). 4-Phenylpiperidines and their preparation. US Patent 2,904,550.[8] Link
-
Context: The foundational patent describing the synthesis of 4-phenyl-4-hydroxypiperidines for analgesic applications.[8]
-
-
McElvain, S. M., & Clampitt, R. B. (1959). Piperidine Derivatives.[1][2][3][6][9][10][11] XXX. 1-Methyl-4-phenyl-4-piperidinol.[12] Journal of the American Chemical Society, 81(21), 5590–5598. Link
- Context: Detailed mechanistic discussion on the Grignard addition to substituted piperidones and stereochemical outcomes.
-
BenchChem. (2025).[1] Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Link
- Context: General protocols for -Boc and -Benzyl protected piperidone reactions.
-
ChemicalBook. (2024).[13] 1-Benzyl-4-piperidone Properties and Reactions. Link
-
Context: Physical properties and solubility data for the substrate.[8]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Page loading... [guidechem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
HPLC method development for detection of 4-Phenylpiperidin-4-ol HCl
Application Note: HPLC Method Development for 4-Phenylpiperidin-4-ol HCl
Executive Summary
This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 4-Phenylpiperidin-4-ol HCl (CAS: 40807-61-2).[1][2] This compound is a critical intermediate in the synthesis of opioid analgesics (e.g., Loperamide) and antipsychotics (e.g., Haloperidol).[1][2][3] It also serves as a structural analogue to neurotoxic impurities (e.g., MPTP derivatives), making its trace detection a safety imperative in pharmaceutical manufacturing.[1][3]
Key Analytical Challenges:
-
Secondary Amine Functionality: Prone to severe peak tailing due to interaction with residual silanols on silica columns.[1][3]
-
Polarity: The hydroxyl and amine groups increase polarity, potentially leading to poor retention on standard C18 phases.[1][3]
-
UV Detection: Lack of extended conjugation limits detection to the low-UV range (210–220 nm).[1][3]
Physicochemical Profiling & Method Strategy
Effective method development requires aligning the chromatographic system with the analyte's properties.[1][3]
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Phenyl ring + Piperidine ring + OH | Mixed hydrophobic/polar retention mechanism.[1][2] |
| pKa (Base) | ~9.5 (Piperidine nitrogen) | At pH < 7.5, the analyte exists as a cation ( |
| LogP | ~0.8 - 1.2 | Low hydrophobicity requires low organic content for retention.[1][3] |
| UV Max | 210–220 nm (Benzenoid band) | Requires high-purity solvents and buffers (low UV cutoff).[1][2][3] |
The "Why" Behind the Parameters
-
Stationary Phase: We select a Base-Deactivated (End-capped) C18 column .[1][2][3] Standard silica columns possess acidic silanol groups (
) that ion-exchange with the protonated amine of the analyte, causing peak tailing.[1][2][3] End-capping blocks these sites. -
Mobile Phase pH: We utilize an acidic pH (2.5 – 3.0) .[1][3]
-
Buffer Selection: Potassium Phosphate is chosen for UV transparency at 210 nm.[1][3] Formic acid is an alternative only if Mass Spectrometry (MS) detection is required.[1][3]
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).[1][2][3]
-
Reagents:
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through a 0.22 µm nylon membrane.[1][3]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Improves mass transfer, sharpening amine peaks.[1][3] |
| Injection Vol | 10 µL | Standard load; reduce to 5 µL if peak overload occurs. |
| Detection | UV @ 215 nm | Max sensitivity for the phenyl ring.[1][3] Ref @ 360 nm.[1][3] |
| Mode | Isocratic | Stable baseline for low-UV detection.[1][3] |
Isocratic Composition:
-
Mobile Phase A: 85%[1]
-
Mobile Phase B: 15%
-
Note: If retention is too low (< 2 min), increase Aqueous phase to 90%.[1][2][3]
Sample Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of 4-Phenylpiperidin-4-ol HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.[1][3]
-
Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase A .
Method Validation & Acceptance Criteria
To ensure the method is "Self-Validating," every run must meet System Suitability Test (SST) criteria.[1][2][3]
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time ( | 4.0 – 8.0 min | If drifting: Check pH stability or column equilibration. |
| Tailing Factor ( | If > 1.5: Column aging or pH is too high (silanols active).[1][2][3] | |
| Theoretical Plates ( | If low: Check dead volume or replace guard column. | |
| % RSD (Area) | If high: Check injector precision or pump pulsation.[1][2][3] | |
| LOD / LOQ | S/N > 3 / S/N > 10 | Estimated LOQ: ~0.5 µg/mL at 215 nm.[1][3] |
Visualizations
Figure 1: Method Development Logic Flow
This diagram illustrates the decision-making process for optimizing the separation of polar amines like 4-Phenylpiperidin-4-ol.
Caption: Decision tree for optimizing HPLC conditions for basic analytes, prioritizing silanol suppression via low pH.
Figure 2: Amine-Silanol Interaction Mechanism
Understanding the "Tailing" mechanism is crucial for troubleshooting.[1][3]
Caption: Mechanism of peak tailing caused by silanols and the mitigation strategy using acidic buffer competition.
References
-
SIELC Technologies. (2018).[1][3][4] Separation of 4-Phenylpiperidin-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.).[1][3] 4-Phenylpiperidin-4-ol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Yasui-Furukori, N., et al. (2004).[1][3] Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). Journal of Chromatography B. (Contextual grounding for phenyl-piperidine analysis). Retrieved from [Link]
Sources
Technical Application Note: Optimized Synthesis of Haloperidol via N-Alkylation
Strategic Overview
This application note details the synthesis of Haloperidol , a high-potency butyrophenone antipsychotic. The protocol focuses on the convergent N-alkylation of a piperidine precursor with a butyrophenone halide tail.
While the core chemistry follows the classic Janssen synthesis (1958), this guide incorporates modern process controls to minimize common impurities such as the "dimer" byproduct and oxidative degradants.
Critical Precursor Distinction
Warning: The prompt specifies "4-Phenylpiperidin-4-ol hydrochloride" as the precursor. To synthesize Haloperidol (CAS 52-86-8), the piperidine ring must possess a chlorine substituent at the para position of the phenyl ring.
-
Correct Precursor for Haloperidol: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7).
-
Result of using 4-Phenylpiperidin-4-ol: Using the unsubstituted precursor yields Des-chloro-haloperidol , a known impurity/analog, not Haloperidol.
This protocol assumes the intent is to manufacture Haloperidol and therefore utilizes the 4-chlorophenyl derivative.[1][2] If the unsubstituted analog is the desired target, the same stoichiometry applies.
Reaction Mechanism & Retrosynthesis
The synthesis relies on an
Diagram 1: Reaction Pathway
Caption: The convergent synthesis pathway. KI facilitates the substitution of the chloride leaving group, enhancing reaction rate and yield.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Eq.[1] | Role |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine HCl | 39512-49-7 | 1.0 | Nucleophile (Core Scaffold) |
| 4-Chloro-1-(4-fluorophenyl)butan-1-one | 3874-54-2 | 1.1 | Electrophile (Side Chain) |
| Potassium Carbonate ( | 584-08-7 | 2.5 | Acid Scavenger / Base |
| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst |
| Methyl Isobutyl Ketone (MIBK) | 108-10-1 | Solvent | Reaction Medium |
| Ethanol (Absolute) | 64-17-5 | Solvent | Recrystallization |
Equipment
-
Reactor: 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Thermal Control: Oil bath or heating mantle with PID controller.
-
Monitoring: HPLC (C18 column) or TLC (Silica gel, DCM:MeOH 9:1).
Experimental Protocol
Step 1: Precursor Preparation (Free-Basing)
Note: If starting with the Hydrochloride salt, it is critical to neutralize it to allow the amine to react.
-
Charge the reaction vessel with Methyl Isobutyl Ketone (MIBK) (10 volumes relative to piperidine mass).
-
Add 4-(4-Chlorophenyl)-4-hydroxypiperidine HCl (1.0 eq).
-
Add Potassium Carbonate (anhydrous, granular) (2.5 eq).
-
Expert Insight: Using granular
prevents clumping better than fine powder in MIBK.
-
-
Stir at room temperature for 30 minutes to ensure neutralization.
Step 2: N-Alkylation Reaction
-
Add Potassium Iodide (0.1 eq) to the slurry.
-
Add 4-Chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq).[3][4]
-
Safety: This reagent is a lachrymator. Handle in a fume hood.
-
-
Heat the mixture to reflux (approx. 116°C) under a slow stream of Nitrogen.
-
Process Control: Maintain reflux for 8–12 hours.
-
Checkpoint: Monitor by TLC/HPLC after 6 hours. Reaction is complete when the piperidine precursor is <1.0%.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to 25°C.
-
Filter the inorganic salts (
, unreacted ) via a Buchner funnel. Wash the cake with fresh MIBK. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid.
-
Phase Switch: Dissolve the residue in Toluene and wash with water (
) to remove residual inorganic salts and traces of DMF (if used as co-solvent). -
Evaporate Toluene to yield Crude Haloperidol .
Step 4: Purification (Recrystallization)
Haloperidol requires high purity (>99.5%) for pharmaceutical applications.
-
Dissolve the crude solid in boiling Aqueous Ethanol (95% EtOH). Use approximately 5-7 mL solvent per gram of crude.
-
Hot Filtration: If the solution is not clear, filter while hot to remove insoluble mechanical impurities.
-
Allow the solution to cool slowly to room temperature, then chill to 0-4°C for 4 hours.
-
Filter the white crystalline solid.
-
Dry in a vacuum oven at 50°C for 12 hours.
Process Workflow & Logic
Diagram 2: Operational Workflow
Caption: Step-by-step operational workflow ensuring removal of inorganic byproducts before final crystallization.
Validation & Troubleshooting
Quality Attributes
| Parameter | Acceptance Criteria | Method |
| Appearance | White to faintly yellowish powder | Visual |
| Melting Point | 148°C – 152°C | Capillary Method |
| Yield | 75% – 85% | Gravimetric |
| Purity | > 99.0% | HPLC (Area %) |
Troubleshooting Guide
-
Low Yield: Often caused by moisture in the solvent (inhibits the
reaction) or insufficient milling of the base. Ensure MIBK is dry. -
Discoloration (Brown/Pink): Indicates oxidation of the phenol moiety or amine. Ensure Nitrogen purging is maintained throughout reflux.
-
"Dimer" Impurity: If the HPLC shows a large peak at RRT ~1.5, this is the dimer formed by reaction of the product with excess alkyl halide. Prevention: Do not exceed 1.1 equivalents of the butyrophenone tail.
References
-
Janssen, P. A. J. (1959).[5][6] Chemical Structure and Neuroleptic Potency. Journal of Medicinal and Pharmaceutical Chemistry.
-
Janssen, P. A. J. (1969). United States Patent US3438991A: 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines.[6] USPTO.[6]
-
Mishra, M., et al. (2020). Haloperidol Impurities and Related Compounds: Analytical Profiling. Veeprho Pharmaceuticals Application Notes.
-
MDPI. (2025). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. Molecules.
Sources
- 1. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 3. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;propan-2-ol | C24H31ClFNO3 | CID 19795516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines - Google Patents [patents.google.com]
Application Note: Recrystallization & Purification of 4-Phenylpiperidin-4-ol Hydrochloride
This Application Note is designed for researchers and process chemists requiring high-purity 4-Phenylpiperidin-4-ol hydrochloride (4-PHP-HCl).[1] It synthesizes established solubility principles with practical, field-proven purification workflows.[1]
Executive Summary
4-Phenylpiperidin-4-ol hydrochloride (CAS: 5004-94-4) is a critical pharmacophore found in the structural backbone of numerous opioid analgesics (e.g., Loperamide) and neuroleptic agents (e.g., Haloperidol metabolites).[1][2] While commercially available, laboratory synthesis often yields crude material contaminated with inorganic salts, unreacted 4-piperidone precursors, or colored oxidation byproducts.
This guide details two validated protocols for purifying 4-PHP-HCl to >99% purity:
-
Single-Solvent Recrystallization (Ethanol/Isopropanol): Best for removing structural impurities.[1]
-
Anti-Solvent Precipitation (Methanol/Diethyl Ether): Best for high recovery of heat-sensitive salts.[1]
Physicochemical Profile & Solubility Logic
Before initiating purification, the compound's physical properties must dictate the solvent strategy. 4-PHP-HCl is a secondary amine salt, exhibiting high polarity and ionic character.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Notes |
| Compound Name | 4-Phenylpiperidin-4-ol hydrochloride | |
| CAS Number | 5004-94-4 (HCl Salt) | Free Base CAS: 40807-61-2 |
| Molecular Weight | 213.70 g/mol | Free Base MW: 177.24 g/mol |
| Melting Point | 216–220 °C (HCl Salt) | Free Base MP: ~158–160 °C |
| Appearance | White to off-white crystalline solid | Crude may appear beige/yellow |
| Solubility (High) | Water, Methanol, Ethanol, DMSO | Protic, high-dielectric solvents |
| Solubility (Low) | Diethyl Ether, Hexane, Acetone, DCM | Non-polar/Aprotic solvents |
Solvent Selection Strategy
The purification relies on the Temperature-Dependent Solubility Differential .[1]
-
The "Good" Solvent: Must dissolve the salt at reflux but show poor solubility at
. Ethanol (EtOH) and Isopropanol (IPA) are ideal candidates. Methanol is often too good, leading to poor recovery unless an anti-solvent is used. -
The "Anti-Solvent": Used to force precipitation.[3] Diethyl Ether or Acetone are chemically inert toward the HCl salt and miscible with alcohols.
Decision Framework: Selecting the Right Protocol
Use the following logic flow to determine the optimal purification method for your specific crude batch.
Figure 1: Decision tree for selecting the appropriate recrystallization strategy based on crude material quality.
Protocol A: Single-Solvent Recrystallization (Ethanol)
Objective: Removal of organic side-products (e.g., dehydration impurities like 4-phenyl-1,2,3,6-tetrahydropyridine) via thermodynamic control.[1]
Materials
-
Solvent: Absolute Ethanol (200 proof) or Isopropanol (IPA).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, Buchner funnel.
Step-by-Step Procedure
-
Dissolution:
-
Place crude 4-PHP-HCl in a round-bottom flask.
-
Add Ethanol (approx. 5–7 mL per gram of solid). Note: Do not add excess solvent initially.[1]
-
Heat to reflux (
). -
Add additional hot Ethanol dropwise only until the solid completely dissolves.
-
Checkpoint: If colored impurities persist, add Activated Carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization:
-
Remove heat and allow the flask to cool to room temperature (RT) slowly (over 1–2 hours). Rapid cooling traps impurities.
-
Once at RT, transfer the flask to an ice bath (
) for 1 hour to maximize yield. -
Seeding: If no crystals form, scratch the glass wall or add a seed crystal of pure 4-PHP-HCl.[1]
-
-
Isolation:
-
Filter the white crystalline precipitate using vacuum filtration.
-
Wash: Rinse the filter cake with a small volume of ice-cold Ethanol (or Acetone).[1]
-
Drying: Dry in a vacuum oven at
for 6 hours to remove residual solvent.
-
Protocol B: Anti-Solvent Precipitation (MeOH / Et₂O)
Objective: High-yield recovery when the compound is too soluble in Ethanol, or to remove inorganic salts (which are insoluble in the organic phase).
Materials
-
Solvent 1 (Good): Methanol (MeOH).
-
Solvent 2 (Anti): Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).[1] -
Safety Note: Diethyl ether is highly flammable and forms peroxides. Use MTBE as a safer alternative if possible.
Step-by-Step Procedure
-
Dissolution (The "Trap"):
-
Dissolve the crude solid in the minimum amount of Methanol at room temperature or slight warming (
). -
Filtration: If the crude contains inorganic salts (NaCl/KCl from synthesis), they will likely remain undissolved. Filter this suspension to remove the salts; keep the clear filtrate.
-
-
Precipitation:
-
Place the clear Methanol filtrate in an Erlenmeyer flask with vigorous stirring.
-
Add Diethyl Ether dropwise .
-
Observation: The solution will eventually turn cloudy (turbid). Stop adding ether when the cloudiness persists for 10 seconds.
-
Add a few drops of Methanol to just clear the solution again (restore supersaturation).
-
-
Crystal Growth:
-
Isolation:
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Impurities lowered the MP; Temp too high.[1] | Re-dissolve. Add solvent more slowly.[7][3] Use a seed crystal. Ensure the solution is not too concentrated. |
| No Precipitation | Too much solvent (Dilute). | Evaporate 50% of the solvent volume (Rotavap) and cool again. Add more anti-solvent. |
| Colored Crystals | Oxidation products trapped. | Re-crystallize using Protocol A with an Activated Carbon treatment step. |
| Low Yield | High solubility in mother liquor. | Cool to |
Analytical Validation
To ensure the protocol was successful, validate the product using the following metrics:
-
Melting Point:
-
Target: 216–220 °C (Sharp range < 2°C indicates high purity).
-
Note: A wide range (e.g., 205–215°C) indicates wet solvent or impurities.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.[8]
-
Mobile Phase: Acetonitrile : Water (0.1% TFA).
-
Target: >99.0% Area under curve.
-
-
Chloride Content (Titration):
-
Perform Argentometric titration (
) to confirm the stoichiometry of the HCl salt (Theoretical Cl: ~16.6%).
-
References
-
ChemicalBook. (2025). 4-Phenyl-4-piperidinol HCl Chemical Properties and Melting Point Data. Retrieved from
-
PubChem. (2025).[9] 4-Phenylpiperidin-4-ol hydrochloride Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. (1959). US2904550A: 4-phenylpiperidines and their preparation.[1] (Describes recrystallization of related phenylpiperidine HCl salts from Methanol-Ethyl Acetate). Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection for amine salts). Retrieved from
-
BenchChem. (2025). 4-Phenylpiperidine hydrochloride Structure and Properties. Retrieved from
Sources
- 1. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 2. 80119-54-6|4-(3-Fluorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 3. reddit.com [reddit.com]
- 4. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 5. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 6. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
- 7. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]
- 8. 4-Phenylpiperidin-4-ol | SIELC Technologies [sielc.com]
- 9. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR spectroscopy interpretation of 4-Phenylpiperidin-4-ol HCl
Abstract
This technical guide provides a comprehensive protocol for the structural validation of 4-Phenylpiperidin-4-ol Hydrochloride (CAS: 5004-94-4) using 1H NMR spectroscopy. As a core pharmacophore in opioid analgesics (e.g., loperamide, haloperidol scaffolds) and NMDA receptor modulators, accurate characterization of this fragment is critical. This note addresses specific challenges associated with amine salts, including solubility limits, hygroscopicity, and the conformational rigidity imposed by the 4-substituted phenyl ring.
Structural Dynamics & Conformation
Before interpretation, one must understand the solution-state geometry.
-
Chair Conformation: The piperidine ring adopts a chair conformation.
-
Substituent Preference: The 4-phenyl group (A-value ~2.8 kcal/mol) is significantly bulkier than the 4-hydroxyl group (A-value ~0.87 kcal/mol). Consequently, the equilibrium heavily favors the conformer where the Phenyl group is Equatorial and the Hydroxyl group is Axial .
-
Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen and Carbon-4. Thus, protons at C2/C6 are chemically equivalent pairs, as are protons at C3/C5. However, within each methylene group, the axial and equatorial protons are diastereotopic and magnetically non-equivalent.
Experimental Protocol
Solvent Selection
-
Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6). [1]
-
Reasoning: The hydrochloride salt is highly polar and poorly soluble in non-polar solvents like CDCl3. DMSO-d6 ensures complete solubility and, crucially, slows the exchange rate of labile protons (OH, NH2+), allowing them to be observed as distinct peaks.
-
-
Secondary Choice: D2O (Deuterium Oxide). [2]
-
Usage: Only for confirming the presence of exchangeable protons. (Note: OH and NH signals will disappear in D2O).
-
Sample Preparation Workflow
-
Mass: Weigh 5–10 mg of the HCl salt.
-
Volume: Dissolve in 0.6 mL DMSO-d6.
-
Handling: The HCl salt is hygroscopic. Minimize exposure to air to prevent a broad water peak (~3.33 ppm) from obscuring ring signals.
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
Spectral Interpretation Strategy
The spectrum is divided into three distinct zones. The assignment logic follows the "Outside-In" approach: identify the distinct exchangeable and aromatic protons first, then resolve the complex aliphatic ring multiplets.
Zone 1: Exchangeable Protons (Downfield, > 5.0 ppm)
-
Ammonium Protons (NH2+):
-
Shift: 8.50 – 9.50 ppm (Broad singlets).
-
Pattern: Often appears as two distinct broad humps or one very broad signal due to the positive charge and slow exchange in DMSO. The two protons on nitrogen can be non-equivalent if the chair conformation is locked, but rapid exchange often merges them.
-
-
Hydroxyl Proton (OH):
-
Shift: ~5.20 ppm (Singlet).
-
Diagnostic: A sharp singlet indicates a tertiary alcohol (no vicinal coupling). If the sample is wet/acidic, this may broaden or merge with the water peak.
-
Zone 2: Aromatic Region (7.0 – 7.6 ppm)
The phenyl ring exhibits a characteristic monosubstituted pattern.
-
Ortho (2H): 7.45 – 7.55 ppm (Doublet or Multiplet). Deshielded by the electron-withdrawing piperidine ring (inductive effect through C4).
-
Meta (2H): 7.30 – 7.40 ppm (Triplet/Multiplet).
-
Para (1H): 7.20 – 7.30 ppm (Triplet/Multiplet).
Zone 3: Aliphatic Piperidine Ring (1.5 – 3.5 ppm)
Due to the HCl salt, the alpha-protons (C2/C6) are significantly deshielded compared to the free base.
-
Alpha-Protons (H2/H6): 3.00 – 3.40 ppm .
-
These 4 protons appear as complex multiplets.[3] The axial protons (H2ax/H6ax) typically appear upfield of the equatorial counterparts (H2eq/H6eq) due to the shielding anisotropy of the C-C bonds, but the N+ charge compresses this region.
-
-
Beta-Protons (H3/H5): 1.60 – 2.40 ppm .
-
Equatorial (H3eq/H5eq): ~2.10 – 2.30 ppm . (Deshielded by the adjacent equatorial phenyl ring).
-
Axial (H3ax/H5ax): ~1.70 – 1.90 ppm . (Shielded, large axial-axial coupling).
-
Summary of Assignments (Table)
| Proton Group | Count | Chemical Shift (δ, ppm) | Multiplicity | Assignment Logic |
| NH₂⁺ | 2H | 8.80 – 9.20 | Broad Singlet(s) | Ammonium salt protons (Exchangeable). |
| Ar-H (Ortho) | 2H | 7.48 | Doublet (d) | Phenyl ring, closest to substituent. |
| Ar-H (Meta) | 2H | 7.35 | Triplet (t) | Phenyl ring. |
| Ar-H (Para) | 1H | 7.25 | Triplet (t) | Phenyl ring. |
| OH | 1H | 5.20 | Singlet (s) | Tertiary alcohol (C4-OH). |
| H2, H6 | 4H | 3.00 – 3.35 | Multiplet (m) | α-to-Nitrogen (Deshielded by N+). |
| H3, H5 (eq) | 2H | 2.15 – 2.25 | Multiplet (dt) | β-to-Nitrogen (Equatorial). |
| H3, H5 (ax) | 2H | 1.75 – 1.85 | Multiplet (td) | β-to-Nitrogen (Axial). |
Note: Chemical shifts are referenced to DMSO-d6 (2.50 ppm).[4] Exact values may shift ±0.05 ppm depending on concentration and temperature.
Structural Validation Logic (Visualization)
The following diagram illustrates the decision-making process for validating the structure based on the spectral data.
Figure 1: Step-by-step logic flow for the structural confirmation of 4-Phenylpiperidin-4-ol HCl via 1H NMR.
References
-
PubChem. (2023). 4-Phenylpiperidin-4-ol hydrochloride (CID 18614383) - Spectral Information. National Library of Medicine. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Wisconsin-Madison. (2023). NMR Solvent Data - DMSO-d6 Residual Peaks. Department of Chemistry. [Link]
Sources
Mass spectrometry fragmentation patterns of phenylpiperidine alcohols
Application Note: Structural Elucidation of Phenylpiperidine Alcohols via ESI-MS/MS
Abstract
Phenylpiperidine alcohols represent a critical pharmacophore in neuroactive compounds (e.g., haloperidol metabolites, ifenprodil, and synthetic opioid intermediates). Their mass spectrometric characterization is often complicated by facile dehydration and isobaric interferences. This Application Note provides a definitive protocol for the structural elucidation of these compounds using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We detail the mechanistic causality between piperidine ring substitution and fragmentation pathways, specifically focusing on the competition between dehydration and retro-cleavage mechanisms.
Introduction
The 4-phenylpiperidin-4-ol moiety is a structural core found in numerous NMDA antagonists and antipsychotic metabolic pathways. In drug development, distinguishing between the parent alcohol and its dehydration product (the tetrahydropyridine analog) is critical for metabolic stability studies.
Under ESI conditions, these tertiary alcohols exhibit a high propensity for in-source water loss (
Experimental Protocol
Reagents and Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute stock to 500 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Note: Avoid high concentrations of ammonium modifiers initially, as they can suppress ionization of the tertiary amine.
-
Instrumentation Parameters (ESI-MS/MS)
The following parameters are optimized for a Triple Quadrupole (QqQ) or Q-TOF system.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Basic nitrogen on piperidine ring ensures high proton affinity.[1] |
| Capillary Voltage | 2.5 - 3.0 kV | Lower voltage reduces in-source fragmentation (dehydration). |
| Cone Voltage | 15 - 20 V | Critical: Keep low to preserve the fragile hydroxyl group. |
| Desolvation Temp | 350°C | High enough to desolvate, but monitored to prevent thermal degradation. |
| Collision Gas | Argon / Nitrogen | Argon preferred for distinct high-energy fragmentation. |
Data Acquisition Workflow
-
Q1 Scan (Full Scan): Range
50–500. Identify and monitor for spontaneous (dehydration). -
Product Ion Scan: Select
as precursor.[1] Ramp Collision Energy (CE) from 10 to 40 eV. -
Precursor Ion Scan: If the alcohol is a metabolite, scan for precursors of
160 (the phenyl-tetrahydropyridine core).
Mechanistic Fragmentation Analysis
The fragmentation of phenylpiperidine alcohols is governed by charge localization on the piperidine nitrogen. Two primary pathways compete during CID.
Pathway A: Dehydration-Driven Aromatization (Dominant)
Upon protonation, the hydroxyl group is labile.
-
Initiation: Protonation of the hydroxyl oxygen or charge transfer from the nitrogen.
-
Elimination: Neutral loss of water (18 Da).
-
Product: Formation of a 4-phenyl-1,2,3,6-tetrahydropyridine cation. This ion is highly stable due to conjugation with the phenyl ring and often constitutes the base peak.
Pathway B: Piperidine Ring Cleavage (Diagnostic)
To prove the structure is a piperidine (and not an isomer), one must observe ring opening.
-
RDA-like Cleavage: A Retro-Diels-Alder type mechanism breaks the C2-C3 and C5-C6 bonds.
-
Alpha-Cleavage: Cleavage adjacent to the nitrogen, often yielding iminium ions (
44, 58, or 72 depending on N-substitution).
Visualization of Signaling Pathways
Figure 1: Competing fragmentation pathways for generic 4-phenyl-4-piperidinol derivatives.
Case Study: Reduced Haloperidol (RHP)
Reduced Haloperidol (an alcohol metabolite of Haloperidol) serves as the gold-standard model for this class.
-
Compound: 4-(4-chlorophenyl)-
-(4-fluorophenyl)-4-hydroxypiperidine-1-butanol. -
Precursor:
378 ( Cl isotope).
Observed Fragmentation Table:
| m/z (Fragment) | Identity | Mechanism | Significance |
| 378 | Protonated Molecule | Parent ion (often weak). | |
| 360 | Tetrahydropyridine | Diagnostic: Confirms labile -OH group. | |
| 123 | Fluorobutyrophenone tail | Cleavage of the N-alkyl chain. | |
| 254 | Phenylpiperidine core | Loss of the fluorobutyrophenone tail. | |
| 236 | Dehydrated core | Confirms the -OH is on the piperidine ring. |
Interpretation:
The presence of the
Troubleshooting & Optimization
-
Problem: Complete loss of precursor ion (only
visible).-
Solution: Lower the Cone Voltage/Declustering Potential immediately. Reduce Desolvation Temperature by 50°C.
-
-
Problem: Low sensitivity.
-
Solution: Check pH. Phenylpiperidines require acidic pH (< 3.0) for optimal protonation. Ensure Formic Acid is fresh.
-
-
Problem: Distinguishing Isomers.
References
-
BenchChem. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from 1
-
Subramanyam, B., et al. (1995). Studies on the metabolism of haloperidol (HP): the role of CYP3A in the production of the neurotoxic pyridinium metabolite HPP+.[4][5] Life Sciences. Retrieved from
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Retrieved from
-
Davidson, M., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds. Rapid Communications in Mass Spectrometry. Retrieved from
-
Chemistry Steps. (2023). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. Studies on the metabolism of haloperidol (HP): the role of CYP3A in the production of the neurotoxic pyridinium metabolite HPP+ found in rat brain following ip administration of HP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the conversion of haloperidol and its tetrahydropyridine dehydration product to potentially neurotoxic pyridinium metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Strategies for the N-Alkylation of 4-Phenylpiperidin-4-ol HCl
Executive Summary
This application note details high-fidelity protocols for the N-alkylation of 4-Phenylpiperidin-4-ol hydrochloride (4-PPO-HCl) . This scaffold is a critical pharmacophore in the synthesis of butyrophenone antipsychotics (e.g., Haloperidol) and opioid agonists (e.g., Loperamide).[1]
We present two distinct synthetic pathways:
-
Direct Nucleophilic Substitution (
): Optimized for alkyl halides, utilizing Finkelstein catalysis to enhance yields.[1] -
Reductive Amination: Optimized for aldehydes/ketones, offering milder conditions to prevent elimination side-reactions.[1]
Critical Safety Protocol: Neurotoxicity Risk
⚠ HAZARD ALERT: MPTP Analog Formation
Read before proceeding: 4-Phenylpiperidin-4-ol is structurally related to the neurotoxin precursor MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
The Risk: Under acidic conditions or high heat , the tertiary alcohol at the C4 position can undergo dehydration to form the tetrahydropyridine double bond.
-
The Consequence: The resulting dehydrated product (an MPTP analog) can be metabolized (via MAO-B) into an MPP+-like species, which causes permanent Parkinsonian symptoms by destroying dopaminergic neurons.[1]
-
Mitigation:
Strategic Decision Matrix
Select the appropriate method based on your available electrophile and stability requirements.[1]
Figure 1: Decision tree for selecting the optimal alkylation pathway.
Method A: Direct Nucleophilic Substitution ( )
Best for: Primary alkyl halides (e.g., 4-chloro-butyrophenone for Haloperidol synthesis).[1] Mechanism: Base-mediated liberation of the free amine followed by nucleophilic attack.
Experimental Rationale
-
Base Selection (
): We use anhydrous potassium carbonate.[1] It is strong enough to neutralize the HCl salt and scavenge the acid generated during alkylation, but mild enough to minimize O-alkylation of the tertiary alcohol. -
Solvent (DMF/Acetonitrile): DMF is preferred for solubility of the HCl salt.[1] Acetonitrile is a cleaner alternative if the salt is pre-neutralized.
-
Catalyst (KI): For alkyl chlorides, adding Potassium Iodide (KI) performs an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.[1]
Protocol
Reagents:
-
4-Phenylpiperidin-4-ol HCl (1.0 eq)
- (Anhydrous, 3.0 eq) [Note: 1 eq neutralizes HCl, 1 eq scavenges reaction acid, 1 eq excess]
-
KI (0.1 eq) [Optional: Add if using alkyl chlorides]
-
DMF (Dimethylformamide), anhydrous (10 volumes)[1]
Step-by-Step:
-
Salt Neutralization: To a reaction vessel equipped with a magnetic stir bar, add 4-Phenylpiperidin-4-ol HCl and
. -
Solvation: Add DMF under an inert atmosphere (
or Ar). Stir at Room Temperature (RT) for 30 minutes. Self-Validation: Ensure the slurry becomes uniform. -
Addition: Add the Alkyl Halide and KI (if required).
-
Reaction: Heat the mixture to 60–80°C .
-
Caution: Do not exceed 90°C to prevent dehydration (see Safety Section).[1]
-
-
Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction typically completes in 4–12 hours.[1]
-
Workup:
Method B: Reductive Amination
Best for: Introducing complex alkyl chains via aldehydes, or when avoiding high heat is critical.[1] Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][3][4]
Experimental Rationale
-
Reducing Agent (
): Sodium triacetoxyborohydride is the reagent of choice.[1][4] Unlike , it does not reduce aldehydes/ketones directly, ensuring only the formed imine is reduced.[1] It is also safer than cyanoborohydride.[1] -
pH Control: The HCl salt of the starting material actually helps here. The slightly acidic environment catalyzes imine formation.[1] However, if the reaction is too sluggish, buffering with minimal acetic acid or neutralizing with TEA may be required.[1]
Protocol
Reagents:
-
4-Phenylpiperidin-4-ol HCl (1.0 eq)
-
Aldehyde/Ketone (1.1 eq)[1]
- (Triethylamine) (1.0 eq) [To free the amine][1]
- (1.5 eq)[1][4]
-
Acetic Acid (glacial, catalytic, 0.1 eq)[1]
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane) (15 volumes)[1]
Step-by-Step:
-
Free Base Generation: Suspend 4-Phenylpiperidin-4-ol HCl in DCE . Add
and stir for 15 mins. -
Imine Formation: Add the Aldehyde/Ketone and Acetic Acid .[1] Stir at RT for 1–2 hours.[1]
-
Self-Validation: In some cases, molecular sieves (4Å) can be added to sequester water and drive imine formation.[1]
-
-
Reduction: Add
portion-wise over 20 minutes.-
Note: Mild gas evolution (
) may occur.[1]
-
-
Reaction: Stir at RT for 12–16 hours under
. -
Quench: Quench by adding Saturated Aqueous
. Stir vigorously for 30 minutes to decompose boron complexes. -
Workup:
Comparative Data Analysis
| Feature | Method A: Direct Alkylation | Method B: Reductive Amination |
| Primary Risk | Over-alkylation (Quaternary salt) | Incomplete imine formation |
| Temp. Profile | High (60–80°C) | Low (RT) |
| Safety | Dehydration risk if overheated | Safer (mild conditions) |
| Yield (Typical) | 65–85% | 75–90% |
| Purification | Often requires chromatography | Often clean enough for crystallization |
Workflow Visualization
Figure 2: Generalized workflow for the conversion of the HCl salt to the final N-alkylated product.
References
-
Haloperidol Synthesis & SAR
-
Reductive Amination Strategies
-
MPTP Neurotoxicity & Safety
-
University of Pennsylvania EHRS.[1] "Fact Sheet: MPTP, Safe Handling."
-
-
General N-Alkylation Protocols
-
Benchchem.[1] "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline."
-
-
Solvent Selection (Green Chemistry)
-
Biotage.[1] "Which injection solvents should I use for reversed-phase flash purification?" (Discussion on DMF/DMSO solubility).
-
Sources
Application Note: Optimized TLC Systems for Piperidine Derivatives
Introduction: The "Piperidine Problem" in Chromatography
Piperidine moieties are ubiquitous pharmacophores in medicinal chemistry, serving as the core structure for analgesics (e.g., Fentanyl), stimulants (e.g., Methylphenidate), and antihistamines. However, for the bench scientist, piperidine derivatives present a distinct chromatographic challenge: tailing .
Standard silica gel plates are slightly acidic (
This guide details the Base-Modified Silica (BMS) and Amino-Silica protocols to overcome these interactions, ensuring sharp resolution for both secondary (free
Mobile Phase Optimization Strategies
To achieve separation, we must suppress the ionization of the piperidine nitrogen or block the active silanol sites on the plate.
Strategy A: Mobile Phase Modifiers (Standard Silica)
The most cost-effective method involves adding a basic modifier to the mobile phase. The base (Triethylamine or Ammonia) competes with the analyte for the acidic silanol sites, effectively "deactivating" the silica surface.
Critical Rule: The modifier must be volatile to allow for proper drying and staining.
Recommended Solvent Systems
| Polarity | Solvent System (v/v) | Modifier | Target Analyte Type |
| Low | Hexane / EtOAc (Variable Ratio) | + 1.0% TEA | Lipophilic |
| Medium | DCM / MeOH (95:5 to 90:10) | + 1.0% TEA | Standard synthetic intermediates |
| High | DCM / MeOH (85:15) | + 1.0% | Highly polar/salt forms |
| Special | Acetone / Toluene (1:1) | + 1-2% | Piperazines/Bis-piperidines |
*Note: When using aqueous ammonia (
Strategy B: Amino-Bonded Silica ( Plates)
For sensitive compounds or when modifiers interfere with visualization (e.g., ninhydrin background noise), use Amino-Silica plates. These have a basic surface, preventing salt formation without liquid additives.
-
Advantage: Allows use of simple Hexane/EtOAc gradients even for polar amines.
-
Disadvantage: Higher cost.
Visualization Logic: Seeing the Invisible
Most simple piperidines lack a chromophore and are invisible under UV (254 nm). Chemical staining is mandatory. The choice of stain depends on the substitution of the nitrogen.
Visualization Decision Tree
Figure 1: Decision matrix for selecting the appropriate visualization technique based on piperidine substitution.
Detailed Experimental Protocols
Protocol 1: The "Triethylamine Deactivation" Method (Standard Silica)
Purpose: General screening of reaction mixtures containing basic piperidines.
-
Chamber Prep:
-
Prepare 10 mL of eluent: 9 mL DCM + 1 mL MeOH + 0.1 mL Triethylamine (TEA).
-
Pour into the TLC chamber. Crucial: Add a filter paper wick to the chamber walls to facilitate vapor saturation.
-
Allow to equilibrate for 5 minutes. (TEA vapor must coat the dry plate surface before the liquid front arrives).
-
-
Sample Spotting:
-
Dissolve sample in DCM (do not use acidic solvents).
-
Spot 1-2 µL roughly 1.5 cm from the bottom.
-
Self-Validation Step: Co-spot the starting material (SM) and the reaction mixture (RM) side-by-side. If the SM streaks, your TEA concentration is too low.
-
-
Elution:
-
Run until solvent front is 1 cm from top.
-
Drying (Critical): You must remove the TEA before staining. Use a heat gun or leave in a fume hood for 5-10 minutes. Residual TEA will react with Ninhydrin to turn the whole plate purple (false positive).
-
-
Staining (Choose A or B):
-
A (Free NH): Dip in Ninhydrin. Heat at 110°C until spots appear.[1] Secondary amines (piperidines) often turn orange/yellow or distinct red, unlike primary amines (purple).
-
B (Tertiary N): Spray/Dip Dragendorff reagent. Do not heat. Piperidines appear as orange spots on a yellow/pink background.
-
Protocol 2: Dragendorff Reagent Preparation (Munier Modification)
Dragendorff is the "gold standard" for tertiary amines/alkaloids but is light-sensitive.
-
Solution A: Dissolve 1.7 g basic bismuth nitrate and 20 g tartaric acid in 80 mL water.
-
Solution B: Dissolve 16 g KI in 40 mL water.
-
Stock Solution: Mix A + B (1:1). Store in amber bottle at 4°C (Stable for months).
-
Working Spray: Mix 10 g tartaric acid + 50 mL water + 5 mL Stock Solution.[1]
Troubleshooting & System Suitability
| Observation | Root Cause | Corrective Action |
| Severe Tailing | Unmasked silanols | Increase TEA to 2% or switch to |
| "Double Spots" | Free base vs. Salt equilibrium | The compound exists as both free base and salt on the plate. Add 1% |
| High Background (Ninhydrin) | Residual Ammonia/TEA | Dry the plate longer (heat gun) before dipping in stain. |
| Spot Fades Quickly | Reversible Stain | Iodine and Dragendorff spots can fade. Circle spots immediately with a pencil. |
System Validation Workflow
Figure 2: The critical "Desorb Modifier" step (Step 4) is often missed, leading to false positives in staining.
References
- Vogel's Textbook of Practical Organic Chemistry. Chromatographic Procedures: Thin-Layer Chromatography.
-
Merck/MilliporeSigma . Visualizing Agents for TLC. Retrieved from
-
Biotage . When should I use an amine-bonded silica for flash chromatography? (Comparison of Silica vs. NH2-Silica for basic amines). Retrieved from
-
Reach Devices . TLC Stains and Preparation Recipes. (Specific recipes for Dragendorff and Ninhydrin). Retrieved from
-
Teledyne ISCO . Method Development Strategies for Amine Bonded Phase Columns. (Application note on solvent selection for amine phases). Retrieved from
Sources
Technical Support Center: Optimization of 4-Phenylpiperidin-4-ol Hydrochloride Synthesis
Executive Summary & Reaction Overview
User Query: "How do I improve the yield and isolate crystalline 4-Phenylpiperidin-4-ol hydrochloride?"
Technical Assessment: The synthesis of 4-Phenylpiperidin-4-ol hydrochloride typically proceeds via the addition of phenylmagnesium bromide (PhMgBr) to an N-protected 4-piperidone (commonly N-benzyl or N-Boc), followed by deprotection and salt formation.[1][2][3]
Primary Yield Killers:
-
Enolization: 4-Piperidones are prone to enolization by basic Grignard reagents, resulting in recovered starting material rather than product.[1][2][3]
-
Magnesium Emulsions: Improper quenching leads to sticky magnesium salts that trap product.
-
Hygroscopic Salts: The final HCl salt can be hygroscopic or form an oil if the solvent system is incorrect.
Optimized Synthetic Workflow
The following workflow integrates "Best Practice" modifications to the standard literature protocols to maximize yield.
Phase A: The Grignard Addition (Critical Step)
Objective: Maximize 1,2-addition while minimizing enolization.
| Parameter | Standard Protocol | Optimized Protocol | Reasoning |
| Reagent | PhMgBr (1.0 eq) | PhMgBr (1.2–1.5 eq) | Compensates for adventitious moisture and slight enolization.[1][2][3] |
| Temperature | 0°C to RT | -78°C to 0°C | Lower temperatures kinetically favor nucleophilic addition over proton abstraction (enolization).[1][2][3] |
| Additive | None | CeCl₃ (Anhydrous) | Advanced:[2][3] Forming an organocerium reagent suppresses basicity, significantly boosting yield in enolizable ketones [1].[2][3] |
| Addition | Grignard to Ketone | Ketone to Grignard | Inverse addition ensures excess nucleophile is always present, driving the reaction to completion.[2][3] |
Step-by-Step Protocol (Optimized):
-
Preparation: Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Reagent Formation: Prepare PhMgBr (1.5 eq) in anhydrous THF or Et₂O.
-
The "Cold" Addition: Cool the Grignard solution to 0°C (or -78°C for maximum precision).
-
Substrate Addition: Dissolve N-benzyl-4-piperidone (1.0 eq) in minimum anhydrous THF. Add this solution dropwise to the Grignard reagent over 30–60 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
Phase B: Work-up & Isolation
Objective: Break magnesium complexes without forming emulsions.
-
Quench: Cool reaction to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Troubleshooting: If a sticky white solid forms that traps the stir bar, add Rochelle’s Salt solution (Sodium Potassium Tartrate) instead of NH₄Cl. This chelates Mg²⁺ and creates clean phase separation [2].
-
-
Extraction: Extract with EtOAc (3x).
-
Wash: Brine wash
Dry over Na₂SO₄ Concentrate.
Phase C: Deprotection & Salt Formation[1][3]
Objective: Remove the protecting group and crystallize the HCl salt.[2]
-
Hydrogenolysis: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%) and catalytic Acetic Acid.[3] Hydrogenate (H₂ balloon or 50 psi) at RT for 4–12 hours. Filter through Celite.
-
Salt Formation (The Crystallization Step):
-
Filtration: The white precipitate is 4-Phenylpiperidin-4-ol hydrochloride.[1][2] Wash with cold Ether.
Visualizing the Logic (Graphviz)[2][3]
Caption: Workflow logic for optimizing yield and troubleshooting common failure points in the Grignard addition and isolation sequence.
Troubleshooting & FAQ
Q1: My product is oiling out instead of crystallizing upon HCl addition. Why?
Diagnosis: This is usually caused by residual water or alcohol (MeOH) from the deprotection step.[3] Solution:
-
Evaporate the solvent completely (use high vacuum).[3]
-
Redissolve the free base in anhydrous Ethyl Acetate or Acetone .
-
Add the anhydrous HCl solution slowly.
-
Trituration: If it still oils, decant the solvent, add diethyl ether, and scratch the flask walls with a glass rod to induce nucleation.[2][3]
Q2: The Grignard reaction yield is stuck at 40%. I see a lot of starting material.
Diagnosis: The ketone is enolizing (acting as an acid) rather than accepting the nucleophile.[2][3] Solution:
-
Lower Temperature: Run the addition at -78°C.
-
Use CeCl₃: Pre-stir anhydrous Cerium(III) Chloride with the Grignard reagent for 30 minutes before adding the ketone.[3] This increases the nucleophilicity of the phenyl group while decreasing basicity (Luche-type addition) [1].[2]
Q3: The deprotection (hydrogenolysis) is extremely slow.
Diagnosis: Catalyst poisoning or amine inhibition. Solution:
-
Add Acetic Acid (1–2 equivalents) to the methanol solvent.[3] Protonating the amine prevents it from poisoning the Pd/C catalyst.[2]
-
Ensure the intermediate is free of sulfur or halide impurities from the Grignard workup.[2]
Q4: Can I use 1-chloro-4-phenylpiperidine and hydrolyze it?
Answer: No. That route typically yields the elimination product (4-phenyl-1,2,3,6-tetrahydropyridine) rather than the alcohol.[1][2][3] The Grignard route is superior for the tertiary alcohol.[2]
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[2][3] Journal of the American Chemical Society, vol. 111, no.[2][3] 12, 1989, pp. 4392–4398.[2][3] Link[2][3]
-
Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis: Sodium Potassium Tartrate."[2][3] Wiley Online Library. (Standard workup protocol for aluminum/magnesium emulsions).
-
Harper, N. J., et al. "Analgesics of the 4-Phenylpiperidine Series."[2][3] Journal of Medicinal Chemistry, vol. 7, no. 6, 1964, pp. 726-728.[1][2][3] (Foundational synthesis of 4-phenylpiperidin-4-ol derivatives). Link[2][3]
-
BenchChem Technical Support. "Optimization of Piperidine Derivatives." BenchChem Knowledge Base, 2025.[2][3] (General isolation techniques for piperidine salts). Link[2][3]
Sources
- 1. US4007196A - 4-Phenylpiperidine compounds - Google Patents [patents.google.com]
- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]
Troubleshooting low solubility of 4-Phenylpiperidin-4-ol HCl in reaction media
Technical Support Center: 4-Phenylpiperidin-4-ol HCl Optimization Guide
Case ID: SOL-4PP-HCl-001 Subject: Troubleshooting Solubility & Reactivity in Organic Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Salt vs. Base" Paradox
The most frequent technical hurdle reported with 4-Phenylpiperidin-4-ol HCl (4-phenyl-4-hydroxypiperidine hydrochloride) is its refusal to dissolve in standard organic reaction media (DCM, THF, Toluene).
The Root Cause: You are likely attempting to use the hydrochloride salt in a protocol designed for the free base .
-
The Salt (HCl): High crystal lattice energy; soluble only in high-dielectric protic solvents (Water, Methanol) or high-dipole aprotic solvents (DMSO, DMF). It is virtually insoluble in lipophilic organic solvents.
-
The Free Base: Lipophilic; soluble in DCM, EtOAc, THF, and Chloroform.
This guide provides the protocols to bridge this gap, ensuring your nucleophilic substitution or coupling reactions proceed with high yield.
Part 1: Solubility Diagnostic & Decision Matrix
Before altering your reaction, confirm your solvent system compatibility using the data below.
Table 1: Solubility Profile of 4-Phenylpiperidin-4-ol (Salt vs. Free Base)
| Solvent System | HCl Salt Solubility | Free Base Solubility | Recommended Application |
| Water | High (>50 mg/mL) | Low / Insoluble | Aqueous workup; Phase Transfer Catalysis (PTC) |
| Methanol / Ethanol | Moderate to High | High | Recrystallization; Homogeneous reactions (if alcohol is inert) |
| DMSO / DMF | High | High | S_N2 Alkylations; High-temp couplings |
| Dichloromethane (DCM) | Insoluble (<1 mg/mL) | High | Acylation; Schotten-Baumann reactions |
| Tetrahydrofuran (THF) | Insoluble | High | Anhydrous couplings; Grignard reactions |
| Ethyl Acetate | Insoluble | Moderate | Extraction; Purification |
| Toluene / Hexane | Insoluble | Low / Moderate | Antisolvent precipitation |
Part 2: Troubleshooting Q&A (Scenario-Based)
Q1: "I am trying to alkylate the nitrogen in DCM/THF, but the starting material is a sitting duck at the bottom of the flask. What is wrong?"
Diagnosis: You are using the HCl salt in a non-polar solvent. The salt network cannot be broken by DCM or THF, preventing the amine from entering the solution phase to react.
The Fix: You have two options depending on your reagent stability.
-
Option A: In-Situ Neutralization (Standard) Add a tertiary amine base (e.g., Triethylamine (TEA) or DIPEA ) to your suspension in DCM.
-
Option B: The "Free-Base First" Protocol (Cleaner) If your electrophile is sensitive to HCl salts, convert the starting material to its free base before the reaction.
-
Protocol:
-
Dissolve the HCl salt in minimal water.
-
Adjust pH to >10 using 2M NaOH or NH₄OH.
-
Extract 3x with DCM or EtOAc.
-
Dry organic layer (Na₂SO₄) and concentrate.
-
Result: An oil or low-melting solid that dissolves instantly in THF/DCM.
-
-
Q2: "I switched to DMF to dissolve the salt, but the reaction is still sluggish. Why?"
Diagnosis: Even if dissolved, the nitrogen is still protonated (ammonium form: R₂NH₂⁺). An ammonium ion is not nucleophilic . It cannot attack an alkyl halide or epoxide until it loses that proton.
The Fix: You must add an inorganic base to "unlock" the nucleophile.
-
Protocol: In DMF or DMSO, add K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate).
-
Why: These bases deprotonate the ammonium salt in situ. The cesium cation, being large, also helps solubilize the carbonate in organic media, accelerating the reaction (The "Cesium Effect").
Q3: "Can I run this reaction in water?"
Diagnosis: Yes, but only for specific reaction types. The Fix: Use Schotten-Baumann conditions for acylations.
-
System: Biphasic (Water + DCM/Ether).
-
Reagents: 4-Phenylpiperidin-4-ol HCl (in water) + Acyl Chloride (in DCM) + NaOH (in water).
-
Mechanism:[1][2] The NaOH scavenges the HCl generated, keeping the amine in its reactive free-base form at the interface.
Part 3: Visual Workflows
Workflow A: Selecting the Correct Protocol
Caption: Decision logic for solubilizing and activating 4-phenylpiperidin-4-ol HCl based on solvent choice.
Workflow B: Free-Basing & Purification Protocol
Caption: Standard operating procedure for converting the HCl salt to the organic-soluble free base.
Part 4: Validated Experimental Protocol
Protocol: Preparation of 4-Phenylpiperidin-4-ol (Free Base) for Anhydrous Reactions
-
Dissolution: Suspend 10.0 g (46.8 mmol) of 4-phenylpiperidin-4-ol HCl in 50 mL of deionized water. Stir until fully dissolved (sonicate if necessary).
-
Neutralization: Slowly add 20% NaOH solution (~15 mL) with stirring. A white oily precipitate or turbidity will form immediately as the free base crashes out of the aqueous phase.
-
Checkpoint: Verify pH is >11 using pH paper.
-
-
Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 × 30 mL).
-
Note: The aqueous layer should be clear after the final extraction.
-
-
Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Yield: Expect ~8.0 g (Theoretical yield ~8.2 g) of off-white solid/oil.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent carbonate formation from air.
-
References
-
PubChem. (2025).[3] 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO.[3][4] National Library of Medicine. [Link]
-
Organic Syntheses. (1930). General methods for conversion of amine salts to free bases. Org. Synth. 10, 48. [Link]
Sources
Optimizing pH conditions for extraction of 4-phenylpiperidine derivatives
Topic: Optimizing pH conditions for extraction of 4-phenylpiperidine derivatives (e.g., Pethidine, Fentanyl, Ketobemidone). Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers. Reference ID: TSC-2025-PHYL-PIP
Core Principles: The Chemistry of Extraction
Q: Why is pH the single most critical variable in my recovery rates?
A: 4-phenylpiperidine derivatives are alkaloid bases containing a tertiary amine. Their extraction efficiency is governed by the Henderson-Hasselbalch equation . To extract these compounds from an aqueous matrix (plasma, urine) into an organic solvent, you must neutralize the charge on the nitrogen atom.
-
The Rule of Thumb: Target a pH of pKa + 2 .
-
The Science: Most 4-phenylpiperidines have a pKa between 8.4 and 8.7 .
-
pH < 6: The molecule is >99% protonated (
). It is water-soluble and will not partition into organic solvents. -
pH > 10.5: The molecule is >99% neutral (
). It is lipophilic and will partition into the organic phase.
-
Visualization: Ionization State vs. pH
The following diagram illustrates the ionization shift required for Liquid-Liquid Extraction (LLE).
Caption: The ionization equilibrium shift. Successful LLE requires shifting the equilibrium to the green zone (Neutral Form).
Liquid-Liquid Extraction (LLE) Troubleshooting
Q: I adjusted the pH to 12 using NaOH, but my analyte disappeared. Why?
A: This is a classic stability trap. Many 4-phenylpiperidine derivatives (specifically Pethidine/Meperidine and its analogs) are esters .
-
The Issue: Extreme alkalinity (pH > 12), especially with strong bases like Sodium Hydroxide (NaOH), catalyzes the hydrolysis of the ester bond. Pethidine converts to Pethidinic Acid , which is amphoteric/acidic and will not extract into the organic layer, effectively "disappearing" from your assay.
-
The Fix: Use a Carbonate Buffer (pH 10.2 - 10.5) instead of NaOH. This provides sufficient alkalinity to neutralize the amine (pKa ~8.6) without triggering rapid ester hydrolysis.
Q: My recovery is inconsistent (High variability between replicates).
A: This usually indicates "pH Drift" or emulsion formation.
-
Buffer Capacity: Simple pH adjustment (dropping in NaOH) is unreliable in complex matrices like urine. Use a strong buffer (0.5M Carbonate or Borate).
-
Emulsions: 4-phenylpiperidines are often extracted from fatty matrices.
-
Solution: Add neutral salts (NaCl) to increase ionic strength ("Salting Out").
-
Solution: Use a chlorinated solvent (DCM) which is heavier than water, often providing a cleaner interface than lighter solvents (Hexane/Ethyl Acetate).
-
Table 1: Recommended Solvent Systems
| Solvent System | Polarity | Suitability | Notes |
| 1-Chlorobutane | Non-polar | High | Excellent for clean extracts; low evaporation time. |
| Hexane:Ethyl Acetate (90:10) | Low-Medium | Medium | Good for cleaner matrices; may require evaporation step. |
| Dichloromethane (DCM) | Medium | High | High recovery but extracts more matrix interferences (lipids). |
| MTBE (Methyl tert-butyl ether) | Medium | High | Excellent general-purpose solvent; forms fewer emulsions than DCM. |
Solid Phase Extraction (SPE) Troubleshooting
Q: Which SPE mechanism provides the cleanest extract for LC-MS/MS?
A: Mixed-Mode Cation Exchange (MCX) is the industry standard for 4-phenylpiperidines.
-
Why? It utilizes a dual-retention mechanism:[1]
-
Reverse Phase (Hydrophobic): Retains the carbon backbone.
-
Cation Exchange (Ionic): Retains the positive charge of the amine at acidic pH.
-
-
The Benefit: You can wash the column with 100% methanol (removing neutrals and acids) while your analyte remains locked by the ionic bond.
Q: I am using MCX, but I have no recovery. The analyte isn't eluting.
A: The elution step requires breaking both retention mechanisms .
-
Common Mistake: Eluting with Methanol only.
-
Correction: You must use 5% Ammonium Hydroxide in Methanol .
-
The Methanol breaks the hydrophobic interaction.
-
The Ammonium Hydroxide (High pH) neutralizes the analyte (
) and the sorbent surface, breaking the ionic bond.
-
Protocol: Optimized MCX Workflow
The following workflow ensures maximum purity by utilizing the "Catch and Release" logic.
Caption: Mixed-Mode Cation Exchange (MCX) workflow. Note the aggressive organic wash (Step 5) possible only because of the ionic lock.
Stability & Degradation FAQ
Q: I see a "Ghost Peak" in my chromatogram near Pethidine.
A: This is likely Norpethidine (metabolite) or Pethidinic Acid (degradation product).
-
Norpethidine: Formed via N-demethylation in vivo.[2] It is more polar than pethidine.
-
Pethidinic Acid: Formed via hydrolysis (in vitro or in vivo).
-
Diagnostic: If the ghost peak increases when you leave the sample in the autosampler or during high-pH extraction steps, it is an artifact of hydrolysis.
Q: Can I use "Dilute and Shoot" instead of extraction?
A: For high-sensitivity LC-MS/MS, yes, but beware of Ion Suppression . 4-phenylpiperidines elute in the same window as many phospholipids. Without LLE or SPE to remove these lipids, you may see significant signal suppression, leading to false negatives.
References
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Standard reference for pKa and physicochemical properties).
-
Verplaetse, R., & Tytgat, J. (2011). Development and validation of a sensitive UPLC-MS/MS method for the analysis of narcotics in urine. Forensic Science International, 212(1-3), 137-145. (Protocol for opioid extraction).[3][4]
-
Biotage. (2023).[5] Mixed-mode SPE: The Gold Standard for Basic Drugs. (Application Note detailing MCX mechanisms).
-
Chan, K., et al. (1991). The effect of urinary pH on the excretion of pethidine and its metabolites.[6][7][8][9] Journal of Pharmacy and Pharmacology. (Foundational work on pH-dependent hydrolysis and excretion).
-
Sigma-Aldrich (Merck). (2024). Supelco SPE Troubleshooting Guide. (General guide for solving recovery issues in SPE).
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pethidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Application of Fabric Phase Sorptive Extraction (FPSE) Engaged to Tandem LC-MS/MS for Quantification of Brorphine in Oral Fluid | MDPI [mdpi.com]
- 4. Development, optimization, and validation of a novel extraction procedure for the removal of opiates from human hair's surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The excretion of pethidine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Influence of urinary pH on pethidine kinetics in healthy volunteer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during the Grignard synthesis of piperidinols
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for the synthesis of piperidinol derivatives. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during the Grignard addition to piperidones. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the Grignard synthesis of piperidinols?
The Grignard reaction, while powerful for C-C bond formation, is sensitive to conditions. When reacting with piperidones (which are ketones), the main competing side reactions are:
-
Enolization: The Grignard reagent acts as a base, abstracting a proton from the α-carbon of the piperidone to form an enolate. After acidic workup, this regenerates the starting piperidone, reducing the yield.[1][2][3]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the piperidone's carbonyl group to a secondary alcohol via a six-membered transition state (Meerwein–Ponndorf–Verley type reduction).[1][3][4]
-
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl/aryl halide in the reaction mixture, forming a biaryl or dialkyl byproduct.[1][4][5]
-
Dehydration: The desired tertiary piperidinol product can eliminate water, especially under harsh acidic workup conditions, to form a tetrahydropyridine byproduct.[1]
Q2: My reaction yield is consistently low, and I recover a lot of my starting piperidone. What's happening?
This is a classic sign that enolization is outcompeting the desired nucleophilic addition.[1][2] The Grignard reagent, being a strong base, will deprotonate the acidic α-protons on the piperidone ring. This is particularly problematic under the following conditions:
-
Sterically Hindered Reagents: Bulky Grignard reagents (e.g., tert-butylmagnesium chloride) or a sterically crowded piperidone can make it difficult for the nucleophile to reach the carbonyl carbon. The reagent then acts as a base, which is a sterically less demanding pathway.[1][3][6]
-
Elevated Temperatures: Higher reaction temperatures provide more energy to overcome the activation barrier for enolization.
To combat this, the primary strategy is to perform the addition at very low temperatures (e.g., -78 °C) and add the Grignard reagent slowly to the piperidone solution.[1][7]
Q3: I isolated a secondary alcohol instead of the tertiary piperidinol I expected. How is this possible?
This occurs due to a reduction side reaction. For this to happen, the Grignard reagent must have hydrogen atoms on its β-carbon (e.g., ethylmagnesium bromide, isopropylmagnesium bromide). The Grignard reagent delivers a hydride to the carbonyl carbon through a cyclic transition state, reducing the ketone to a secondary alcohol.[1][3] This pathway becomes more significant when the nucleophilic addition is slow due to steric hindrance.[3][4]
Q4: How can I prevent the dehydration of my final piperidinol product?
Tertiary alcohols, especially those that can form stable carbocation intermediates upon protonation, are susceptible to dehydration.[1] This is often triggered during the reaction workup. To prevent this:
-
Avoid Strong Acids: Do not use strong acids like HCl or H₂SO₄ for quenching the reaction.
-
Use a Buffered Quench: The standard and much safer method is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][7] This provides a proton source mild enough to protonate the alkoxide intermediate without causing significant dehydration of the tertiary alcohol product.[7]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with detailed explanations and actionable protocols.
Problem 1: Reaction Failure or Very Low Conversion
Symptom: After the reaction and workup, you isolate primarily unreacted starting material, or the reaction mixture shows no sign of Grignard reagent formation (e.g., no exotherm, no color change).
Causality: This issue almost always points to problems with the Grignard reagent itself. Grignard reagents are highly sensitive to moisture and oxygen.[7] Trace amounts of water will protonate and destroy the reagent, while oxygen leads to the formation of alkoxides.[4][7] Furthermore, the magnesium metal surface is often passivated by a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide from starting.[1][8]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
All glassware must be rigorously dried, either in an oven (>120 °C) overnight or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[1][7]
-
Solvents (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle or solvent from a purification system.[1]
-
The piperidone and alkyl/aryl halide should be free of water.
-
-
Activate the Magnesium:
-
Use fresh, shiny magnesium turnings.
-
Mechanical Activation: In a glovebox, gently crush the turnings with a mortar and pestle to expose a fresh surface.[1]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[1][8] The disappearance of the iodine's brown color is a visual indicator of an active magnesium surface.[1]
-
-
Quantify Your Reagent:
-
Commercial Grignard solutions can degrade over time. Their actual concentration may be lower than stated on the label.[7]
-
Action: Titrate the Grignard reagent immediately before use to determine its exact molarity. This ensures you use the correct stoichiometry for the reaction.[1][7] A common method involves titration against a known concentration of I₂ until the brown color persists.[9]
-
Problem 2: Enolization Dominates Nucleophilic Addition
Symptom: You recover a significant amount of your starting piperidone, even though your Grignard reagent was confirmed to be active.
Causality: As discussed, this is due to the Grignard reagent acting as a base instead of a nucleophile. The key is to favor the kinetics of nucleophilic addition over deprotonation.
Troubleshooting Protocol:
-
Optimize Reaction Temperature:
-
Action: Cool the solution of N-protected piperidone in anhydrous THF to -78 °C (a dry ice/acetone bath) before starting the addition.[1]
-
Slowly add the Grignard reagent solution dropwise via a syringe pump or dropping funnel to the cold piperidone solution. This keeps the concentration of the ketone low and favors the desired bimolecular addition.[9] Maintain the low temperature for 1-2 hours before allowing the reaction to slowly warm to room temperature.[1]
-
-
Use Lewis Acid Additives (Luche-type Conditions):
-
Cerium(III) chloride (CeCl₃) is a Lewis acid that coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[7][10] This enhances the rate of nucleophilic addition relative to enolization.[7][9]
-
Protocol: Anhydrous CeCl₃ (1.2 - 1.5 equivalents) is stirred vigorously in THF for several hours to form a fine slurry. The piperidone is added, and the mixture is cooled to -78 °C before the Grignard reagent is added.
-
Diagram: Competing Reaction Pathways This diagram illustrates the choice a Grignard reagent makes when reacting with a piperidone.
Caption: Key reaction pathways in the Grignard synthesis of piperidinols.
Problem 3: Wurtz Coupling Byproducts
Symptom: Purification reveals a non-polar byproduct, often a biaryl compound if using an aryl Grignard.
Causality: This byproduct forms from the reaction between the Grignard reagent (R-MgX) and unreacted halide (R-X). It is favored by higher temperatures and high local concentrations of the halide during reagent formation.[1][5]
Troubleshooting Protocol:
-
Control Reagent Formation:
-
Action: Prepare the Grignard reagent by adding the alkyl/aryl halide solution slowly and dropwise to the suspension of magnesium turnings.[1]
-
Maintain a gentle reflux during the addition to ensure the halide reacts as it is added, preventing a buildup of its concentration.
-
Ensure the reaction goes to completion (most of the magnesium is consumed) before adding it to the piperidone.
-
Summary of Key Parameters and Solutions
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Wet reagents/glassware; Inactive Mg | Rigorously dry all components; Activate Mg with I₂ or crushing.[1] |
| Enolization | Steric hindrance; High temperature | Add Grignard to piperidone at -78 °C; Use CeCl₃ additive.[1][7][9] |
| Reduction | Grignard reagent with β-hydrogens | Choose a Grignard reagent without β-hydrogens if possible (e.g., PhMgBr, MeMgBr). |
| Wurtz Coupling | High halide concentration during formation | Add halide slowly to Mg suspension; Ensure complete Grignard formation.[1] |
| Product Dehydration | Strong acid workup | Quench with saturated aqueous NH₄Cl solution instead of strong acid.[1][7] |
Generalized Experimental Protocol
This protocol incorporates best practices to minimize side reactions.
Caption: Recommended workflow for piperidinol synthesis via Grignard reaction.
Step-by-Step Methodology:
-
Grignard Reagent Formation: a. To a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine. b. Add a small portion of a solution of the alkyl/aryl halide (1.1 eq.) in anhydrous THF. Wait for initiation (color change, exotherm). c. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. d. After addition, stir at room temperature for 1 hour to ensure complete formation.[9]
-
Addition to Piperidone: a. In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath.[1] c. Slowly add the freshly prepared Grignard reagent solution via cannula or dropping funnel to the piperidone solution over 30-60 minutes. d. Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.[1]
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[1][9] c. Extract the product into an organic solvent (e.g., ethyl acetate, 3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.[1]
References
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Is there a limit to what alcohols you can make with the grignard reaction? steric hinderance? Reddit. [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. [Link]
-
Grignard Reaction. Chem 355 Jasperse, North Dakota State University. [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
- US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent.
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Is there a limit to what alcohols you can make with the grignard reaction? steric hinderance? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Stability Management of 4-Phenylpiperidin-4-ol HCl
Current Status: Operational Topic: Thermal Degradation Mitigation Ticket ID: T-PPO-404 Assigned Specialist: Senior Application Scientist
The "Dehydration Dilemma" (Executive Summary)
Researchers working with 4-Phenylpiperidin-4-ol HCl (4-HPP HCl) frequently encounter a sudden loss of purity during the final drying or storage stages. The material often transitions from a white crystalline solid to a yellow or beige powder.
The Root Cause: This molecule contains a tertiary benzylic alcohol . In the presence of the hydrochloride counter-ion (an acidic source) and thermal stress, it undergoes a rapid acid-catalyzed dehydration to form 4-phenyl-1,2,3,6-tetrahydropyridine (the "Alkene Impurity").
This guide provides the diagnostic tools to confirm this degradation and the engineering controls required to prevent it.
Diagnostic Hub: Is Your Sample Degraded?
Before attempting remediation, confirm the degradation profile using the following indicators.
Visual & Physical Indicators
| Indicator | Status | Interpretation |
| Appearance | White Crystalline Powder | Pass: Intact material.[1] |
| Appearance | Off-white / Beige / Yellow | Fail: Significant dehydration has occurred. The alkene impurity is often chromophoric or oxidizes rapidly. |
| Solubility | Clear in Water/Methanol | Pass: Intact salt form. |
| Solubility | Turbidity in Water | Fail: The dehydration product (tetrahydropyridine) is less polar and may reduce aqueous solubility. |
Analytical Confirmation (HPLC)
The dehydration product is less polar than the parent alcohol and will elute later in standard Reverse Phase (RP) chromatography.
-
Target Impurity: 4-phenyl-1,2,3,6-tetrahydropyridine (often related to Haloperidol Impurity D precursors).
-
Methodology: Standard C18 RP-HPLC.
-
Detection: UV @ 254 nm (The styrene-like double bond in the impurity has strong absorbance).
Deep Dive: The Mechanism of Failure
To solve the problem, you must understand the molecular causality. The degradation is not random; it is a classic E1 Elimination Reaction driven by the synergy of Heat and Acid .
The Pathway[2][3][4]
-
Protonation: The acidic proton from the HCl salt protonates the hydroxyl group (-OH becomes -OH₂⁺).
-
Ionization: Water leaves, generating a tertiary carbocation. This cation is exceptionally stable because it is benzylic (resonance-stabilized by the phenyl ring).
-
Elimination: A proton is removed from the adjacent carbon, forming the double bond (alkene).
Figure 1: The acid-catalyzed dehydration pathway (E1 Elimination) responsible for the degradation of 4-Phenylpiperidin-4-ol HCl.[2][3]
Mitigation Protocols: The "Safe Zone"
Do not rely on standard drying protocols. This compound requires a "Low-Thermal-Budget" approach.
Protocol A: Safe Drying Methodology
Objective: Remove solvent without triggering the E1 elimination.
-
Equipment: Vacuum Oven with a cold trap.
-
Temperature Limit: Set maximum temperature to 40°C .
-
Why? The activation energy for the dehydration drops significantly in the solid state if crystal lattice water facilitates proton transfer. Keep it cool.
-
-
Vacuum: High vacuum (< 10 mbar).
-
Why? To compensate for the low temperature, maximize the driving force for solvent evaporation.
-
-
Desiccant: Place a tray of P₂O₅ or KOH pellets in the oven (separate from product).
-
Why? Aggressively scavenge water vapor to prevent localized "steaming" of the crystals, which accelerates hydrolysis/dehydration cycles.
-
Protocol B: Storage & Handling
Objective: Prevent shelf-life degradation.
-
Container: Amber glass (light protection) with a teflon-lined cap.
-
Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if kept dry.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Warning: Do not freeze-thaw repeatedly, as condensation upon thawing introduces moisture that fuels the degradation cycle.
-
Protocol C: Synthesis Workup (If you are manufacturing)
If you observe degradation during synthesis, modify the workup:
-
Avoid Acidic Concentrates: Do not concentrate the HCl salt solution to dryness at high temperatures (e.g., rotary evaporator bath > 50°C).
-
Free Base Strategy: If possible, isolate the intermediate as the Free Base .
-
The Free Base lacks the acidic proton required for the -OH protonation step.
-
Procedure: Basify aqueous solution to pH > 10, extract into DCM, dry over MgSO₄, and concentrate. The free base is significantly more thermally stable. Convert to HCl salt only immediately prior to the next step or use anhydrous HCl in ether at 0°C to precipitate.
-
Troubleshooting Decision Tree
Use this logic flow to resolve active issues in the lab.
Figure 2: Troubleshooting logic for identifying the source of degradation.
Frequently Asked Questions (FAQs)
Q: Can I use an autoclave to sterilize a solution of 4-Phenylpiperidin-4-ol HCl? A: Absolutely not. Autoclaving (121°C) will cause massive dehydration, likely converting >50% of your material to the alkene impurity. Use 0.22 µm filtration for sterilization.
Q: I see a new impurity peak at RRT 1.25 on my HPLC. Is this the alkene? A: Likely, yes. The dehydration product (4-phenyl-1,2,3,6-tetrahydropyridine) is less polar than the alcohol, so it elutes later on reverse-phase columns. It also has a higher UV extinction coefficient due to conjugation, making the impurity look more abundant than it is by mass.
Q: Can I rescue degraded material? A: Yes. The alkene impurity is significantly less soluble in water than the amine salt.
-
Rescue Protocol: Dissolve the degraded salt in minimal hot water (approx 50°C). Filter while warm (the alkene may remain as an oil or solid). Cool the filtrate to 4°C to recrystallize the pure alcohol HCl salt.
Q: Is the degradation product toxic? A: Treat it as highly hazardous. While it is not MPTP (which causes Parkinsonian symptoms), tetrahydropyridine analogs are structurally related to neurotoxins. Handle all degraded samples with full PPE.
References
-
PubChem. (n.d.). 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO.[4][5] National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (Mechanism of dehydration). Retrieved February 18, 2026, from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Haloperidol Impurities and Related Compounds. Retrieved February 18, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-4-piperidinol HCl | 5004-94-4 [chemicalbook.com]
Strategies for scaling up 4-Phenylpiperidin-4-ol hydrochloride production
Current Status: Operational Ticket ID: SC-PP4OH-2024 Assigned Specialist: Senior Process Chemist[1]
Welcome to the Scale-Up Support Hub
You are likely encountering specific bottlenecks in transitioning the synthesis of 4-Phenylpiperidin-4-ol hydrochloride from bench (gram-scale) to kilo-lab or pilot scale. This compound is a critical pharmacophore, and its synthesis is deceptively simple on paper but notoriously difficult to scale due to Grignard exotherms , magnesium salt emulsions , and acid-catalyzed dehydration .[1]
This guide bypasses standard textbook procedures to address the failure modes inherent in the scale-up process.
Module 1: Reaction Engineering (The Grignard Step)
Context: The addition of Phenylmagnesium Bromide (PhMgBr) to N-protected-4-piperidone (typically N-benzyl or N-Boc) is the yield-determining step.[1]
Visual Workflow: Thermal Safety & Dosing
Caption: Logic flow for safe Grignard initiation and dosing control to prevent thermal runaway.
Troubleshooting Q&A
Q: "We observed a massive temperature spike after we started feeding the piperidone. Why didn't the cooling jacket catch it?" A: You likely accumulated unreacted reagent due to a delayed induction period .
-
The Mechanism: On a small scale, initiation is almost instant. On a large scale, if you feed the halide or ketone before the Grignard has actually started reacting (indicated by a temperature rise or color change), you build up a "thermal bomb." When it finally kicks off, the accumulated energy exceeds your reactor's
(heat removal capacity). -
The Fix: Never start the main feed until you see a clear exotherm from the "starter charge" (typically 5-10% of the total volume). Use Real-time Heat Flow Calorimetry or simple temp monitoring to confirm the reaction is instantaneous before ramping up the feed rate.
Q: "Our yield dropped by 15% upon scaling to 5kg. NMR shows starting material." A: This is often due to enolization competing with nucleophilic addition.
-
The Mechanism: The Grignard reagent is both a nucleophile and a strong base. If the mixing is poor (common in large reactors) or the addition is too slow at high temperatures, the PhMgBr deprotonates the
-carbon of the piperidone rather than attacking the carbonyl. Upon quench, this enolate reverts to the starting ketone. -
The Fix:
-
Lower the Temperature: Run the addition at -20°C to -10°C. Lower temperatures favor nucleophilic attack over proton abstraction.[1]
-
Cerium Chloride Additive: Consider using anhydrous CeCl
(Lanthanide-assisted addition) if the problem persists. It suppresses basicity, though it adds solid handling complexity.
-
Module 2: Quench & Workup (The Emulsion Phase)
Context: Post-reaction, you have a reactor full of magnesium alkoxides. Quenching with water creates gelatinous Mg(OH)
Troubleshooting Q&A
Q: "The workup has stalled. We have a thick emulsion that won't separate even after 12 hours." A: You are likely generating Magnesium Hydroxide precipitates.
-
The Fix (The "Fieser" Method Adjustment): Do not quench with pure water. Use a controlled stoichiometry of Ammonium Chloride (saturated NH
Cl) .-
Protocol: Cool to 0°C. Add sat. NH
Cl slowly.[2][3] The ammonium ions buffer the pH, keeping Mg salts soluble (as MgCl /MgBr ) or forming a granular precipitate rather than a gel. -
Emergency Break: If you already have an emulsion, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The solid Mg salts stabilize the emulsion; removing them often breaks it immediately.
-
Q: "Can we use HCl to quench?"
A: Proceed with extreme caution.
While dilute HCl dissolves Mg salts instantly (giving a clean phase split), it creates a highly acidic environment. This triggers the dehydration of your tertiary alcohol product into the alkene impurity (see Module 3). Only use Acetic Acid or NH
Module 3: Impurity Management (Purity & Quality)
Context: The target molecule is a tertiary benzylic alcohol. These are prone to acid-catalyzed elimination.[1]
Visual Workflow: Impurity Pathways
Caption: The dehydration pathway. Avoid acidic heat to prevent the formation of the alkene impurity.
Troubleshooting Q&A
Q: "We are seeing 2-5% of the alkene impurity (tetrahydropyridine) in the final HPLC." A: This usually happens during the salt formation or drying steps.
-
The Cause: If you use excess HCl gas or heat the HCl salt while it is still wet/acidic, you catalyze the elimination of water.
-
The Fix:
-
Stoichiometry: Use exactly 1.05 equivalents of HCl (e.g., 1.25M HCl in Ethanol). Do not "gas" the solution blindly.
-
Temperature: Perform the salt formation at 0-5°C.
-
Drying: Dry the final salt under vacuum at < 45°C. If higher temps are needed, ensure the cake is washed neutral first.
-
Module 4: Salt Formation & Crystallization
Context: Converting the free base to the Hydrochloride salt for stability and solubility.
Data Table: Solvent Selection for Crystallization
| Solvent System | Yield Potential | Purity Profile | Scale-Up Suitability | Notes |
| Ethanol/Et2O | High | Excellent | Low | Ether is unsafe for large scale (peroxides/flammability).[1] |
| IPA (Isopropanol) | Medium | Good | High | Industry standard.[1] Good anti-solvent effect. |
| Acetone/HCl | High | Variable | Medium | Risk of aldol condensation impurities from acetone if acidic. |
| Water/HCl | High | Poor | Low | Compound is too soluble; difficult to dry.[1] |
Troubleshooting Q&A
Q: "The salt is oiling out instead of crystallizing." A: This is a "supersaturation control" issue.
-
The Fix:
-
Seed Crystals: At scale, spontaneous nucleation is unreliable. Add 0.5% wt/wt pure seed crystals once the solution turns slightly cloudy.
-
Solvent Swap: If you are using Ethanol/HCl, slowly add Ethyl Acetate or MTBE as an anti-solvent to force precipitation gently. Do not rush this addition.
-
Water Content: Ensure your organic solvent is dry. Even 1-2% water can keep the salt in solution (oiling out).
-
References
-
Grignard Scale-Up Safety
- Title: "Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed R
- Source: ResearchG
-
URL:
-
Impurity Profile (Dehydration)
-
Magnesium Salt Removal
- Title: "Using dioxane to crash out Mg salts following Grignard reaction" (Discussion on non-aqueous workups)
-
Source: ChemPros / J. Org.[1] Chem Ref
-
URL:
-
Crystallization of Piperidines
- Title: "Synthesis and crystallization procedure of piperidin-4-one and its deriv
-
Source: Chemical Review and Letters[4]
-
URL:
Sources
Technical Support Center: Troubleshooting HPLC Analysis of Piperidine Salts
Introduction: The "Invisible" Analyte Challenge
Analyzing piperidine and its salts (e.g., Piperidine HCl) presents a "perfect storm" of chromatographic challenges. Piperidine lacks a conjugated
At these wavelengths, the HPLC system is operating near its energy limit:
-
Solvent Noise: Common solvents (Methanol) and buffers absorb light here, creating high background noise.
-
Drift: Gradient elution causes refractive index and absorbance shifts, leading to massive baseline drift.
-
Silanol Activity: Piperidine is a strong base (
). It interacts aggressively with residual silanols on silica columns, causing peak tailing that merges with baseline noise.
This guide addresses these specific failure modes.
Part 1: Diagnostic Decision Tree
Before adjusting chemistry, identify the specific type of "noise" you are seeing.
Figure 1: Diagnostic workflow for categorizing baseline instabilities in low-UV applications.
Part 2: Troubleshooting Guides (Q&A Format)
Category A: Detection & Wavelength Physics[1][2]
Q: Why is my baseline noise so high at 205 nm compared to 254 nm? A: At 205 nm, you are detecting the mobile phase itself. Most HPLC-grade solvents have a "UV Cutoff" (the wavelength where solvent absorbance = 1.0 AU). If your background absorbance is high, the detector's reference energy drops, causing the signal-to-noise ratio (S/N) to plummet.
Protocol: Solvent Selection for <210 nm Analysis
-
Replace Methanol: Methanol has a UV cutoff of ~205 nm.[1] It is unusable for piperidine trace analysis.
-
Use Acetonitrile (ACN): UV cutoff is ~190 nm.[1][2] It is the only viable organic modifier for UV detection of piperidine.
-
Check Water Quality: 18.2 MΩ water is required. Organic impurities in bottled HPLC water often show up at 200 nm.
Data: Solvent UV Cutoffs & Suitability
| Solvent / Additive | UV Cutoff (nm) | Suitability for Piperidine (205 nm) | Notes |
| Acetonitrile | 190 | High | Essential for low noise. |
| Water | 190 | High | Must be fresh (18.2 MΩ). |
| Methanol | 205 | Low | Causes high background; avoid. |
| TFA (0.1%) | ~210 | Medium | Essential for peak shape, but causes drift. |
| Formic Acid | 210 | Low | High noise; generally incompatible with <210 nm. |
| Phosphate | <195 | High | Excellent UV transparency, but non-volatile (No MS). |
Critical Insight: If UV noise is insurmountable, you must switch detectors. ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) are "universal" detectors that ignore UV properties and are ideal for non-chromophoric salts [1, 8].
Category B: Mobile Phase Chemistry & Drift
Q: My baseline drifts upwards drastically during the gradient. How do I fix this? A: This is likely "TFA Absorbance Mismatch." Trifluoroacetic Acid (TFA) is the standard ion-pairing agent for amines. However, TFA absorbs more UV light in organic solvents (ACN) than in water due to solvation effects. As %ACN increases, the baseline rises.
The "TFA Balancing" Protocol To flatten the baseline, you must lower the concentration of TFA in the organic line slightly to compensate for its higher molar absorptivity in that solvent.
-
Mobile Phase A (Aqueous): Water + 0.1% TFA.
-
Mobile Phase B (Organic): Acetonitrile + 0.085% TFA.
-
Procedure:
-
Run a "blank" gradient (0% to 100% B).
-
Observe the drift.
-
If baseline drifts UP : Reduce TFA in Line B (try 0.08%).
-
If baseline drifts DOWN : Increase TFA in Line B (try 0.09%).
-
Target: A baseline deviation of < 5 mAU across the run.
-
Note: This technique is specific to UV detection. If using MS, this imbalance is irrelevant, but TFA suppresses ionization (consider Formic acid/Ammonium Formate for MS, though UV noise will increase) [2, 6].
Category C: The "Ghost Peak" (Counter-Ion Interference)
Q: I see a sharp peak at the void volume (t0) or a negative dip. Is this my sample? A: No, this is likely the Counter-Ion . Piperidine is often supplied as a salt (e.g., Piperidine Hydrochloride).
-
Chloride (Cl⁻): Absorbs strongly below 210 nm. It is unretained on C18 columns and elutes at the void volume (
). -
Nitrate/Acetate: Also absorb UV.
Validation Test:
-
Inject the "Blank" solvent (e.g., water/ACN).
-
Inject a solution of NaCl (or the relevant salt) at the same molar concentration as your sample.
-
Overlay the chromatograms. If the early peak matches the NaCl injection, it is the counter-ion, not an impurity.
Category D: Peak Tailing & Silanol Interactions
Q: My piperidine peak is broad and tails, making integration difficult. Why?
A: Piperidine (
Solution Strategy:
Figure 2: Strategies for improving peak symmetry of basic amines.
Preferred Method: High pH Chromatography At pH 11, piperidine loses its proton (becomes neutral) and interacts purely hydrophobically with the C18 chain, resulting in sharp peaks.
-
Column Requirement: Must use "Hybrid" silica (e.g., Waters XBridge, Agilent Poroshell HPH) stable up to pH 12. Do not use standard silica columns at pH > 8.
-
Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.5).
Alternative Method: Low pH with Ion Pairing If you must use low pH (e.g., for stability):
-
TFA: The trifluoroacetate anion pairs with the piperidinium cation, improving retention and shape.
-
Chaotropic Salts: Adding Sodium Perchlorate (NaClO4) at 50-100mM can drastically sharpen peaks, but this is incompatible with MS and requires rigorous safety handling (explosive dry salts) [11, 15].
Part 3: Validated Experimental Protocols
Protocol 1: System Passivation & Cleaning
Use this if you suspect "Carryover" or high background noise.
-
Remove Column: Install a union connector.
-
Flush A: 100% Water (warm, 40°C) – 30 mins at 1 mL/min.
-
Flush B: 100% Isopropanol – 30 mins (Removes hydrophobic residues).
-
Flush C: 6N Nitric Acid (Passivation) – Only if stainless steel system is suspected of iron contamination (chelating with amines).Consult manual first.
-
Re-equilibrate: Flush with mobile phase for 60 mins before reinstalling column.
Protocol 2: Derivatization (The "Nuclear" Option)
If UV noise at 205 nm is unsolvable, add a chromophore.
Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride). Reaction: Reacts with secondary amines (piperidine) to form a highly fluorescent/UV-active derivative. Detection: UV at 265 nm or Fluorescence (Ex 265nm / Em 315nm). Advantage: Moves detection away from the "noise zone" (200 nm). Reference: See standard protocols for amino acid derivatization [10, 13].
References
-
Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
-
Separation Science. (2024).[3] Why Your HPLC Baseline Drifts—And How to Stop It.
-
Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
-
Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines.
-
LCGC International. (2019). HPLC Diagnostic Skills–Noisy Baselines.
-
Knauer. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).
-
PubChem. Piperidine | C5H11N.[4]
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?
-
Ingenieria Analitica. Effective Analysis of Low Chromophore Polymer Additives by HPLC with ELSD.
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[5]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
-
Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
-
BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds.
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
-
Thermo Fisher Scientific. Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
Sources
Technical Support Center: Separation & Purification of 4-Phenylpiperidin-4-ol
Topic: Separation of 4-Phenylpiperidin-4-ol (CAS: 40807-61-2) from unreacted starting materials and byproducts. Audience: Organic Chemists, Process Development Scientists. Context: Post-reaction workup (typically Grignard addition of phenylmagnesium bromide to 4-piperidone derivatives).
Introduction: The Separation Challenge
You are likely isolating 4-Phenylpiperidin-4-ol following the addition of a phenyl nucleophile (Grignard or Lithiate) to a 4-piperidone precursor. The crude reaction mixture is a complex matrix containing:
-
The Target: 4-Phenylpiperidin-4-ol (Basic amine, polar tertiary alcohol).
-
Starting Material: Unreacted 4-piperidone (Ketone, neutral or basic depending on protection).
-
Byproducts: Biphenyl (neutral, non-polar), Magnesium salts, and potentially the dehydrated alkene (4-phenyl-1,2,3,6-tetrahydropyridine).
The Core Problem: The tertiary benzylic alcohol moiety is sensitive. Harsh acidic conditions or excessive heat can trigger dehydration , destroying your product.
This guide provides a modular troubleshooting approach, prioritizing Acid-Base Extraction for bulk purification and Recrystallization for final polishing.
Module 1: The "Smart" Acid-Base Extraction
Best for: Removing non-basic impurities (Biphenyl, Benzene, non-basic starting materials).
The Logic: 4-Phenylpiperidin-4-ol contains a secondary amine (pKa ~10-11). We can exploit this basicity to pull the product into the aqueous phase using mild acid, leaving neutral organic impurities (like biphenyl from Grignard coupling) in the organic solvent.
Protocol: The "Cold-Acid" Wash
Warning: Maintain temperature < 10°C during acidification to prevent dehydration of the tertiary alcohol.
-
Quench: Quench the Grignard reaction with saturated aqueous
at 0°C. -
Initial Extraction: Extract the mixture with Ethyl Acetate (EtOAc).
-
Result: The organic layer contains Product + Biphenyl + Unreacted Ketone. Aqueous layer contains Mg salts (discard).
-
-
The Separation Step (Critical):
-
Cool the EtOAc layer to 0-5°C.
-
Extract with cold, dilute aqueous HCl (0.5 M to 1.0 M) . Do not use concentrated acid.
-
Phase Check:
-
Organic Layer (Top): Contains Biphenyl (neutral) and any N-protected non-basic impurities. Discard or save for recovery.
-
Aqueous Layer (Bottom): Contains protonated 4-Phenylpiperidin-4-ol hydrochloride .
-
-
-
Recovery:
-
Wash the acidic aqueous layer once with fresh ether/EtOAc to remove trace neutrals.
-
Basify the aqueous layer to pH > 12 using cold
(2 M) or . -
The product will precipitate or oil out. Extract 3x with DCM (Dichloromethane) or EtOAc.
-
Dry (Na2SO4) and concentrate.
-
Visual Workflow: Acid-Base Fate Map
Figure 1: Fate map of impurities during acid-base extraction. Note the separation of neutral biphenyl from the basic piperidine product.
Module 2: Crystallization (Polishing)
Best for: Removing structural isomers and trace starting materials.
If the acid-base extraction yields a solid that is slightly off-white or lower purity than required, recrystallization is the preferred method over chromatography for scale-up.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Excellent for polar amines. Dissolve hot, cool slowly. |
| EtOAc / Hexane | Medium | Good if the product is very soluble in alcohol. Use EtOAc to dissolve, add Hexane to cloud point. |
| Acetone | Low | Avoid if primary amines are present (Schiff base risk), though okay for this secondary amine. |
| Water | Special | The hydrochloride salt can often be recrystallized from water or water/EtOH. |
Troubleshooting "Oiling Out"
Issue: The product separates as an oil droplet instead of crystals upon cooling.
-
Cause: The solution is too concentrated, or the cooling is too rapid (supersaturation).
-
Fix:
-
Reheat to dissolve the oil.
-
Add a small amount of seed crystal (if available) or scratch the glass surface.
-
Add 1-2 mL of the anti-solvent (e.g., Hexane if using EtOAc) while hot, just enough to keep it clear, then cool very slowly.
-
Module 3: Troubleshooting & FAQs
Q1: My yield is low, and I recovered a lot of starting material (piperidone). Why?
Diagnosis: Enolization.[1][2] Explanation: Grignard reagents are strong bases as well as nucleophiles. If your 4-piperidone is not N-protected (or even if it is), the Grignard can deprotonate the alpha-carbons next to the ketone instead of attacking the carbonyl. This forms an enolate which, upon quenching, reverts to the starting ketone. Solution:
-
Use Cerium(III) Chloride (CeCl3) additives (Knochel modification) to increase nucleophilicity and decrease basicity.
-
Ensure the Grignard is added to the ketone at low temperature, or vice versa, depending on the specific steric hindrance.
Q2: I see a new spot on TLC that is less polar than my product. What is it?
Diagnosis: Dehydration Product (4-Phenyl-1,2,3,6-tetrahydropyridine). Explanation: The tertiary alcohol at the 4-position is benzylic. It is extremely prone to acid-catalyzed elimination of water to form the styrene-like double bond. Prevention:
-
Avoid heating during the acid extraction step.
-
Do not use strong acids (H2SO4, conc. HCl) for workup.
-
Store the product as the free base if possible; salts are more prone to elimination over time if traces of acid remain.
Q3: Can I use chromatography instead of extraction?
Answer: Yes, but amines streak on silica. Protocol: Use silica gel pre-treated with 1% Triethylamine (TEA) or use a mobile phase containing DCM : Methanol : NH4OH (90:10:1) . The ammonia keeps the amine deprotonated and prevents tailing.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from 2
-
PubChem. (2025).[3] 4-Phenylpiperidin-4-ol Compound Summary (CID 96387).[3] National Library of Medicine. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[4][5] Retrieved from 4
-
Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. rubingroup.org [rubingroup.org]
- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
Comparative Bioactivity Guide: 4-Phenylpiperidin-4-ol HCl vs. MPTP Analogs
This guide provides an in-depth technical comparison between 4-Phenylpiperidin-4-ol HCl (4-PPO) and MPTP analogs , designed for researchers in drug discovery and neurotoxicology.
Executive Summary
4-Phenylpiperidin-4-ol HCl (4-hydroxy-4-phenylpiperidine) acts primarily as a metabolic intermediate and pharmacophore scaffold , whereas MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a potent pro-neurotoxin .
While structurally related—4-PPO is the hydrated precursor of the tetrahydropyridine core found in MPTP—their bioactivity profiles are diametrically opposed. MPTP undergoes lethal bioactivation to destroy dopaminergic neurons, while 4-PPO derivatives are investigated for neuroprotective (Sigma-1 receptor modulation) and analgesic (Mu-opioid receptor) properties. The critical safety distinction lies in the C4-C5 double bond: its presence in MPTP facilitates MAO-B oxidation, a pathway 4-PPO resists under standard physiological conditions.
Chemical Identity & Structural Divergence[1][2]
The bioactivity difference stems from a single functional group modification at the piperidine C4 position.
| Feature | 4-Phenylpiperidin-4-ol HCl | MPTP (and Analogs) |
| Structure | Saturated piperidine ring with C4-Hydroxyl group. | Unsaturated tetrahydropyridine ring (C4=C5 double bond ). |
| Primary Role | Pharmacophore (Haloperidol/Loperamide metabolite). | Neurotoxic Impurity / Parkinson's Model Agent.[1][2] |
| Metabolic Fate | Glucuronidation or oxidation to HPP+ (slow, less toxic). | Rapid MAO-B oxidation to MPP+ (Mitochondrial toxin). |
| Key Risk | Dehydration (Acid/Heat) | Direct neurotoxicity via mitochondrial inhibition. |
Structural Relationship Diagram
The following diagram illustrates the chemical relationship and the critical "danger zone" of dehydration.
Caption: Dehydration of the 4-PPO scaffold yields the neurotoxic tetrahydropyridine core (MPTP), which is further oxidized to the lethal pyridinium species.
Mechanism of Action: The Bioactivity Divide
A. MPTP Analogs: The Neurotoxic Cascade
MPTP and its analogs (e.g., MPPP) are lipophilic pro-toxins that cross the Blood-Brain Barrier (BBB). Their toxicity is strictly dependent on a multi-step bioactivation pathway:
-
Oxidation: Astroglial MAO-B converts MPTP to MPDP+, which spontaneously oxidizes to MPP+ .
-
Uptake: MPP+ is a substrate for the Dopamine Transporter (DAT) , concentrating it selectively in dopaminergic neurons.
-
Toxicity: MPP+ accumulates in mitochondria, inhibiting Complex I of the electron transport chain, causing ATP depletion and ROS generation.
B. 4-Phenylpiperidin-4-ol HCl: The Pharmacophore
4-PPO does not readily undergo the MAO-B oxidation cascade because it lacks the C4=C5 double bond required for the initial abstraction. Instead, it exhibits activity at distinct receptors:[3][4][5]
-
Sigma-1 Receptor (
1): 4-PPO derivatives are high-affinity ligands for 1 receptors. Agonism at this site modulates NMDA receptor activity and provides neuroprotection against ischemia [1]. -
NMDA Modulation: Unlike the excitotoxic MPP+, 4-PPO derivatives can attenuate NMDA-evoked nitric oxide production, reducing oxidative stress.
-
Opioid Receptors: While 4-PPO itself has low opioid potency, N-substituted analogs (e.g., Loperamide, MPPP precursors) bind Mu-opioid receptors.
Comparative Pathway Visualization
Caption: Contrast between the mitochondrial toxicity pathway of MPTP and the receptor-mediated signaling of 4-PPO.
Experimental Data Comparison
The following data highlights the distinct pharmacological profiles. Note the massive difference in toxicity potential.
Table 1: Toxicity and Binding Profile[4]
| Parameter | 4-Phenylpiperidin-4-ol HCl | MPTP (Tetrahydropyridine) | MPP+ (Active Toxin) |
| Primary Target | Sigma-1, NMDA (Modulatory) | MAO-B (Substrate) | Mitochondrial Complex I |
| Dopamine Transporter (DAT) Affinity | Negligible | Low | High (Km ~ 0.2 µM) [2] |
| Mitochondrial Inhibition (IC50) | > 1000 µM (Inactive) | Inactive (Requires activation) | ~ 160 µM (In vitro) [3] |
| Neurotoxicity (In Vivo) | Low / None (unless dehydrated) | Severe (Nigrostriatal lesion) | Severe (if injected directly) |
| LD50 (Mouse, Oral) | ~ 300-500 mg/kg (Est.) | ~ 60 mg/kg (Acute) | N/A (Does not cross BBB) |
Key Experimental Insights
-
Haloperidol Metabolite Toxicity: The pyridinium metabolite of Haloperidol (HPP+), which is structurally related to 4-PPO, shows some toxicity in vitro but is significantly less potent than MPP+ in vivo due to poor transport into dopaminergic neurons [3].
-
Sigma Binding: 4-phenylpiperidine derivatives exhibit
values in the 1–10 nM range for Sigma-1 receptors, contrasting with MPTP's lack of affinity for this neuroprotective target [4].
Experimental Protocols
Protocol A: Differentiating MPTP from 4-PPO (MAO-B Oxidation Assay)
Use this assay to verify if a sample contains the pro-toxin MPTP or the inert 4-PPO.
-
Preparation: Incubate rat brain mitochondrial fraction (containing MAO-B) in phosphate buffer (pH 7.4) at 37°C.
-
Substrate Addition: Add 100 µM of the test compound (MPTP vs. 4-PPO).
-
Detection: Monitor absorbance at 343 nm (characteristic peak for the dihydropyridinium intermediate MPDP+).
-
Result: MPTP will show a rapid increase in OD343. 4-PPO will show no change , confirming resistance to MAO-B oxidation.
-
Protocol B: Cell Viability (SH-SY5Y Model)
Use to assess direct neurotoxicity.
-
Cell Culture: Plate differentiated SH-SY5Y cells (dopaminergic phenotype).
-
Treatment: Treat cells with 0–500 µM of 4-PPO HCl vs. MPP+ (positive control) for 24 hours.
-
Readout: Measure cell viability via MTT assay.
-
Expectation: MPP+ yields IC50 ~50-100 µM. 4-PPO should show >90% viability up to high concentrations, unless contaminated.
-
Safety & Handling Recommendations
-
MPTP: Biosafety Level 2/3 . Must be handled in a glove box. Personnel should have immediate access to MAO-B inhibitors (e.g., Selegiline) in case of accidental exposure.
-
4-Phenylpiperidin-4-ol HCl: Standard Chemical Safety . Irritant to eyes, skin, and respiratory system.
-
Critical Warning: Do not subject 4-PPO to strong acids (e.g., H2SO4, HCl) at high temperatures (
100°C), as this may catalyze dehydration to the neurotoxic tetrahydropyridine form.
-
References
-
Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 2003. Link
-
MPTP: a review of its mechanisms of neurotoxicity. Life Sciences, 1987. Link
-
MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies. Journal of Pharmacology and Experimental Therapeutics, 1996. Link
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 1992. Link
-
Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+). Proceedings of the National Academy of Sciences, 1988. Link
Sources
- 1. 4-Phenylpyridine (4PP) and MPTP: the relationship between striatal MPP+ concentrations and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Validation of Analytical Methods for 4-Phenylpiperidin-4-ol Hydrochloride Purity: A Comparative Guide
Part 1: Executive Summary & Method Selection
4-Phenylpiperidin-4-ol hydrochloride (4-PPO HCl) is a critical intermediate in the synthesis of phenylpiperidine-class opioids (e.g., haloperidol, loperamide). Its purity is not merely a yield metric but a safety critical quality attribute (CQA); the dehydration of this compound can lead to 4-phenyl-1,2,3,6-tetrahydropyridine (similar to the neurotoxin MPTP).
While multiple techniques exist, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) stands as the superior method for simultaneous assay and impurity profiling. While titration offers high precision for the bulk salt, it fails to detect structurally similar impurities. Gas Chromatography (GC) requires derivatization, introducing variance.
Comparative Analysis: Selecting the Right Tool
The following table contrasts the three primary methodologies available for 4-PPO HCl analysis.
| Feature | HPLC-UV (Recommended) | GC-MS/FID | Potentiometric Titration |
| Primary Utility | Purity & Impurity Profiling | Residual Solvents & Volatiles | Bulk Assay (Stoichiometry) |
| Sample Prep | Dissolve & Shoot (Simple) | Derivatization often required | Dissolve (Non-aqueous) |
| Specificity | High (Separates isomers/salts) | Medium (Thermal degradation risk) | Low (Cannot distinguish impurities) |
| Sensitivity (LOD) | High (< 0.05%) | High (for volatiles) | Low (Macro components only) |
| Throughput | 10–20 min/run | 20–40 min/run | 5–10 min/run |
| Suitability | Ideal for polar HCl salt | Poor for salts without free-basing | Good for absolute content |
Part 2: Analytical Decision Tree
The following logic flow illustrates why HPLC is the chosen protocol for purity validation, reserving other methods for orthogonal checks.
Figure 1: Analytical decision matrix for 4-Phenylpiperidin-4-ol HCl characterization.
Part 3: The Validated Protocol (HPLC-UV)
This protocol is designed to be robust, preventing common issues such as peak tailing caused by the secondary amine and ensuring separation from the dehydration impurity.
Chromatographic Conditions
-
Instrument: HPLC system with Photodiode Array (PDA) or UV detector.
-
Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax). Rationale: Provides sufficient retention for the polar amine while resolving hydrophobic impurities.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Rationale: Low pH suppresses silanol ionization, reducing amine tailing.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (80:20 A:B) or Gradient (10% B to 60% B over 20 min).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 210 nm (for maximum sensitivity) or 254 nm (for aromatic specificity).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
-
Stock Solution: Dissolve 50 mg 4-PPO HCl in 50 mL diluent (1.0 mg/mL).
-
System Suitability Solution: Spike 4-PPO stock with 0.1% of the dehydration impurity (4-phenyl-1,2,3,6-tetrahydropyridine) to ensure resolution (
).
Part 4: Validation Parameters (ICH Q2(R2))
This validation framework complies with the latest ICH Q2(R2) guidelines, emphasizing "fitness for purpose."[2][3]
Specificity (Selectivity)
The method must demonstrate the ability to unequivocally assess the analyte in the presence of components which may be expected to be present.[2]
-
Protocol: Inject blank, placebo (if formulation), pure standard, and spiked sample (with known impurities).
-
Acceptance Criteria:
-
No interference at the retention time of 4-PPO (approx 5-7 min).
-
Purity Threshold (via PDA): Peak purity angle < Purity threshold.
-
Resolution (
) between 4-PPO and nearest impurity > 1.5.
-
Linearity
Demonstrates the method's ability to obtain results directly proportional to concentration.[4]
| Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 500 | 1,250,000 |
| 80% | 800 | 2,005,000 |
| 100% | 1000 | 2,500,000 |
| 120% | 1200 | 3,010,000 |
| 150% | 1500 | 3,755,000 |
Accuracy (Recovery)
-
Method: Spike placebo or solvent with known amounts of 4-PPO HCl at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD < 1.0%.
Precision
-
System Precision: 6 injections of standard. %RSD
.[5] -
Method Precision: 6 independent preparations of the sample. %RSD
.[5]
Robustness (Expert Insight)
Deliberate variations to method parameters to test reliability.
-
pH Variation:
units. Critical for amine retention. -
Column Temp:
C. -
Flow Rate:
mL/min.
Part 5: The Validation Workflow (Visualized)
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Part 6: Expert Insights & Troubleshooting
As a Senior Application Scientist, I have observed specific challenges with piperidine derivatives:
-
Peak Tailing: The secondary amine in 4-PPO interacts strongly with residual silanols on silica columns.
-
Solution: Ensure your buffer pH is acidic (pH 3.0) to protonate silanols, or use a "base-deactivated" column (e.g., end-capped C18).
-
-
Salt Discrepancy: When comparing HPLC (measures active moiety) vs. Titration (measures salt), discrepancies often arise due to hygroscopicity.
-
Protocol: Always determine water content (Karl Fischer) and correct the assay calculation to a "dried basis."
-
-
Impurity Tracking: The dehydration impurity (tetrahydropyridine) absorbs strongly at 254 nm but less at 210 nm compared to the saturated ring. Using a PDA detector to extract max plots is crucial for accurate area % normalization.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link
-
PubChem. (2025).[6][8] 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO.[8] National Library of Medicine. Link
-
Phenomenex. (2025).[6] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Link
-
SIELC Technologies. (2018). Separation of 4-Phenylpiperidin-4-ol on Newcrom R1 HPLC column. SIELC. Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Master ICH Q2 R2 for Effective Pharmaceutical Compliance [avslifesciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Comparison Guide: 4-Phenylpiperidin-4-ol vs. Loperamide Intermediates
This guide provides an in-depth structural and functional comparison between 4-Phenylpiperidin-4-ol (a general pharmacophore scaffold) and 4-(4-Chlorophenyl)piperidin-4-ol (the specific intermediate for Loperamide and Haloperidol).
Executive Summary
In the synthesis of μ-opioid receptor agonists like Loperamide and antipsychotics like Haloperidol , the 4-substituted-4-hydroxypiperidine core is the critical pharmacophore. While 4-Phenylpiperidin-4-ol (1) serves as the unsubstituted parent scaffold, the 4-(4-Chlorophenyl)piperidin-4-ol (2) is the requisite intermediate for Loperamide production.
This guide compares these two structures, detailing their physicochemical properties, synthetic pathways, and critical reactivity profiles. The presence of the para-chlorine atom in (2) is not merely structural; it significantly alters lipophilicity, metabolic stability, and crystallization behavior, necessitating distinct handling protocols.
Structural & Physicochemical Analysis
The fundamental difference lies in the para-substitution of the phenyl ring. This modification directs the molecule's role in Structure-Activity Relationship (SAR) and its physical behavior during isolation.
Comparative Data Table
| Feature | 4-Phenylpiperidin-4-ol (Parent) | 4-(4-Chlorophenyl)piperidin-4-ol (Loperamide Int.)[1] |
| CAS Number | ||
| Common ID | Haloperidol Impurity 4 | Loperamide Impurity C / Haloperidol Metabolite I |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₄ClNO |
| Molecular Weight | 177.24 g/mol | 211.69 g/mol |
| Melting Point | 157–161 °C | 137–140 °C |
| LogP (Predicted) | ~1.2 | ~1.9 (Higher Lipophilicity) |
| pKa (Piperidine N) | ~10.5 | ~10.4 (Negligible electronic effect from remote Cl) |
| Solubility | DMSO, Methanol | DMSO, Methanol, Sparingly soluble in water |
| Key Reactivity | Dehydration to 4-phenyl-1,2,3,6-tetrahydropyridine | Dehydration to 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "divergence point" in their synthesis.
Figure 1: Divergent synthesis from a common piperidone precursor based on the Grignard reagent selection.
Synthetic Pathways & Experimental Protocols
The synthesis of both compounds relies on the nucleophilic addition of a Grignard reagent to a protected 4-piperidone. The choice of protecting group (typically N-Benzyl or N-Boc) is crucial to prevent side reactions with the secondary amine.
Critical Workflow: Grignard Addition
Objective: Synthesize the tertiary alcohol intermediate while minimizing enolization side products.
Step-by-Step Protocol (Self-Validating)
-
Reagent Preparation (In-Situ):
-
For Parent: React Bromobenzene with Mg turnings in anhydrous THF.
-
For Loperamide Int: React 1-Bromo-4-chlorobenzene with Mg turnings in anhydrous THF.
-
Validation: Iodine crystal addition should result in color loss (initiation). Exotherm confirms Grignard formation.[2]
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C .
-
Add N-Benzyl-4-piperidone (dissolved in THF) dropwise.
-
Expert Insight: Slow addition at low temperature is vital. Rapid addition or higher temperatures promote enolization of the ketone, reducing yield and recovering starting material.
-
-
Quench & Hydrolysis:
-
Quench with saturated aqueous NH₄Cl (mild proton source).[2]
-
Avoid: Strong acids (HCl/H₂SO₄) at this stage, as they will catalyze the dehydration of the tertiary alcohol to the alkene (tetrahydropyridine impurity).
-
-
Deprotection (if N-Benzyl used):
-
For Parent: Catalytic hydrogenation (Pd/C, H₂).
-
For Loperamide Int:Caution required. Standard Hydrogenation can dechlorinate the aromatic ring.
-
Alternative: Use N-Boc protection initially and deprotect with TFA/DCM, or use 1-chloroethyl chloroformate (ACE-Cl) for N-debenzylation to preserve the Ar-Cl bond.
-
Synthesis Pathway Diagram[7]
Figure 2: General synthetic route highlighting the critical risk of acid-catalyzed dehydration.
Performance & Reactivity Profile
Alkylation Efficiency (Loperamide Synthesis)
Both intermediates contain a secondary amine, acting as the nucleophile in the final assembly of Loperamide.
-
Reaction: SN2 Alkylation with 4-bromo-N,N-dimethyl-2,2-diphenylbutyramide.
-
Comparison: The p-Cl substituent in the Loperamide intermediate increases the lipophilicity of the piperidine, often improving solubility in non-polar organic solvents (e.g., Toluene, MIBK) used in process chemistry, compared to the slightly more polar unsubstituted parent.
Impurity Profiling (Stability)
The tertiary alcohol at position 4 is benzylic-like (stabilized by the phenyl ring).
-
Risk: Under acidic conditions or high heat, water is eliminated to form the double bond (styrene-like conjugation).
-
Observation: The p-Cl analog (Loperamide int.) is slightly more resistant to oxidative metabolism but shares the same dehydration risk.
-
QC Check: In HPLC, the dehydrated impurity typically elutes significantly later (higher LogP) than the alcohol.
References
-
ChemicalBook. (2025). 4-(4-Chlorophenyl)piperidin-4-ol Properties and Safety. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 4-Phenylpiperidin-4-ol (CAS 40807-61-2).[1][3][5][6] National Center for Biotechnology Information. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from
-
Badger, G. M., Cook, J. W., & Donald, G. M. S. (1950).[7] The synthesis of piperidine derivatives.[2][7][8][9][10][11][12][13][14] Part IV. 4-Phenylpiperidols.[1][3][5][15][6][4][7][9][13] Journal of the Chemical Society, 197-199. Retrieved from [7]
-
BenchChem. (2025).[2] Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from
Sources
- 1. 4-HYDROXY-4-PHENYLPIPERIDINE | 40807-61-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. veeprho.com [veeprho.com]
- 7. 45. The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 13. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. allmpus.com [allmpus.com]
Reference standards for 4-Phenylpiperidin-4-ol hydrochloride identification
Executive Summary: The "Orphan" Standard Challenge
In pharmaceutical development, 4-Phenylpiperidin-4-ol hydrochloride (CAS: 5004-94-4) occupies a critical space.[1] It is a structural core for various piperidine-based analgesics and a known metabolite/impurity in the synthesis of haloperidol and meperidine analogs.[1] Despite its importance, it often lacks a readily available USP/EP Primary Reference Standard , forcing researchers to rely on commercial reagent-grade materials.[1]
This guide objectively compares the reliability of Commercial Reagent Grade sources against In-House Validated Secondary Standards established via Quantitative NMR (qNMR). We demonstrate that relying solely on vendor Certificates of Analysis (CoA) for this compound often introduces a mass balance error of 2-5% due to hygroscopicity and salt stoichiometry issues, necessitating the rigorous validation protocols detailed below.
Chemical Context & Criticality
-
Role: Intermediate, Impurity (Haloperidol synthesis), Metabolite.[1]
-
Detection Challenge: The molecule possesses a weak UV chromophore (phenyl ring only,
nm), making HPLC-UV sensitivity low and susceptible to baseline noise.[1] -
Stability: The hydrochloride salt is hygroscopic.[1] Inaccurate handling leads to water uptake, skewing potency calculations in quantitative assays.[1]
Comparative Analysis: Reference Standard Grades
When a Pharmacopeial Primary Standard is unavailable, the laboratory must choose between using a Commercial Reagent "as is" or upgrading it to a Secondary Standard.[1]
Table 1: Performance Comparison of Standard Sources
| Feature | Commercial Reagent Grade | In-House Validated Standard (Recommended) | ISO 17034 CRM (Custom) |
| Purity Claim | Typically >95% or >97% (Area %) | Assigned Potency % (w/w) via qNMR | Certified Value ± Uncertainty |
| Traceability | Vendor Batch ID only | Traceable to NIST/BIPM via Internal Std | Direct Metrological Traceability |
| Water Content | Often unreported or "Loss on Drying" | Measured via Karl Fischer (KF) | Certified Value |
| Stoichiometry | Assumed 1:1 HCl salt | Verified via Ion Chromatography | Certified Counter-ion content |
| Risk | High: Salt form variability can cause ~5% assay error.[1] | Low: Absolute quantification corrects for water/salt.[1] | Lowest: But high cost/lead time.[1] |
| Suitability | Qualitative ID, Retention Time Marker | Quantitative Impurity Calculation | Legal/Forensic Quantification |
The "Purity Trap"
Experimental data indicates that commercial samples labeled "98% Purity" often contain 3-6% water and residual solvent.[1] Using such a standard without correction results in a systematic underestimation of impurities in drug substances.[1]
Analytical Identification Workflows
To establish a self-validating reference system, we utilize a Triangulation Strategy :
-
HPLC-MS: Confirms purity and mass (m/z).
-
qNMR: Establishes absolute purity (mass balance).[1]
-
DSC: Confirms thermal identity and crystallinity.[1]
Diagram 1: The Validation Decision Tree
Caption: A logic flow for characterizing non-pharmacopeial reference standards.
Experimental Protocols
Protocol A: HPLC-MS Identification & Purity
Rationale: Due to weak UV absorbance, MS is required for definitive ID, while low-wavelength UV is used for impurity profiling.[1]
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Luna Omega C18 PS,
(Polar C18 is essential for retaining this polar amine).[1] -
Mobile Phase:
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Detection:
-
Expected Results:
Protocol B: Quantitative NMR (qNMR) for Potency Assignment
Rationale: This is the "Gold Standard" method to assign a purity value to a non-USP standard.[1]
-
Solvent: DMSO-
(Solubilizes both the HCl salt and organic internal standards).[1] -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]
-
Procedure:
-
Acquisition:
-
Calculation:
Data Presentation: Typical Characterization Values
Use the table below to validate your experimental results.
| Parameter | Expected Value | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation.[1] |
| Mass Spectrum (ESI+) | m/z 178.1 | No fragment at 160 (loss of water) in soft ionization.[1] |
| Melting Point | 208°C - 212°C (HCl salt) | Distinct from free base (~160°C).[1] |
| IR (ATR) | 3200-3400 cm⁻¹ (OH stretch) | Broad band due to H-bonding.[1] |
| Solubility | Soluble in Water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane).[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18614383, 4-Phenylpiperidin-4-ol hydrochloride. Retrieved October 26, 2025 from [Link][1]
-
SIELC Technologies. Separation of 4-Phenylpiperidin-4-ol on Newcrom R1 HPLC column. Method Application Note. Retrieved October 26, 2025 from [Link][1]
Sources
- 1. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE | 3888-65-1 [chemicalbook.com]
- 4. 4-Phenyl-4-piperidinol HCl | 5004-94-4 [chemicalbook.com]
Comparative toxicity study of 4-phenylpiperidine metabolites
Executive Summary
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of diverse pharmacophores ranging from analgesics (Meperidine) to antipsychotics (Haloperidol).[1][2][3] However, this scaffold is liable to metabolic bioactivation, yielding metabolites with distinct toxicological profiles.
This guide provides a technical comparison of the three most critical metabolites derived from this scaffold: MPP+ (from MPTP), HPP+ (from Haloperidol), and Normeperidine (from Meperidine). We delineate their divergent mechanisms—bioenergetic collapse vs. excitotoxicity—and provide validated protocols for their assessment.
Metabolic Activation Pathways
The toxicity of 4-phenylpiperidine derivatives is rarely inherent to the parent compound but rather driven by specific metabolic transformations. The critical divergence lies in whether the piperidine ring undergoes oxidation to a pyridinium species or N-demethylation .
Comparative Metabolic Map
Figure 1: Divergent metabolic pathways of 4-phenylpiperidine analogs. Note the structural similarity between MPP+ and HPP+, contrasting with the N-demethylated Normeperidine.
Comparative Toxicity Profile
The following table synthesizes experimental data comparing the bioenergetic and neurochemical effects of these metabolites.
| Feature | MPP+ (1-methyl-4-phenylpyridinium) | HPP+ (Haloperidol Pyridinium) | Normeperidine (Norpethidine) |
| Parent Drug | MPTP (Impurity) | Haloperidol | Meperidine (Pethidine) |
| Primary Mechanism | Mitochondrial Complex I Inhibitor | Mitochondrial Complex I Inhibitor | CNS Excitotoxin |
| Mitochondrial IC50 | ~160 µM (In Vitro) | ~12 µM (In Vitro) | Weak / Non-specific |
| Transport System | DAT (Dopamine Transporter) - High Affinity | Low/No affinity for DAT | Passive diffusion / Organic Cation Transporters |
| Target Tissue | Substantia Nigra (Dopaminergic Neurons) | Broad CNS distribution | CNS (General) & Kidney |
| Clinical Outcome | Irreversible Parkinsonism | Extrapyramidal Symptoms (EPS), Cardiac risks | Seizures, Tremors, Myoclonus |
| Key Risk Factor | Exposure to MPTP impurity | Chronic high-dose Haloperidol | Renal Failure (Accumulation) |
Detailed Mechanistic Analysis
1. The Bioenergetic Toxins: MPP+ vs. HPP+ Both MPP+ and HPP+ are pyridinium cations that structurally resemble NAD+. They compete for the NADH binding site on Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).
-
Paradox of Potency: In isolated mitochondria, HPP+ is a more potent inhibitor (IC50 = 12 µM) compared to MPP+ (IC50 = 160 µM) due to its lipophilic chlorophenyl tail, which anchors it effectively in the inner mitochondrial membrane .
-
In Vivo Reality: MPP+ is far more neurotoxic in vivo because it is a substrate for the Dopamine Transporter (DAT). It is actively pumped into dopaminergic neurons, achieving millimolar intracellular concentrations. HPP+ lacks this active transport, limiting its toxicity to chronic, low-grade oxidative stress associated with tardive dyskinesia .
2. The Excitotoxin: Normeperidine Normeperidine operates via a distinct mechanism.[4][5] It is not a potent mitochondrial inhibitor. Instead, it acts as a proconvulsant by:
-
Inhibiting GABAergic transmission.[5]
-
Blocking serotonin reuptake (contributing to Serotonin Syndrome risk).[6]
-
Accumulating in renal failure (t1/2 extends from 15h to >35h), leading to hyperexcitability .
Experimental Protocols
To objectively compare these metabolites in a research setting, the following validated protocols should be employed.
Protocol A: Mitochondrial Complex I Inhibition Assay
Use this to quantify bioenergetic toxicity of MPP+ and HPP+ analogs.
Materials:
-
Isolated rat liver mitochondria or permeabilized SH-SY5Y cells.
-
Assay Buffer: 250 mM sucrose, 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Substrates: 5 mM Malate / 5 mM Glutamate (Complex I dependent).
-
Indicator: DCPIP (2,6-dichlorophenolindophenol).
Workflow:
-
Preparation: Dilute mitochondria to 0.5 mg protein/mL in Assay Buffer.
-
Baseline: Add mitochondria to cuvette; monitor absorbance at 600 nm (DCPIP reduction) for 2 mins to establish baseline.
-
Treatment: Inject test metabolite (MPP+ or HPP+) at concentrations ranging 1 µM – 500 µM.
-
Activation: Initiate reaction with 100 µM NADH.
-
Measurement: Record rate of DCPIP reduction (decrease in OD600) for 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Validation Criteria: Rotenone (1 µM) must abolish activity (>95% inhibition).
-
Protocol B: Comparative Cytotoxicity in DAT+ vs. DAT- Cells
Use this to distinguish "inherent" toxicity (HPP+) from "transport-dependent" toxicity (MPP+).
Cell Lines:
-
SH-SY5Y (Wild Type): Expresses low/moderate DAT.
-
SH-SY5Y-DAT (Transfected): Overexpresses DAT.
-
HEK293: DAT negative (Control).
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Adhere for 24h.
-
Exposure: Treat with metabolites (0.1 – 1000 µM) for 24h and 48h.
-
Transport Control: In a parallel set, co-treat with Nomifensine (1 µM), a specific DAT inhibitor.
-
Readout: Assess viability using Resazurin (Alamar Blue) or ATP-Glo assay.
-
Interpretation:
-
MPP+: Toxicity should increase 10-100x in DAT-transfected cells and be blocked by Nomifensine.
-
HPP+: Toxicity will be similar across cell lines and unaffected by Nomifensine, indicating DAT-independent entry (lipophilic diffusion) .
-
Mechanism of Action Visualization
Figure 2: Mechanistic divergence. MPP+ relies on DAT for entry to inhibit mitochondria. HPP+ enters passively. Normeperidine bypasses mitochondria to act directly on synaptic receptors.
References
-
Rollema, H., et al. (1994). MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies. Journal of Pharmacology and Experimental Therapeutics.
-
Iwahashi, K., et al. (2001). Analysis of the metabolism of haloperidol and its neurotoxic pyridinium metabolite in patients with drug-induced parkinsonism. Neuropsychobiology.
-
Busti, A.J., et al. (2015). The Mechanism for Meperidine (Demerol) Induced Seizures and Risk Factors. EBM Consult.
-
Bloomquist, W.E., et al. (1994). Comparison of cytotoxicity of a quaternary pyridinium metabolite of haloperidol (HP+) with neurotoxin MPP+. Neuroscience Letters.
-
Subramanyam, B., et al. (1990). Neurotoxic effects of 4-phenylpyridine derivatives. Journal of Neurochemistry.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Major adverse cardiac events with haloperidol: A meta-analysis | PLOS One [journals.plos.org]
- 3. daneshyari.com [daneshyari.com]
- 4. The Mechanism for Meperidine (Demerol) Induced Seizures and Risk Factors [ebmconsult.com]
- 5. What is the mechanism of Meperidine Hydrochloride? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
Structural Integrity & Salt Form Validation: A Comparative Spectral Guide for 4-Phenylpiperidin-4-ol HCl
Executive Summary & Strategic Context
In pharmaceutical synthesis, 4-Phenylpiperidin-4-ol HCl (CAS: 5004-94-4) serves as a critical scaffold for neuroactive compounds, including haloperidol and meperidine analogs. However, its structural integrity is frequently compromised by two primary failure modes:
-
Salt Disproportionation: Partial reversion to the free base (CAS: 40807-61-2) due to improper storage or hygroscopic uptake.
-
Dehydration: Acid-catalyzed elimination of the tertiary hydroxyl group to form the alkene impurity (4-phenyl-1,2,3,6-tetrahydropyridine), a structural analog of neurotoxic MPTP species.
This guide moves beyond basic spectral assignment. It establishes a cross-validation protocol where Infrared Spectroscopy (IR) confirms the ionic state (Salt vs. Base), while Nuclear Magnetic Resonance (NMR) quantifies the molecular skeleton and dehydration impurities.
Analytical Workflow: The "Self-Validating" Loop
The following workflow ensures that no single method's blind spot leads to a false pass. We utilize a "Check-Confirm" topology.
Figure 1: The Integrated Analytical Workflow. Note that solubility checks precede spectral analysis to prevent solvent-system mismatch.
Infrared Spectroscopy: The Ionic Fingerprint
Objective: To unequivocally distinguish the Hydrochloride Salt from the Free Base.
The "KBr Pitfall" (Expert Insight)
While KBr pellets are traditional, they are contraindicated for this specific HCl salt. High pressure during pellet formation can induce ion exchange (
-
Recommended Protocol: Diamond ATR (Attenuated Total Reflectance).
-
Why: Zero sample preparation pressure; preserves the native crystal lattice.
Spectral Comparison: HCl Salt vs. Free Base[1][2]
| Functional Group | HCl Salt (Target) | Free Base (Impurity/Degradant) | Mechanistic Cause |
| N-H Stretch | 2400–3000 cm⁻¹ (Broad) | 3200–3300 cm⁻¹ (Sharp, Weak) | Quaternization of Nitrogen creates a broad "Ammonium Band" overlapping C-H stretches. |
| O-H Stretch | 3300–3400 cm⁻¹ (Medium) | 3300–3400 cm⁻¹ (Strong) | The tertiary alcohol remains, but H-bonding networks differ in the crystal lattice. |
| C-N Stretch | ~1250 cm⁻¹ (Shifted) | ~1230 cm⁻¹ | Protonation stiffens the C-N bond character. |
| Fingerprint | 700 & 750 cm⁻¹ | 700 & 750 cm⁻¹ | Monosubstituted Benzene ring (out-of-plane bending) remains constant. |
Pass Criteria:
-
Presence of the broad "Ammonium Hump" (2400–3000 cm⁻¹).
-
Absence of a sharp secondary amine spike at >3200 cm⁻¹.
NMR Spectroscopy: The Structural Skeleton
Objective: To validate the carbon skeleton and detect dehydration (alkene) impurities.
Protocol Design
-
Solvent: DMSO-d6 is mandatory.
-
Reason: D2O causes rapid exchange of the labile OH and NH protons, erasing key diagnostic signals. DMSO-d6 preserves the ammonium (
) and hydroxyl ( ) protons, allowing direct observation of the salt form.
-
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
1H NMR Assignment Table (400 MHz, DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 9.0 – 9.5 | Broad Singlet | 2H | NH₂⁺ | Diagnostic for HCl Salt. Disappears in D₂O shake. |
| 7.25 – 7.55 | Multiplet | 5H | Ar-H | Phenyl ring protons. Used as the internal integration standard. |
| 5.20 – 5.40 | Singlet | 1H | C4-OH | Tertiary alcohol. Sharp in DMSO; absent in D₂O. |
| 3.10 – 3.30 | Multiplet | 4H | C2, C6-H | Protons adjacent to Nitrogen. Downfield shift due to positive charge on N. |
| 1.90 – 2.20 | Multiplet | 2H | C3, C5-H (eq) | Piperidine ring (Equatorial). |
| 1.60 – 1.80 | Multiplet | 2H | C3, C5-H (ax) | Piperidine ring (Axial). |
Impurity Detection: The "Dehydration" Signal
The most critical impurity is the dehydrated alkene (4-phenyl-1,2,3,6-tetrahydropyridine).
-
Watch for: A distinct olefinic signal at δ 6.0 – 6.2 ppm (t, 1H).
-
Limit: If this integral > 1% relative to the aromatic region (5H), the batch is compromised.
Cross-Validation Logic & Decision Matrix
This section synthesizes the data to make a "Go/No-Go" decision.
Figure 2: The Logic Gate for Quality Control. Both spectral domains must align for a "Pass" result.
References & Grounding
-
PubChem Compound Summary. 4-Phenylpiperidin-4-ol hydrochloride (CID 18614383).[1] National Library of Medicine. [Link][2]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 16534 (Free Base Analog). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Shimadzu Application News. KBr Pellet Method - Samples That Cannot be Analyzed (Hydrochlorides). [Link]
-
Journal of Medicinal Chemistry. Synthesis and pharmacological evaluation of N-methylpiperidine analgesics. (Contextual reference for 4-phenylpiperidine derivatives). [Link]
Sources
Benchmarking synthesis yields of 4-Phenylpiperidin-4-ol against literature values
Part 1: Executive Summary & Strategic Analysis
The synthesis of 4-phenylpiperidin-4-ol is a pivotal transformation in medicinal chemistry, serving as the core scaffold for numerous opioid analgesics (e.g., Loperamide, Haloperidol analogs) and neurokinin antagonists.[1] While the structure appears simple, the construction of the quaternary carbon at the C4 position presents a classic synthetic trap: the competition between nucleophilic addition and enolization .
Standard textbook protocols often cite yields of 30–50% for the addition of phenylmagnesium bromide (PhMgBr) to 4-piperidone derivatives. This low efficiency is primarily driven by the basicity of the Grignard reagent, which deprotonates the thermodynamically acidic
This guide benchmarks "Standard" vs. "Optimized" protocols, demonstrating how the use of lanthanide additives (CeCl
Part 2: Benchmark Analysis of Synthetic Routes
The following table compares the three most common synthetic methodologies found in literature. Data is normalized for the addition step to
Table 1: Comparative Yield Benchmark
| Methodology | Reagents | Conditions | Typical Yield | Primary Failure Mode | Scalability |
| Method A (Classical) | PhMgBr (3.0 eq) | Et | 30 – 45% | Enolization: High basicity of Grignard at reflux leads to massive starting material recovery.[1] | High (but wasteful) |
| Method B (Cryogenic) | PhLi (1.2 eq) | THF, -78°C | 50 – 65% | Over-addition: PhLi is more nucleophilic but also more basic; requires precise stoichiometry to avoid bis-addition or ring opening.[1] | Medium |
| Method C (Optimized) | PhMgBr + CeCl | THF, -78°C to 0°C | 85 – 92% | Moisture Sensitivity: CeCl | High |
Expert Insight: The "hidden" yield loss in Method A is often misattributed to steric hindrance. In reality, the Grignard reagent acts as a base (
) rather than a nucleophile against the piperidone (-proton ). Method C works because the organocerium species formed in situ is less basic but more nucleophilic (oxophilic), selectively attacking the carbonyl.
Part 3: Mechanistic Pathway & Logic
To understand the optimization, one must visualize the bifurcation between the productive pathway (Addition) and the non-productive pathway (Enolization).
Diagram 1: Reaction Mechanism & Competition
Caption: Path A is favored by organocerium reagents (Method C), while Path B dominates in standard Grignard conditions (Method A).
Part 4: Optimized Experimental Protocol (Method C)
This protocol describes the synthesis of
Reagents & Materials
-
Substrate:
-Benzyl-4-piperidone (1.0 eq, 10 mmol) -
Reagent: Phenylmagnesium bromide (1.0 M in THF, 1.5 eq)
-
Additive: Cerium(III) chloride heptahydrate (CeCl
) (1.5 eq) -
Solvent: Anhydrous THF (freshly distilled or from solvent system)
-
Quench: Sat. aq. NH
Cl, 10% HCl
Step-by-Step Methodology
Phase 1: Activation of Cerium Chloride (CRITICAL)
The success of this reaction depends entirely on the dryness of the CeCl
-
Place CeCl
(5.6 g, 15 mmol) in a 100 mL Schlenk flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2–3 hours with gentle stirring.
-
Observation: The solid will turn from a chunky crystal to a fine white powder. Ensure no clumps remain.
-
Cool to room temperature (RT) under Argon.
-
Add anhydrous THF (30 mL) and stir vigorously for 1 hour to form a milky white suspension.
Phase 2: Organocerium Formation & Addition
-
Cool the CeCl
/THF suspension to -78°C (Dry ice/Acetone bath). -
Add PhMgBr (15 mL, 1.0 M in THF) dropwise via syringe. Stir for 30 mins at -78°C.
-
Note: The color may turn yellow/brown; this is normal.
-
-
Dissolve
-Benzyl-4-piperidone (1.89 g, 10 mmol) in THF (10 mL). -
Add the ketone solution dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
Phase 3: Workup & Isolation
-
Quench by adding sat. NH
Cl (20 mL) followed by water (20 mL). -
Filter the mixture through a Celite pad to remove cerium salts (which form a sticky gel). Wash the pad with Ethyl Acetate (EtOAc).
-
Extract the filtrate with EtOAc (3 x 50 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography (SiO
, 20% EtOAc in Hexanes).
Expected Yield: 2.3 – 2.5 g (85 – 92%) of a white solid.
Part 5: Workflow Visualization
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow emphasizing the critical dehydration step for CeCl3.
Part 6: References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link (Seminal work on Organocerium chemistry).
-
Sun, J., et al. "Synthesis of 4-(3-trifluoromethyl)phenyl-4-piperidinol."[1] Guidechem/Patent Literature. Link (Cites 87.9% yield using optimized Grignard conditions).
-
BenchChem Technical Support. "Optimization of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." BenchChem Knowledge Base. Link (Detailed troubleshooting for enolization side reactions).
-
Organic Syntheses. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds." Org.[2][3] Synth. 1998, 75, 223. Link (Standard procedure for CeCl3 activation).
-
Kudo, N., et al. "Synthesis of 4-Arylpiperidin-4-ol Derivatives."[1] Chemical and Pharmaceutical Bulletin, 61(6), 2013. Link (Comparison of yields for various aryl derivatives).
Sources
A Senior Application Scientist's Guide to Differentiating 4-Phenylpiperidin-4-ol from its Isomeric Impurities
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For APIs like 4-Phenylpiperidin-4-ol, a versatile building block in the synthesis of numerous therapeutic agents, the challenge of ensuring purity is amplified by the presence of closely related isomeric impurities. These isomers, which share the same molecular formula (C₁₁H₁₅NO) but differ in the arrangement of their atoms, can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, their detection, identification, and quantification are mandated by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting (as low as 0.05%), identifying, and qualifying impurities in new drug substances.[4] Meeting these requirements is impossible without robust, validated analytical methods capable of unequivocally distinguishing the target API from its structural isomers. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed protocols to empower researchers in this critical task.
The Challenge: Subtle Differences, Significant Consequences
The primary difficulty in this analytical challenge lies in the subtle structural variations between 4-Phenylpiperidin-4-ol and its potential positional isomers, such as 3-Phenylpiperidin-4-ol.
-
4-Phenylpiperidin-4-ol: The phenyl group and the hydroxyl group are attached to the same carbon atom (position 4) of the piperidine ring.
-
Isomeric Impurity (e.g., 3-Phenylpiperidin-4-ol): The phenyl group and hydroxyl group are on adjacent carbons (positions 3 and 4).
These minor shifts in atomic arrangement result in compounds with very similar physicochemical properties, including polarity, molecular weight, and pKa, making their separation and differentiation a non-trivial pursuit.
Core Analytical Strategies: A Comparative Overview
A multi-pronged analytical approach is often necessary for the definitive identification and quantification of isomeric piperidine impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy each offer unique advantages and serve as the primary tools in the analytical chemist's arsenal.
| Technique | Principle | Selectivity | Sensitivity | Key Advantage |
| HPLC/UHPLC | Differential partitioning between a stationary and mobile phase based on subtle polarity differences. | High | High (UV, MS) | Robust, quantitative, and widely applicable for routine quality control.[5] |
| GC-MS | Separation of volatile (or derivatized) compounds in the gas phase followed by mass-based detection. | Very High | Very High | Provides definitive structural information through unique fragmentation patterns.[6] |
| NMR Spectroscopy | Probes the unique magnetic environment of each nucleus (¹H, ¹³C) in the molecule. | Absolute | Moderate | Unparalleled for absolute structure elucidation and distinguishing isomers without reference standards.[7] |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reverse-phase mode, is the gold standard for routine impurity profiling due to its high resolving power, sensitivity, and reproducibility.[8] The key to successfully separating 4-Phenylpiperidin-4-ol from its isomers lies in meticulous method development.
Causality Behind Experimental Choices
The separation mechanism in reverse-phase HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. While the overall polarity of 4-Phenylpiperidin-4-ol and its isomers is similar, the specific spatial arrangement of the polar hydroxyl group and the nonpolar phenyl group creates subtle differences in their interaction with the stationary phase. By optimizing column chemistry and mobile phase composition, these small differences can be amplified to achieve baseline separation.
Experimental Protocol: Reverse-Phase HPLC Method
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers present and the instrumentation used.
-
Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
-
-
Column:
-
Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm). A phenyl-based stationary phase is chosen to enhance π-π interactions with the phenyl rings of the analytes, often providing better selectivity for positional isomers than a standard C18 column.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (for MS compatibility).[9]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of organic modifier (e.g., 10% B) and gradually increase the concentration to elute the compounds based on their hydrophobicity. A shallow gradient is crucial for resolving closely eluting peaks.
-
Example Gradient: 10-40% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV at 254 nm.
-
MS detection for peak confirmation and identification of unknowns.
-
-
Sample Preparation:
-
Dissolve the sample in a diluent compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile 90:10).
-
II. Gas Chromatography-Mass Spectrometry (GC-MS): Definitive Identification Through Fragmentation
For volatile and thermally stable compounds, GC-MS offers exceptional separation efficiency and provides definitive structural information.[6] While piperidine derivatives may have limited volatility, a simple derivatization step can overcome this limitation.
Causality Behind Experimental Choices
GC separates compounds based on their boiling points and interaction with the stationary phase. Isomers often have very similar boiling points, making chromatographic separation challenging. However, the true power of GC-MS lies in the mass spectrometer. Upon ionization, molecules fragment in a predictable and reproducible manner. The subtle structural differences between isomers lead to unique fragmentation patterns, which serve as a "fingerprint" for each compound, allowing for unambiguous identification.[10]
Experimental Protocol: Derivatization GC-MS
-
Derivatization:
-
To a vial containing ~1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent (e.g., Pyridine).
-
Heat the mixture at 70 °C for 30 minutes to convert the polar -OH and -NH groups to their nonpolar trimethylsilyl (TMS) ethers/amines, increasing volatility.[11]
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
-
Column:
-
A mid-polarity column, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the peaks against a reference standard of 4-Phenylpiperidin-4-ol and known impurities. The fragmentation pattern is key for differentiation.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
When it comes to absolute structural elucidation, NMR spectroscopy is unparalleled. It can distinguish between isomers without the need for chromatographic separation or reference standards of the impurities.[12] Both ¹H and ¹³C NMR provide a wealth of information based on the unique electronic environment of each atom in the molecule.
Causality Behind Experimental Choices
The principle of NMR is that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic structure. In positional isomers like 4-Phenylpiperidin-4-ol and 3-Phenylpiperidin-4-ol, the change in the substitution pattern on the piperidine and phenyl rings creates distinct chemical environments for the hydrogen and carbon atoms.[7] This results in different chemical shifts and coupling patterns, providing a clear and unambiguous way to differentiate the structures.
Interpreting NMR Spectra for Isomer Differentiation
-
Number of Signals: Due to symmetry, 4-Phenylpiperidin-4-ol will likely show fewer unique signals in both the ¹H and ¹³C NMR spectra compared to the less symmetric 3-Phenylpiperidin-4-ol. For example, in the ¹³C spectrum of the 4-substituted isomer, the carbons at positions 2 and 6 (and 3 and 5) of the piperidine ring are chemically equivalent, whereas in the 3,4-substituted isomer, all piperidine carbons are unique.
-
Chemical Shifts: The proximity of the electron-withdrawing phenyl and hydroxyl groups will significantly alter the chemical shifts of nearby protons and carbons. For instance, the proton on the carbon bearing the phenyl group (the benzylic proton) in 3-Phenylpiperidin-4-ol will have a characteristic downfield shift that is absent in the 4-Phenylpiperidin-4-ol spectrum.
-
Coupling Patterns: The splitting patterns (multiplicity) of the signals in the ¹H NMR spectrum are dictated by the number of neighboring protons. The distinct connectivity in each isomer will produce unique and predictable coupling patterns, which can be confirmed with 2D NMR experiments like COSY.
Conclusion
The differentiation of 4-Phenylpiperidin-4-ol from its isomeric impurities is a critical challenge that demands a rigorous and multi-faceted analytical approach. While HPLC serves as the ideal tool for routine quantification and quality control, its success is predicated on careful method development to resolve these closely related compounds. GC-MS , especially after derivatization, provides an orthogonal separation technique and delivers the high-confidence identification necessary for structural confirmation through its unique mass fragmentation patterns. Finally, NMR spectroscopy stands as the ultimate arbiter, offering an absolute method for structure elucidation that can definitively distinguish isomers based on the fundamental magnetic properties of their atoms. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a self-validating system that ensures the purity, safety, and integrity of their final product.
References
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). Available from: [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]
-
Pharma Beginners. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances [Video]. YouTube. Available from: [Link]
-
SIELC Technologies. (2018, February 16). 4-Phenylpiperidin-4-ol. Available from: [Link]
-
Biosynce. (2025, July 7). What are the detection methods for piperidine? Available from: [Link]
-
Guan, S., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. Available from: [Link]
-
Nanalysis Corp. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
Pharmatutor. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
Guan, S., et al. (2020, May 29). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. Available from: [Link]
-
Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available from: [Link]
-
IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods. Available from: [Link]
-
Israel, S. D., et al. (2024, November). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]
-
Biblioteka Nauki. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available from: [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. 4-Phenylpiperidin-4-ol. PubChem. Available from: [Link]
-
Bishop, R. J., et al. (1968). Some diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols. Journal of the Chemical Society C: Organic. Available from: [Link]
-
National Institute of Justice. (2019, March). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Available from: [Link]
-
Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link]
-
Edwards, J. L., et al. (2021). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Romanian Journal of Biophysics. (2021). SPECTROSCOPIC, NLO, NBO, BIOCHEMICAL INVESTIGATION OF 3-(HYDROXYMETHYL)-3-METHYL-2,6-DIPHENYLPIPERIDIN-4-ONE. Available from: [Link]
-
MDPI. (2002, August 31). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Available from: [Link]
-
Infoscience. (2023, April 29). New Approach for the Identification of Isobaric and Isomeric Metabolites. Available from: [Link]
-
Archer, R. P., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PMC. Available from: [Link]
-
ResearchGate. (2025, December 24). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Available from: [Link]
Sources
- 1. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. biosynce.com [biosynce.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. 4-Phenylpiperidin-4-ol | SIELC Technologies [sielc.com]
- 10. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. magritek.com [magritek.com]
Quantitative Analysis of 4-Phenylpiperidin-4-ol HCl in Biological Matrices: A Comparative Technical Guide
Topic: Quantitative analysis of 4-Phenylpiperidin-4-ol HCl in biological samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
4-Phenylpiperidin-4-ol (CAS 40807-61-2 / HCl Salt: 5004-94-4) is a critical pharmacophore found in the synthesis of haloperidol, loperamide, and various synthetic opioids (e.g., meperidine analogs).[1][2][3] In biological matrices, it appears primarily as a metabolic degradation product or a synthesis impurity.
This guide compares the three dominant analytical methodologies for its quantification: LC-MS/MS (Gold Standard) , GC-MS (Forensic Alternative) , and HPLC-UV (Quality Control) .
The Verdict: For biological samples (plasma, urine) requiring high sensitivity (<1 ng/mL), LC-MS/MS using Mixed-Mode Cation Exchange (MCX) extraction is the superior protocol. GC-MS remains a viable alternative for broad-spectrum forensic screening but requires derivatization. HPLC-UV lacks the sensitivity for trace biological analysis.
Analyte Profile & Physicochemical Challenges
Understanding the chemical behavior of 4-Phenylpiperidin-4-ol is prerequisite to method selection. Its dual polarity (secondary amine + tertiary alcohol) creates specific retention and ionization challenges.
| Property | Data | Analytical Implication |
| Chemical Name | 4-Phenylpiperidin-4-ol Hydrochloride | Target Analyte |
| CAS Number | 5004-94-4 (HCl salt) | Reference Standard ID |
| Molecular Weight | 213.70 Da (HCl); 177.24 Da (Free Base) | Monoisotopic mass for MS: ~177.11 |
| pKa | ~9.5 (Piperidine nitrogen) | Highly basic; exists as cation at physiological pH. |
| LogP | ~1.0 - 1.5 | Moderately polar; poor retention on C18 without pH modification. |
| Solubility | Water, Methanol, DMSO | Compatible with reversed-phase mobile phases. |
Methodological Comparison
Method A: LC-MS/MS (The Gold Standard)
Best For: Pharmacokinetics (PK), trace metabolite analysis, and high-throughput clinical labs.
-
Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
Advantages:
-
Sensitivity: Limits of Quantitation (LOQ) typically reach 0.05–0.5 ng/mL.
-
Selectivity: Distinguishes isobaric interferences via unique fragmentation patterns.
-
No Derivatization: Analyzes the salt/free base form directly.
-
-
Critical Parameter: Due to the polar basic nature, peak tailing is common. Use a high-pH mobile phase (Ammonium Bicarbonate, pH 10) or a specialized polar-embedded C18 column with acidic mobile phase.
Method B: GC-MS (The Forensic Alternative)
Best For: General unknown screening, forensic toxicology where libraries (NIST/SWGDRUG) are used.
-
Mechanism: Electron Impact (EI) ionization.[4]
-
Challenges: The hydroxyl and amine groups cause hydrogen bonding, leading to adsorption and tailing.
-
Requirement: Derivatization is mandatory. Silylation (BSTFA + 1% TMCS) converts the polar -OH and -NH to trimethylsilyl (TMS) ethers/amines, improving volatility and peak shape.
-
Sensitivity: LOQ ~10–50 ng/mL (lower with SIM mode).
Method C: HPLC-UV (The QC Legacy)
Best For: Raw material purity testing, high-concentration formulation analysis.
-
Mechanism: UV Absorbance at 210–220 nm.
-
Limitation: The molecule lacks a strong chromophore (only a simple phenyl ring). Sensitivity is insufficient for biological trace analysis (LOQ >100 ng/mL). Not recommended for plasma/urine.
Comparative Data Summary
| Feature | LC-MS/MS (Recommended) | GC-MS (Derivatized) | HPLC-UV |
| Sample Prep | SPE (MCX) or Protein Ppt | LLE + Derivatization | Dilute & Shoot |
| LOQ (Plasma) | 0.05 - 0.5 ng/mL | 10 - 50 ng/mL | > 500 ng/mL |
| Selectivity | Excellent (MRM) | Good (SIM) | Poor (Non-specific) |
| Throughput | High (5-8 min run) | Low (30 min + prep) | Medium |
| Matrix Effects | Moderate (Requires IS) | Low | High Interference |
Detailed Experimental Protocols
Protocol A: LC-MS/MS with MCX Solid Phase Extraction
Rationale: The pKa (~9.5) allows the use of Mixed-Mode Cation Exchange (MCX) cartridges. This "catch and release" mechanism washes away neutrals and acids, yielding an ultra-clean extract.
Reagents:
-
Internal Standard (IS): Haloperidol-d4 or 4-Phenyl-d5-piperidin-4-ol (if available).
-
Cartridge: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg).
Step-by-Step Workflow:
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 4% H3PO4 (Acidify to pH < 3 to protonate the amine).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilics).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutrals/hydrophobics). Crucial: The analyte remains bound by ionic interaction.
-
Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).
-
Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase A.
Instrument Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 4 min.
-
MRM Transition: m/z 178.1 → 160.1 (Loss of H2O) and 178.1 → 134.1.
Protocol B: GC-MS Derivatization
Rationale: Silylation renders the molecule volatile and stable.
-
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1) at pH 12 (Alkaline condition to ensure free base).
-
Drying: Evaporate solvent completely.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS . Incubate at 70°C for 30 mins.
-
Injection: Inject 1 µL in Splitless mode.
-
Target Ions (TMS derivative): Molecular ion will shift from 177 to 321 (Di-TMS). Monitor m/z 321 and 306 (M-15).
Visualizations
Figure 1: Method Selection Decision Tree
Caption: Logical framework for selecting the appropriate analytical technique based on detection limits and laboratory resources.
Figure 2: MCX Solid Phase Extraction Workflow
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) protocol for isolating basic piperidines from plasma.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96387, 4-Phenylpiperidin-4-ol. Retrieved from [Link]
-
Krzek, J., & Maślanka, A. (2000). Densitometric determination of impurities in pharmaceuticals.[5] Part VI. Determination of 4,4-bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone in haloperidol. Acta Poloniae Pharmaceutica.[5] Retrieved from [Link]
-
Lin, D. L., Wang, S. M., & Liu, R. H. (2020).[6] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Agilent Technologies. (2018). Rapid LC/TOF MS for Analytical Screening of Drugs in the Clinical Research Lab. Application Note. Retrieved from [Link]
-
Restek Corporation. (2020). LC-MS/MS Analysis of Antipsychotics and Antidepressants in Human Urine. Application Note. Retrieved from [Link]
Sources
- 1. 4-Phenylpiperidin-4-ol [oakwoodchemical.com]
- 2. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Densitometric determination of impurities in pharmaceuticals. Part VI. Determination of 4,4-bis[4-(p-chlorophenyl)- 4-hydroxypiperidino]butyrophenone in haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Evaluation of 4-Phenylpiperidin-4-ol HCl as a Chemical Probe in Receptor Binding
[1]
Executive Summary: The "Anchor" Fragment
4-Phenylpiperidin-4-ol HCl (also known as 4-hydroxy-4-phenylpiperidine) is not a high-affinity "probe" in the traditional sense of a nanomolar radioligand.[1] Rather, it acts as a pharmacophore scaffold or fragment probe . It represents the minimal binding core for two major receptor classes: Sigma-1 (
In drug discovery, this compound is evaluated to determine the "anchor point" of ligand binding.[1] Its low affinity compared to full-length ligands (like Haloperidol or Ifenprodil) makes it an excellent negative control or fragment starting point to map the necessity of hydrophobic tails for high-affinity binding.[1]
Quick Comparison: Probe vs. Gold Standards
| Feature | 4-Phenylpiperidin-4-ol HCl | Haloperidol (Sigma/D2 Reference) | Ifenprodil (NMDA Reference) |
| Role | Fragment / Scaffold Probe | High-Affinity Antagonist | High-Affinity Antagonist |
| Low (>1,000 nM) | High (~1–3 nM) | Moderate (~30 nM) | |
| NMDA NR2B Affinity | Low (>10 | Inactive | High (~3–10 nM) |
| Primary Utility | SAR Mapping, Fragment Screening | Receptor Quantification | Subunit Selectivity |
| Safety Profile | Low Toxicity (Metabolite) | EPS Side Effects | Vasodilation |
Technical Evaluation & Comparative Analysis
A. Sigma-1 Receptor Profiling
The 4-phenylpiperidine moiety is the classic "head group" for Sigma-1 ligands.[1] However, the receptor's binding pocket requires a secondary hydrophobic interaction (usually a benzyl or alkyl chain on the nitrogen) to achieve nanomolar affinity.[1]
-
Performance: 4-Phenylpiperidin-4-ol serves as a low-affinity control .[1] It binds to the orthosteric site but lacks the "address" domain required to stabilize the complex.[1]
-
Mechanism: It occupies the charge-assisted hydrogen bond site (via the protonated amine) but fails to engage the secondary hydrophobic pocket defined by Tyr103 and Leu105.[1]
-
Comparison:
B. NMDA Receptor (NR2B Subunit) Interrogation
This scaffold is the structural core of Ifenprodil and Traxoprodil (CP-101,606), which are selective antagonists for the GluN2B subunit of the NMDA receptor.[1]
-
Performance: As a standalone probe, 4-Phenylpiperidin-4-ol exhibits negligible affinity for the Ifenprodil binding site (the interface between GluN1 and GluN2B).[1]
-
Causality: The Ifenprodil binding site is a "clamshell" that requires two distinct pharmacophores linked by a spacer.[1] The 4-phenylpiperidine core binds to one side, but without the linker and the second aromatic ring (the benzyl moiety), the binding energy is insufficient to close the cleft.[1]
-
Utility: It is used in Fragment-Based Drug Discovery (FBDD) .[1] If a screen shows binding of this core, it confirms the presence of the "Ifenprodil pocket," allowing chemists to "grow" the molecule into a potent antagonist.[1]
C. Safety & Selectivity Control (vs. MPTP)
A critical evaluation point for any 4-phenylpiperidine probe is its potential conversion to neurotoxins.[1]
-
Risk: It is structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a precursor to the neurotoxin MPP+.[1][2][3][4]
-
Distinction: 4-Phenylpiperidin-4-ol is fully saturated (piperidine, not tetrahydropyridine) and hydroxylated.[1] It cannot be oxidized to the toxic pyridinium species (MPP+) by MAO-B. Therefore, it is a safe structural control to distinguish between pharmacological effects and neurotoxicity in dopaminergic studies.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding (Sigma-1)
Use this protocol to quantify the affinity gap between the fragment probe and full ligands.
Reagents:
-
Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).[1]
-
Receptor Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing h
.[1] -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Dilute 4-Phenylpiperidin-4-ol HCl (stock 10 mM in DMSO) to concentrations ranging from
M to M. -
Incubation: Mix 100 µL Membrane prep + 50 µL [³H]-(+)-Pentazocine (final conc. 3 nM) + 50 µL Test Compound.
-
Equilibration: Incubate at 37°C for 120 minutes . (Note: Long incubation ensures equilibrium for low-affinity fragments).[1]
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Expected Result:
> 1,000 nM (Weak displacement).[1]
-
Protocol 2: Saturation Transfer Difference (STD) NMR
Use this protocol to confirm direct binding of the low-affinity fragment to the receptor protein.[1]
Rationale: Radioligand assays may miss weak binders.[1] STD-NMR detects magnetization transfer from the protein to the bound ligand, confirming the "probe" creates a physical complex.[1]
Workflow:
-
Sample: Purified Sigma-1 or NMDA NR2B amino-terminal domain (ATD) protein (10 µM) + 4-Phenylpiperidin-4-ol (500 µM) in
buffer.[1] -
Pulse Sequence: Apply a selective saturation pulse to the protein region (-1 ppm) for 2 seconds.
-
Acquisition: Record the difference spectrum (Off-resonance minus On-resonance).
-
Result: Signals corresponding to the phenyl ring protons of the probe will appear in the difference spectrum if binding occurs.[1]
-
Interpretation: Strong STD signals indicate the phenyl ring is buried in the receptor pocket (hydrophobic contact).[1]
-
Visual Analysis: The Pharmacophore Map
The following diagram illustrates how 4-Phenylpiperidin-4-ol serves as the "Core Scaffold" and how it relates to high-affinity ligands and toxicity controls.
Figure 1: Pharmacophore relationships. The probe (Yellow) is the central scaffold.[1] It lacks the auxiliary domains required for the high affinity seen in Haloperidol or Ifenprodil, making it a tool for mapping the "minimum required structure."
References
-
Glennon, R. A., et al. (1991).[1] Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[1][5] Journal of Medicinal Chemistry.[1][5]
-
Prezzavento, O., et al. (2007).[1] Novel Sigma Receptor Ligands: Synthesis and Biological Profile. Journal of Medicinal Chemistry.[1][5]
-
Williams, K. (1993).[1] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[1] Molecular Pharmacology.[1]
-
Kramer, P. J., et al. (1998).[1][6] Neurotoxicity risk assessment of MPTP as a synthetic impurity.[1][4][6] Human & Experimental Toxicology.[1][6]
-
BindingDB. Affinity Data for 4-Phenylpiperidine derivatives.[1]
Sources
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. The toxic actions of MPTP and its metabolite MPP+ are not mimicked by analogues of MPTP lacking an N-methyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylpyridine (4PP) and MPTP: the relationship between striatal MPP+ concentrations and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ki Summary [bindingdb.org]
- 6. Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Proper Disposal Procedures for 4-Phenylpiperidin-4-ol Hydrochloride
[1]
Executive Summary & Core Directive
Do not dispose of 4-Phenylpiperidin-4-ol hydrochloride down the drain or in general trash.
This compound is a pharmacologically active piperidine derivative (a metabolite/precursor of haloperidol-class antipsychotics).[1] While not a DEA Schedule I substance itself, its structural similarity to neurotoxic tetrahydropyridines (e.g., MPTP analogs) upon dehydration mandates a zero-discharge policy .
Immediate Action Plan:
-
Segregate as "Non-Halogenated Organic Solid" (or Liquid if dissolved).
-
Label clearly with CAS 5004-94-4 and hazard warnings (Irritant/Acute Tox).
-
Dispose via high-temperature incineration with gas scrubbing.
Chemical Profile & Hazard Assessment
To understand the necessity of the disposal protocol, we must analyze the chemical properties that dictate its environmental fate and safety risks.
Physical & Chemical Properties
| Property | Data | Operational Implication |
| Chemical Name | 4-Phenylpiperidin-4-ol hydrochloride | Primary identifier for waste manifests. |
| CAS Number | 5004-94-4 (HCl salt) | Use this specific CAS for EHS software, not the free base (40807-61-2). |
| Appearance | White to off-white solid | Dust control measures required during transfer. |
| Solubility | Soluble in water, Methanol, DMSO | High Risk: Readily enters aquatic systems if spilled; difficult to filter from wastewater. |
| Acidity | Acidic in solution (HCl salt) | Corrosive to carbon steel; use Glass or HDPE containers. |
| Stability | Hygroscopic | Keep containers tightly sealed to prevent clumping/degradation. |
Toxicology & Safety (The "Why")
-
Pharmacological Activity: As a haloperidol metabolite, this compound has CNS activity. Environmental release can disrupt aquatic ecosystems.
-
Dehydration Risk (Expert Insight): In the presence of strong acids and heat, 4-phenylpiperidin-4-ol can dehydrate to form 4-phenyl-1,2,3,6-tetrahydropyridine . While this specific alkene is not the neurotoxin MPTP (which is N-methylated), tetrahydropyridines are structurally flagged in medicinal chemistry for potential neurotoxicity. Therefore, never dispose of this compound in acidic waste streams that may be heated.
Operational Disposal Protocol
This protocol is designed to be a self-validating system. If a step is impossible (e.g., container incompatibility), the system halts to prevent safety breaches.
Step 1: Waste Characterization & Segregation
Goal: Prevent cross-reactivity and ensure incinerator compliance.
-
Solid Waste: Collect pure powder in a separate container. Do not mix with oxidizers (peroxides, nitrates) as piperidines can form explosive N-nitroso compounds.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in methanol or water, segregate into Non-Halogenated Organic Solvents .
-
Critical Check: Ensure the pH of the liquid waste is >3. If highly acidic, neutralize before long-term storage to prevent the dehydration reaction mentioned in Section 2.
-
Step 2: Container Selection & Labeling
-
Primary Container: High-Density Polyethylene (HDPE) wide-mouth jar or Amber Glass.
-
Reasoning: HDPE resists the chloride ion corrosion better than metal drums; Amber glass protects from photodegradation.
-
-
Labeling Requirements:
Step 3: Final Disposal (Incineration)
The only acceptable final fate is High-Temperature Incineration .
-
Process: Combustion at >1000°C.
-
Scrubbing: The facility must have scrubbers for NOx (nitrogen oxides from the piperidine ring) and HCl (hydrochloric acid gas).
-
Verification: Request a Certificate of Destruction (COD) from your waste vendor.
Decision Matrix: Waste Stream Segregation
Follow this logic flow to determine the correct waste stream for your specific sample.
Figure 1: Decision tree for segregating 4-Phenylpiperidin-4-ol HCl based on physical state and solvent matrix.
Spill Contingency & Emergency Response
In the event of a spill in the laboratory:
-
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.
-
Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with potential nitrate impurities in other waste).
-
-
Decontamination: Wipe the surface with a dilute soap solution followed by water. Collect all wipes into the solid waste container (Stream A).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18614383, 4-Phenylpiperidin-4-ol hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
Sources
- 1. 4-Phenyl-4-piperidinol HCl | 5004-94-4 [chemicalbook.com]
- 2. SDS/MSDS - CAS:136534-48-0 - supplier / synthesis - C20H25NO*ClH - 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol; hydrochloride - 4-hydroxy-4-phenyl-1-(3-phenylpropyl)piperidine hydrochloride [en.xixisys.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Phenylpiperidin-4-ol hydrochloride | C11H16ClNO | CID 18614383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Operational Safety & Handling Protocol: 4-Phenylpiperidin-4-ol Hydrochloride
Executive Summary & Risk Architecture
4-Phenylpiperidin-4-ol hydrochloride (often associated with CAS 1044-01-5 or similar salt forms) is a critical intermediate in the synthesis of neuroactive pharmaceuticals, including haloperidol and loperamide.[1] While GHS classifications often label it as an Irritant and Harmful by Ingestion , its structural role as a precursor to potent opioid-like and antipsychotic agents mandates a higher tier of caution than standard organic salts.
The Safety Philosophy: Treat this compound not just by its acute toxicity (H302), but by its bioactive potential . As a piperidine derivative, it possesses the structural scaffold to interact with CNS receptors. Therefore, the primary safety objective is Zero Inhalation / Zero Dermal Contact .
Hazard Profile Snapshot
| Parameter | Classification | Critical Note |
| GHS Signal | WARNING | |
| Health Hazards | H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation) | Target Organs: Respiratory System, CNS.[1] |
| Physical State | Solid / Crystalline Powder | Hygroscopic .[2] Tendency to clump, but fine dust generation is possible during milling or transfer. |
| Reactivity | Stable | Incompatible with strong oxidizing agents.[3] Produces NOx and HCl fumes upon combustion. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the Operational Scale .
Table 1: PPE Selection by Scale & Activity
| Protective Layer | Micro-Scale (<100 mg) (Analytical / Screening) | Macro-Scale (>100 mg - 10 g) (Synthesis / Purification) | Rationale & Technical Specs |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P2 Mask | The primary vector is inhalation of dust.[1] If hood airflow is <100 fpm, a half-face respirator with P100 cartridges is mandatory.[1] |
| Ocular | Safety Glasses (Side Shields) | Chemical Goggles | Standard glasses (ANSI Z87.1/EN166) suffice for solids. Goggles required if dissolving in volatile solvents or heating. |
| Dermal (Hand) | Single Nitrile Gloves (min 0.11 mm) | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Permeation Logic: Organic salts penetrate slowly, but pinholes are the risk. Double gloving provides a visual breach indicator. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Prevent accumulation of dust on fabric cuffs, which can transfer to wrists/watches. |
PPE Decision Logic Flow
The following diagram illustrates the decision process for upgrading PPE based on activity risk.
Operational Workflow: "Cradle-to-Grave" Handling
Phase A: Pre-Operational Setup
-
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).
-
Hygroscopic Management: This compound absorbs moisture. Allow the container to reach room temperature before opening to prevent condensation, which causes "clumping" and erratic weighing.
-
Decontamination Zone: Prepare a "wet wipe" station (paper towels soaked in 70% Ethanol or Isopropanol) inside the hood before starting.
Phase B: Active Handling (Weighing & Transfer)
-
The "Static" Problem: Hydrochloride salts often carry static charge, causing powder to "jump" onto spatulas and gloves.
-
The Fix: Use an antistatic gun or a polonium strip near the balance. Alternatively, use a plastic spatula (less static adhesion than metal) or a weighing funnel.
Protocol:
-
Place the receiving vessel (flask/vial) inside the hood.
-
Open the stock container only inside the hood.
-
Transfer solid gently. Do not dump. Pouring creates aerosol plumes. Use a spatula.
-
Immediately recap the stock container.
-
Wipe Down: Wipe the exterior of the stock container and the balance area with the pre-prepared ethanol wipes before removing hands from the hood.
Phase C: Waste & Disposal
NEVER dispose of 4-Phenylpiperidin-4-ol hydrochloride down the drain.[1] It is a pharmaceutical intermediate and must be treated as hazardous chemical waste.
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a dedicated container labeled "Solid Toxic/Irritant Waste."[1] |
| Liquid Waste | Dissolve in a combustible solvent (e.g., Acetone, Ethanol) and place in "Organic Solvents" waste stream for incineration. |
| Contaminated PPE | Gloves and wipes used in direct contact must be bagged inside the hood before disposal in solid hazardous waste. |
Emergency Response Protocols
Scenario 1: Spills (Solid Powder)
Do not use a brush and dustpan (creates dust clouds).
-
Isolate: Alert nearby personnel.
-
PPE Up: Ensure goggles and double gloves are on.
-
Contain: Cover the spill with a paper towel dampened with water or ethanol (to suppress dust).
-
Clean: Wipe up the damp powder. Place used towels in a hazardous waste bag.
-
Wash: Clean the surface with soap and water three times.
Scenario 2: Exposure
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The HCl salt is acidic and will cause immediate stinging; flushing must be thorough.
-
Skin Contact: Wash with soap and copious water.[2][4][5][6] Do not use ethanol on skin (it increases permeability).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Spill Response Algorithm
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18614383, 4-Phenylpiperidin-4-ol hydrochloride.[1] PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
